(2-Bromo-5-methoxyphenyl)methanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFPLVSPVFJSSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640741 | |
| Record name | 1-(2-Bromo-5-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887581-09-1 | |
| Record name | 2-Bromo-5-methoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887581-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromo-5-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Bromo-5-methoxyphenyl)methanamine: A Strategic Building Block for Advanced Synthesis
An In-depth Technical Guide
Abstract
(2-Bromo-5-methoxyphenyl)methanamine, also known as 2-bromo-5-methoxybenzylamine, is a bifunctional organic compound of significant interest to the pharmaceutical and chemical research sectors. Its structure, featuring a nucleophilic primary amine and a versatile aryl bromide, positions it as a strategic starting material for the synthesis of complex molecular architectures. The methoxy substituent further modulates the electronic properties of the aromatic ring, influencing its reactivity. This guide provides a comprehensive technical overview of the compound's properties, synthesis, and reactivity, with a focus on its application in modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions. Detailed experimental insights and protocols are provided to serve as a practical resource for researchers, chemists, and professionals engaged in drug discovery and development.
Core Chemical Identity and Properties
A foundational understanding of a reagent's physicochemical properties is critical for its effective use in synthesis, including reaction setup, purification, and storage. This compound is a substituted benzylamine derivative whose key properties are summarized below.
| Property | Data | Reference(s) |
| CAS Number | 887581-09-1 | [1] |
| Molecular Formula | C₈H₁₀BrNO | [1] |
| Molecular Weight | 216.07 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White powder (as per a specific synthesis) | [2] |
| pKa (Predicted) | ~9.5 (amine), indicative of typical benzylamine basicity | |
| Solubility | Soluble in common organic solvents (e.g., THF, EtOAc, CH₂Cl₂) | [2] |
Synthesis and Provenance
While this compound is available from various commercial chemical vendors, understanding its synthesis is crucial for scalability and cost management in larger projects. A prevalent and reliable laboratory-scale synthesis involves the reduction of the corresponding benzonitrile.
Protocol: Synthesis via Borane-Mediated Nitrile Reduction
This method is widely employed due to the high efficiency and chemoselectivity of borane reagents for nitrile reduction.
Causality Behind Experimental Choices:
-
Reagent: Borane-tetrahydrofuran complex (BH₃·THF) is chosen as the reducing agent. It is a milder alternative to lithium aluminum hydride (LAH) and exhibits excellent functional group tolerance, selectively reducing the nitrile without affecting the aryl bromide or methoxy ether.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic, preventing the quenching of the borane reagent, and effectively solubilizes both the starting material and the reagent complex.
-
Quenching: The reaction is quenched carefully with water and a basic solution (e.g., sodium carbonate) to neutralize the reaction and hydrolyze the borane-amine complex, liberating the free amine product.[2]
-
Purification: Extraction with a suitable organic solvent like ethyl acetate (EtOAc) followed by column chromatography ensures the isolation of the target compound in high purity.[2]
Step-by-Step Methodology: [2]
-
Inert Atmosphere: A flame-dried round-bottom flask is charged with 2-bromo-5-methoxybenzonitrile (1.0 eq) and dry tetrahydrofuran (THF). The flask is purged with an inert gas (e.g., Argon or Nitrogen).
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. A 1.0 M solution of borane-tetrahydrofuran complex (1.6 eq) is added slowly via syringe or dropping funnel over 30 minutes.
-
Reaction Monitoring: The mixture is allowed to warm to room temperature and stirred overnight. Progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting nitrile.
-
Workup and Quenching: The reaction is carefully quenched by the slow, dropwise addition of ice water, followed by a saturated aqueous solution of sodium carbonate.
-
Extraction: The THF is removed under reduced pressure. The remaining aqueous residue is extracted multiple times with ethyl acetate.
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.
-
Purification: The resulting crude product is purified by silica gel column chromatography to yield this compound.
Trustworthiness through Validation: The identity and purity of the synthesized product must be rigorously confirmed. Standard characterization techniques include ¹H NMR and ¹³C NMR spectroscopy to verify the structure, and LC-MS to confirm the molecular weight ([M+H]⁺ at m/z 216.9, 219.0).[2]
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its two primary functional handles: the primary amine and the aryl bromide. This allows for sequential or orthogonal functionalization, making it a valuable building block.
Transformations of the Primary Amine
The benzylamine moiety is a potent nucleophile and a key site for molecular elaboration.
-
N-Acylation/Sulfonylation: Reacts readily with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form stable amide or sulfonamide linkages. This is fundamental for building peptide-like structures or introducing pharmacophoric groups.
-
Reductive Amination: Undergoes reductive amination with aldehydes and ketones in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield secondary or tertiary amines.[3][4] This is one of the most powerful C-N bond-forming reactions in medicinal chemistry.[3]
-
N-Alkylation: Can be alkylated using alkyl halides, though this method can sometimes lead to over-alkylation. Reductive amination is often the preferred method for controlled synthesis of secondary amines.
-
Protecting Group Chemistry: The amine can be easily protected, most commonly as a tert-butyloxycarbonyl (Boc) carbamate, to mask its nucleophilicity during subsequent transformations on the aromatic ring.
Caption: Key synthetic transformations of the primary amine functionality.
Transformations of the Aryl Bromide
The C(sp²)-Br bond is an exceptionally powerful functional handle for constructing C-C and C-heteroatom bonds via palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent (boronic acid or ester).[5][6][7] It is a robust and widely used method for synthesizing biaryl scaffolds, which are prevalent in pharmaceuticals.[7]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine.[8][9][10] This provides a direct route to complex diarylamines or N-aryl heterocycles, which are important structures in medicinal chemistry.[11]
-
Sonogashira Coupling: The coupling with a terminal alkyne provides access to aryl alkynes, which are versatile intermediates for further transformations or can be target structures themselves.
-
Heck Coupling: Reaction with an alkene allows for the formation of substituted styrenyl derivatives.
Caption: Major palladium-catalyzed cross-coupling reactions of the aryl bromide.
Strategic Application in Drug Discovery
The true power of this compound in a drug discovery context lies in the orthogonal nature of its functional groups. A researcher can first modify the amine (e.g., via acylation or reductive amination) and then, in a subsequent step, use the aryl bromide as a handle for a cross-coupling reaction. This modular "build-and-couple" strategy allows for the rapid generation of diverse chemical libraries from a single, advanced intermediate. This approach is invaluable for structure-activity relationship (SAR) studies, where systematic modifications are made to a molecular scaffold to optimize biological activity and pharmacokinetic properties. The 5-methoxy group also provides a potential site for metabolic modification in vivo, a factor to be considered in drug design.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[12] If eye contact occurs, rinse cautiously with water for several minutes.[12] In case of inhalation, move to fresh air.[12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
It is imperative to consult the material's specific Safety Data Sheet (SDS) before use for complete hazard and handling information.
References
- 1. This compound | C8H10BrNO | CID 24691009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-BROMO-5-METHOXYBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
An In-Depth Technical Guide to the Synthesis and Characterization of (2-Bromo-5-methoxyphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and characterization of (2-Bromo-5-methoxyphenyl)methanamine, a key building block in the development of novel pharmaceutical agents. The strategic placement of the bromo, methoxy, and aminomethyl groups on the phenyl ring offers a versatile scaffold for medicinal chemistry, enabling the exploration of structure-activity relationships in various therapeutic targets. This document will delve into the scientific rationale behind a robust synthetic pathway, provide a detailed experimental protocol, and outline the analytical techniques required to verify the compound's identity and purity.
Strategic Approach to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic disconnections. The most common and reliable methods involve the transformation of a carbonyl or cyano group at the benzylic position. Two primary strategies are considered here:
-
Reductive Amination of 2-Bromo-5-methoxybenzaldehyde: This approach involves the reaction of the corresponding aldehyde with an ammonia source, followed by reduction of the resulting imine. While a direct and convergent method, controlling the reaction to favor the primary amine without the formation of secondary or tertiary amine byproducts can be challenging.
-
Reduction of 2-Bromo-5-methoxybenzonitrile: This is often the preferred method due to the clean conversion of the nitrile to the primary amine using powerful reducing agents. The synthesis of the benzonitrile precursor is also well-established. This route generally offers high yields and easier purification of the final product.
For the purposes of this guide, we will focus on the reduction of 2-Bromo-5-methoxybenzonitrile as the recommended synthetic pathway due to its reliability and the wealth of available procedural information.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway from m-anisic acid to the target amine.
Synthesis of the Key Precursor: 2-Bromo-5-methoxybenzonitrile
The synthesis of the crucial benzonitrile intermediate begins with a commercially available starting material, m-anisic acid.
Step 1: Bromination of m-Anisic Acid
The first step is the electrophilic aromatic substitution of m-anisic acid to introduce a bromine atom at the position ortho to the methoxy group and meta to the carboxylic acid. The methoxy group is a strong activating and ortho-, para-directing group, while the carboxylic acid is a deactivating and meta-directing group. The regioselectivity is therefore controlled by the powerful directing effect of the methoxy group.
A common procedure involves the direct bromination of m-anisic acid in acetic acid.[1]
Step 2: Conversion of the Carboxylic Acid to the Nitrile
The conversion of 2-bromo-5-methoxybenzoic acid to 2-bromo-5-methoxybenzonitrile can be achieved through a two-step dehydration of the corresponding amide. A high-temperature reaction with ammonia is an effective method.[2]
Recommended Protocol: Reduction of 2-Bromo-5-methoxybenzonitrile
This protocol details the reduction of the nitrile to the primary amine using a borane-tetrahydrofuran complex, a widely used and effective reducing agent for this transformation.[3]
Experimental Protocol
Materials:
-
2-Bromo-5-methoxybenzonitrile
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Dry tetrahydrofuran (THF)
-
Ice water
-
Saturated aqueous sodium carbonate solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-5-methoxybenzonitrile (10.0 g, 47.2 mmol) in dry tetrahydrofuran (100 mL).
-
Cool the solution in an ice bath.
-
Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (75 mL, 75 mmol) dropwise over 30 minutes.
-
Remove the ice bath and stir the reaction mixture overnight at room temperature.
-
Carefully quench the reaction by slowly adding ice water, followed by a saturated aqueous sodium carbonate solution.
-
Remove the tetrahydrofuran by distillation under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Comprehensive Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.
Visualizing the Characterization Workflow
Caption: Analytical techniques for structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns.
| Technique | Expected Result | Reference |
| LCMS (ESI+) | m/z = 216.9, 219.0 for [M+H]⁺, showing the characteristic isotopic pattern for a bromine-containing compound. | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H (adjacent to CH₂NH₂) | ~7.2-7.4 | d | 1H |
| Ar-H (adjacent to Br) | ~7.0-7.2 | d | 1H |
| Ar-H (between OCH₃ and Br) | ~6.7-6.9 | dd | 1H |
| -OCH₃ | ~3.8 | s | 3H |
| -CH₂- | ~3.7-3.9 | s | 2H |
| -NH₂ | ~1.5-2.5 (broad) | s | 2H |
¹³C NMR (Predicted):
| Carbon | Expected Chemical Shift (ppm) |
| C-OCH₃ | ~159-161 |
| C-CH₂NH₂ | ~140-142 |
| C-H (aromatic) | ~130-133 |
| C-H (aromatic) | ~115-118 |
| C-Br | ~112-115 |
| C-H (aromatic) | ~110-113 |
| -OCH₃ | ~55-57 |
| -CH₂- | ~45-48 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300-3500 (two bands for primary amine) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-2960 |
| C=C stretch (aromatic) | 1450-1600 |
| C-N stretch | 1020-1250 |
| C-O stretch (ether) | 1000-1300 |
Conclusion
This technical guide outlines a reliable and well-documented pathway for the synthesis of this compound, a valuable building block for drug discovery and development. By following the detailed protocol for the reduction of 2-Bromo-5-methoxybenzonitrile and employing the comprehensive characterization techniques described, researchers can confidently produce and verify this important chemical intermediate. The provided insights into the rationale behind the synthetic strategy and the predictive analysis of the characterization data are intended to empower scientists in their research endeavors.
References
Spectroscopic Characterization of (2-Bromo-5-methoxyphenyl)methanamine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for (2-Bromo-5-methoxyphenyl)methanamine, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for confirming the molecular structure and purity of the compound, which are fundamental requirements for its application in further research and development.
Molecular Structure and Spectroscopic Overview
This compound possesses a substituted benzene ring with a bromine atom, a methoxy group, and a methanamine group. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for quality control and for elucidating reaction mechanisms involving this compound.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound based on the analysis of structurally similar compounds.[1]
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | d | 1H | Ar-H |
| ~6.80 | d | 1H | Ar-H |
| ~6.65 | dd | 1H | Ar-H |
| ~3.85 | s | 2H | -CH₂NH₂ |
| ~3.78 | s | 3H | -OCH₃ |
| ~1.60 | br s | 2H | -NH₂ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons: The three aromatic protons are expected to appear as distinct signals due to their different electronic environments. The proton ortho to the bromine atom is likely to be the most deshielded and appear as a doublet. The other two protons will also appear as doublets or a doublet of doublets, with coupling constants typical for ortho and meta coupling.
-
Methylene Protons (-CH₂NH₂): The two protons of the aminomethyl group are expected to resonate as a singlet around 3.85 ppm.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet at approximately 3.78 ppm.
-
Amine Protons (-NH₂): The two protons of the primary amine will likely appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The chemical shift of this peak can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~159.0 | Ar-C-OCH₃ |
| ~141.0 | Ar-C-CH₂NH₂ |
| ~133.0 | Ar-C-H |
| ~115.0 | Ar-C-Br |
| ~114.0 | Ar-C-H |
| ~113.0 | Ar-C-H |
| ~55.5 | -OCH₃ |
| ~45.0 | -CH₂NH₂ |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the electron-donating methoxy group will be the most shielded, while the carbon attached to the bromine atom will be deshielded.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear around 55.5 ppm.
-
Methylene Carbon (-CH₂NH₂): The carbon of the aminomethyl group will be observed at approximately 45.0 ppm.
Experimental Protocol for NMR Spectroscopy
Figure 2: A generalized workflow for acquiring NMR spectra.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For the ¹H spectrum, perform integration to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380-3250 | Medium, Broad | N-H stretch (primary amine) |
| 3050-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600, 1480 | Strong | C=C stretch (aromatic ring) |
| 1240 | Strong | C-O stretch (aryl ether) |
| 1040 | Strong | C-N stretch (amine) |
| 780 | Strong | C-Br stretch |
Interpretation of the IR Spectrum:
-
N-H Stretch: The presence of a primary amine is indicated by a medium to broad absorption band in the region of 3380-3250 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches are expected in the 3050-3000 cm⁻¹ region, while aliphatic C-H stretches from the methylene and methoxy groups will appear between 2950 and 2850 cm⁻¹.
-
C=C Stretch: The aromatic ring will show characteristic C=C stretching vibrations at approximately 1600 and 1480 cm⁻¹.
-
C-O and C-N Stretches: A strong band around 1240 cm⁻¹ is indicative of the aryl ether C-O stretch. The C-N stretch of the amine is expected around 1040 cm⁻¹.
-
C-Br Stretch: The C-Br stretching vibration is typically observed as a strong band in the fingerprint region, around 780 cm⁻¹.
Experimental Protocol for IR Spectroscopy
Figure 3: A standard workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
-
Sample Preparation: For a liquid sample, a small drop can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. For a solid, a small amount of the powder is pressed firmly against the ATR crystal.
-
Background Collection: A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental interferences.
-
Sample Analysis: The sample spectrum is then collected.
-
Data Processing: The background is automatically subtracted from the sample spectrum. The resulting spectrum can be analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Reported Mass Spectrometry Data:
A reported LCMS analysis of this compound showed protonated molecular ion peaks at m/z = 216.9 and 219.0.[2]
| m/z | Relative Intensity | Assignment |
| 216, 218 | ~1:1 | [M+H]⁺ (isotopic pattern for one Br atom) |
| 200, 202 | Variable | [M-NH₂]⁺ |
| 186, 188 | Variable | [M-CH₂NH₂]⁺ |
| 107 | Variable | [M-Br-CH₂NH₂]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic M and M+2 isotopic pattern for the molecular ion peak. For the protonated molecule, this will appear at m/z 216 and 218.
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways include the loss of the amino group (-NH₂) to give fragments at m/z 200 and 202, and the loss of the aminomethyl group (-CH₂NH₂) resulting in fragments at m/z 186 and 188. Further fragmentation could involve the loss of the bromine atom.
Figure 4: Proposed fragmentation pathway for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.
-
Infusion and Ionization: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The combination of NMR, IR, and MS data allows for unambiguous confirmation of its structure and provides a valuable reference for quality control and future research. The detailed interpretation and standardized protocols outlined herein are intended to support researchers in their work with this important chemical compound.
References
The Synthetic Versatility of (2-Bromo-5-methoxyphenyl)methanamine: A Technical Guide for the Modern Organic Chemist
Foreword: Unlocking Molecular Complexity with a Strategic Building Block
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. (2-Bromo-5-methoxyphenyl)methanamine has emerged as a highly valuable and versatile scaffold, particularly in the realms of medicinal chemistry and materials science. Its unique trifecta of reactive sites—a primary amine, a strategically positioned bromine atom, and an electron-donating methoxy group—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this powerful building block, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a building block's fundamental properties is the bedrock of its effective application. The key physicochemical and spectroscopic data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 887581-09-1 | |
| Molecular Formula | C₈H₁₀BrNO | |
| Molecular Weight | 216.08 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 291.1 ± 25.0 °C (Predicted) | N/A |
| Density | 1.444 ± 0.06 g/cm³ (Predicted) | N/A |
| pKa | 8.49 ± 0.10 (Predicted) | N/A |
| Storage | 2–8 °C under inert gas (Nitrogen or Argon) |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons adjacent to the amine, the amine protons, and the methoxy group protons. The aromatic region will display splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the eight carbon atoms, including the methoxy carbon, the benzylic carbon, and the six aromatic carbons, with the carbon bearing the bromine atom shifted downfield.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by two mass units (M+ and M+2). For this compound, the [M+H]⁺ ions are observed at m/z = 216.9 and 219.0.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.
Synthesis of this compound
The accessibility of this building block is crucial for its widespread use. Two primary synthetic routes have been established, starting from commercially available precursors.
From 2-Bromo-5-methoxybenzonitrile (Reduction)
This is a common and reliable method involving the reduction of the nitrile functionality to a primary amine.
Experimental Protocol: Reduction of 2-Bromo-5-methoxybenzonitrile
Materials:
-
2-Bromo-5-methoxybenzonitrile
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Dry Tetrahydrofuran (THF)
-
Ice water
-
Saturated aqueous sodium carbonate solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-Bromo-5-methoxybenzonitrile (10.0 g, 47.2 mmol) in dry THF (100 mL).
-
Cool the solution in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (75 mL, 75 mmol, 1.0 M) dropwise over 30 minutes.
-
Remove the ice bath and stir the reaction mixture overnight at room temperature.
-
Carefully quench the reaction by the slow addition of ice water, followed by a saturated aqueous sodium carbonate solution.
-
Remove the THF by rotary evaporation under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford this compound as a white powder (3.65 g, 36% yield).[1]
From 2-Bromo-5-methoxybenzaldehyde (Reductive Amination)
An alternative route involves the reductive amination of the corresponding aldehyde. This method can be advantageous if the aldehyde is more readily available or if a one-pot procedure is desired.
Conceptual Workflow: Reductive Amination
Caption: Reductive amination of 2-bromo-5-methoxybenzaldehyde.
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound lies in its ability to participate in a variety of powerful bond-forming reactions, making it a key intermediate in the synthesis of complex nitrogen-containing heterocycles and other valuable organic molecules.
Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and highly efficient method for the synthesis of tetrahydroisoquinolines.[2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. This compound, being a substituted benzylamine, is an excellent substrate for this transformation, leading to the formation of functionalized tetrahydroisoquinolines.
Mechanism of the Pictet-Spengler Reaction:
The reaction is initiated by the formation of a Schiff base (iminium ion) between the amine and the carbonyl compound. The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic iminium ion to form a spirocyclic intermediate. Subsequent rearrangement and proton loss restore aromaticity and yield the tetrahydroisoquinoline product. The electron-donating methoxy group on the aromatic ring of this compound facilitates the electrophilic aromatic substitution step.
Caption: Pictet-Spengler reaction of this compound.
Representative Protocol: Pictet-Spengler Reaction
Materials:
-
This compound
-
Aldehyde or ketone (e.g., acetaldehyde)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere, add the aldehyde (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired tetrahydroisoquinoline.[2]
Carbon-Nitrogen Bond Formation Reactions
The primary amine and the aryl bromide functionalities of this compound are prime handles for constructing C-N bonds, which are ubiquitous in pharmaceuticals and other bioactive molecules.
The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an amine and an aryl halide.[3] this compound can act as the amine component in this reaction, coupling with various aryl halides to produce N-arylated derivatives.
Causality in Experimental Design: The classic Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper). Modern modifications utilize catalytic amounts of copper salts in the presence of a ligand (e.g., L-proline, N-methylglycine) and a base in a polar aprotic solvent like DMSO, allowing for milder reaction conditions.[4]
Conceptual Workflow: Ullmann Condensation
Caption: Ullmann condensation with this compound.
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] this compound can be coupled with a wide range of aryl and heteroaryl halides and triflates under relatively mild conditions.
Mechanism of Buchwald-Hartwig Amination: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylated product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of this reaction, as it influences the stability and reactivity of the palladium catalyst.
Representative Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOt-Bu)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Add the base (e.g., 1.4 equivalents) and the aryl halide (1.0 equivalent).
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M.
-
Add this compound (1.2 equivalents) via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Applications in Medicinal Chemistry
The structural motifs accessible from this compound are prevalent in a wide range of biologically active compounds. The tetrahydroisoquinoline core, for instance, is found in numerous alkaloids with diverse pharmacological properties.[7] The ability to introduce various substituents onto the aromatic ring and the nitrogen atom through the reactions described above makes this building block a valuable tool for generating libraries of compounds for drug discovery programs. The bromo- and methoxy-substituents can also be further manipulated to introduce additional diversity.
Conclusion
This compound is a versatile and strategically important building block in modern organic synthesis. Its unique combination of reactive functional groups allows for the efficient construction of complex nitrogen-containing molecules through powerful transformations such as the Pictet-Spengler reaction, Ullmann condensation, and palladium-catalyzed amination. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, along with detailed protocols and mechanistic insights, to empower researchers in their pursuit of novel and impactful chemical entities.
References
- 1. 2-BROMO-5-METHOXYBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Bromo-(2-methoxy-5-methylphenyl)methanamine | C9H12BrNO | CID 116947563 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Emerging Potential of (2-Bromo-5-methoxyphenyl)methanamine in Medicinal Chemistry: A Technical Guide
Abstract
(2-Bromo-5-methoxyphenyl)methanamine is a synthetically accessible substituted benzylamine that holds considerable, yet largely unexplored, potential as a versatile scaffold in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and a methoxy group on the phenyl ring, offers a compelling combination of steric and electronic properties for strategic drug design. This technical guide provides an in-depth analysis of the core attributes of this molecule, exploring its synthesis, physicochemical properties, and, most importantly, its potential applications in the development of novel therapeutics. By examining the structure-activity relationships of analogous compounds, we delineate promising avenues for its use in targeting a range of biological systems, including enzymes and transporters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical matter in their discovery programs.
Introduction: The Benzylamine Moiety as a Privileged Scaffold
The benzylamine motif is a well-established "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1][2] Its derivatives have been successfully incorporated into a multitude of approved drugs and clinical candidates, demonstrating activities ranging from antimicrobial and anticancer to cardiovascular and neurological.[3] The synthetic tractability of the benzylamine core allows for facile modification of the aromatic ring and the amine functionality, enabling the fine-tuning of pharmacological properties. The subject of this guide, this compound, presents a particularly interesting starting point for library synthesis due to the specific placement of its bromo and methoxy substituents.
Physicochemical Properties and Synthetic Strategy
A foundational understanding of a molecule's properties and its synthesis is paramount for its effective utilization in a drug discovery campaign.
Key Physicochemical Data
The properties of this compound make it an attractive starting material for medicinal chemistry endeavors.
| Property | Value | Source |
| Molecular Formula | C8H10BrNO | PubChem[4] |
| Molecular Weight | 216.07 g/mol | PubChem[4] |
| CAS Number | 887581-09-1 | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
Synthetic Accessibility: A Step-by-Step Protocol
The synthesis of this compound is readily achievable from commercially available starting materials. A common and effective method involves the reduction of the corresponding benzonitrile.[5]
Experimental Protocol: Synthesis via Reduction of 2-Bromo-5-methoxybenzonitrile
-
Dissolution: Dissolve 2-Bromo-5-methoxybenzonitrile (10.0 g, 47.2 mmol) in dry tetrahydrofuran (100 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Addition of Reducing Agent: Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (75 mL, 75 mmol) dropwise over a period of 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir overnight at room temperature.
-
Quenching: Carefully and slowly quench the reaction by the dropwise addition of ice water, followed by a saturated aqueous solution of sodium carbonate until gas evolution ceases.
-
Solvent Removal: Remove the tetrahydrofuran by distillation under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude material by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.[5]
DOT Diagram: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Potential Applications in Medicinal Chemistry: A Structure-Based Rationale
While direct biological data for this compound is sparse, a comprehensive analysis of structurally related molecules provides a strong basis for predicting its potential therapeutic applications.
Targeting Steroidogenic Enzymes: Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)
Substituted benzylamines have emerged as potent and selective inhibitors of 17β-HSD3, an enzyme crucial for the synthesis of testosterone and a key target in prostate cancer therapy.[6] The benzylamine core can be strategically modified to interact with the active site of the enzyme. The bromo and methoxy groups of this compound can be exploited to probe specific pockets within the enzyme's binding site, potentially enhancing potency and selectivity.[6]
Modulation of the Complement System: Targeting Complement Factor D
Benzylamine-based ligands have been designed to bind to the S1 binding pocket of trypsin-like serine proteases, including Complement Factor D, a key enzyme in the alternative pathway of the complement system.[2] Dysregulation of this pathway is implicated in various inflammatory and autoimmune disorders. The this compound scaffold could serve as a starting point for developing inhibitors that target the S1 pocket of Factor D, with the bromo and methoxy groups providing vectors for further optimization to interact with subsites and improve binding affinity.[2]
Interaction with Monoamine Transporters
The benzylamine framework is a core component of many compounds that interact with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[7] These transporters are critical for regulating neurotransmitter levels in the central nervous system, and their modulation is a key strategy for treating depression, anxiety, and other neurological disorders. The substitution pattern on the phenyl ring of benzylamines significantly influences their affinity and selectivity for these transporters.[7] The electronic and steric properties of the bromo and methoxy groups in this compound could be leveraged to design novel ligands with specific transporter profiles.
As a Scaffold for Novel Anticancer Agents
The bromo and methoxy functional groups are present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines. For example, N-(5-methoxyphenyl) methoxybenzenesulphonamides bearing bromo substitutions have shown potent cytotoxicity, particularly against the human breast adenocarcinoma MCF7 cell line, by targeting tubulin polymerization.[8] The this compound core could be derivatized to explore this potential, with the amine serving as a handle for introducing additional pharmacophoric features.
DOT Diagram: Potential Therapeutic Targets
Caption: Potential therapeutic applications of the scaffold.
Structure-Activity Relationship (SAR) Insights and Future Directions
The strategic placement of the bromo and methoxy groups offers several avenues for SAR exploration:
-
Role of the Methoxy Group: The methoxy group is an electron-donating group that can influence the pKa of the amine and participate in hydrogen bonding interactions. Its position can be varied to probe different regions of a binding pocket.[9]
-
Impact of the Bromo Group: The bromine atom is a halogen that can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. It also provides a site for further chemical modification through cross-coupling reactions.
-
Derivatization of the Amine: The primary amine is a key site for modification. Acylation, alkylation, and reductive amination can be employed to introduce a wide range of substituents, thereby modulating the compound's physicochemical properties and biological activity.[6]
Future research should focus on synthesizing a library of derivatives based on the this compound scaffold and screening them against a panel of relevant biological targets. This systematic approach will help to elucidate the SAR and identify lead compounds for further optimization.
Conclusion
This compound represents a promising, yet underutilized, building block in medicinal chemistry. Its straightforward synthesis and the presence of strategically positioned functional groups make it an ideal starting point for the design of novel therapeutics. By leveraging the insights gained from structurally related compounds, researchers can rationally design and synthesize libraries of derivatives with a high probability of interacting with key biological targets implicated in a range of diseases. This technical guide serves as a foundational resource to stimulate further investigation into the therapeutic potential of this versatile scaffold.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. This compound | C8H10BrNO | CID 24691009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-BROMO-5-METHOXYBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship of Curcumin: Role of the Methoxy Group in Anti-inflammatory and Anticolitis Effects of Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of novel heterocycles using (2-Bromo-5-methoxyphenyl)methanamine
An In-depth Technical Guide to the Synthesis of Novel Heterocycles Using (2-Bromo-5-methoxyphenyl)methanamine
Authored by a Senior Application Scientist
Foreword: The Strategic Value of this compound in Modern Heterocyclic Chemistry
Heterocyclic scaffolds are the bedrock of medicinal chemistry, forming the core of a vast majority of pharmaceuticals on the market.[1] The relentless pursuit of novel bioactive agents necessitates the development of versatile and efficient synthetic strategies to access new chemical space. In this context, the selection of the starting material is a critical decision that dictates the potential synthetic pathways and the ultimate structural diversity of the resulting library.
This compound emerges as a building block of significant strategic value.[2] Its structure is endowed with a unique combination of reactive sites: a nucleophilic primary amine, a synthetically versatile aryl bromide, and an electron-rich methoxy-substituted aromatic ring. This trifecta of functionality allows for a diverse range of chemical transformations, enabling researchers to construct complex molecular architectures through multiple, distinct synthetic blueprints. The ortho-disposition of the aminomethyl and bromo substituents is particularly advantageous, creating a perfect geometric arrangement for intramolecular cyclization reactions—a powerful tactic for the rapid assembly of rigid, polycyclic systems.[3][4]
This guide eschews a conventional, rigid format. Instead, it is structured as a narrative of scientific strategy, exploring three distinct, field-proven approaches for leveraging this compound to forge novel heterocyclic entities. Each section delves into the underlying mechanistic principles, provides detailed and validated experimental protocols, and illustrates the logical flow of synthesis through clear visualizations. Our objective is to empower researchers, scientists, and drug development professionals with not just a set of instructions, but a deeper understanding of the causality behind the chemistry, thereby fostering innovation in their own synthetic endeavors.
Chapter 1: Transition-Metal-Catalyzed Intramolecular Cyclization: Forging Polycyclic Scaffolds
The most direct and elegant application of this compound is its use in transition-metal-catalyzed intramolecular cyclizations. This strategy leverages the proximate arrangement of the amine nucleophile and the aryl bromide electrophile to construct fused ring systems in a single, efficient step. Palladium and copper catalysts are the workhorses for this class of reactions, facilitating C-N bond formation through well-understood catalytic cycles.[5][6]
The Mechanistic Rationale: The Palladium-Catalyzed Buchwald-Hartwig Amination Pathway
The intramolecular Buchwald-Hartwig amination is a powerful tool for this purpose. The choice of a palladium catalyst, combined with a suitable phosphine ligand, is critical. The ligand's role is to stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step that forms the desired C-N bond and regenerates the active catalyst.
The catalytic cycle, illustrated below, provides a self-validating framework for the reaction. Each step is a logical consequence of the preceding one, ensuring a high probability of success under optimized conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H10BrNO | CID 24691009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reuffel.de [reuffel.de]
- 6. Direct transition metal-catalyzed functionalization of heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of the Bromo and Methoxy Groups in (2-Bromo-5-methoxyphenyl)methanamine Reactivity
An In-Depth Technical Guide:
Abstract
(2-Bromo-5-methoxyphenyl)methanamine is a substituted benzylamine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its reactivity is intricately governed by the electronic and steric interplay of its three key functional components: the aromatic ring, the bromo and methoxy substituents, and the methanamine side chain. This technical guide provides a comprehensive analysis of how the bromo and methoxy groups modulate the molecule's reactivity. We will dissect their individual and combined directing effects in electrophilic aromatic substitution, explore their influence on the nucleophilicity of the methanamine moiety, and present validated experimental protocols. This document is intended to serve as a foundational resource for scientists leveraging this versatile molecule in complex synthetic applications.
Molecular Overview and Substituent Profile
The reactivity of this compound cannot be understood without first analyzing the electronic contributions of its substituents. The benzene ring is the core scaffold, and its inherent nucleophilicity is modulated by the attached groups.
-
The Methoxy Group (-OCH₃): Located at the 5-position, the methoxy group is a powerful activating group for electrophilic aromatic substitution (EAS).[1][2] This is due to its strong electron-donating resonance effect (+R), where the oxygen's lone pairs delocalize into the aromatic π-system. This +R effect significantly outweighs its electron-withdrawing inductive effect (-I), leading to increased electron density on the ring, particularly at the ortho and para positions.[3][4][5] Consequently, it directs incoming electrophiles to these positions and accelerates the rate of reaction compared to unsubstituted benzene.[2]
-
The Bromo Group (-Br): Positioned at the 2-position, the bromo group presents a more complex scenario. Halogens are generally deactivating groups due to their strong electron-withdrawing inductive effect (-I), which pulls electron density from the ring through the sigma bond.[6][7] However, they also possess a weaker electron-donating resonance effect (+R) from their lone pairs. While the deactivating -I effect is dominant, making the ring less reactive than benzene, the +R effect is sufficient to direct incoming electrophiles to the ortho and para positions.[6][8]
-
The Methanamine Group (-CH₂NH₂): The reactivity of the benzylamine side chain is highly dependent on pH. The lone pair on the nitrogen atom makes the amine a nucleophile and a base. In its neutral form, the -CH₂NH₂ group is a weak activating group. However, under the acidic conditions often required for EAS reactions, the amine is protonated to form the anilinium-like ion (-CH₂NH₃⁺), which is a potent deactivating, meta-directing group due to its strong inductive electron withdrawal.
Electronic Effects and Regioselectivity in Electrophilic Aromatic Substitution (EAS)
The primary determinant of reactivity on the aromatic ring is the interplay between the electronic properties of the substituents. These properties dictate both the rate of reaction and the position (regioselectivity) of substitution.
Individual Directing Effects
The resonance effects of the methoxy and bromo groups are visualized below. The methoxy group strongly enriches the ortho and para positions with electron density (negative charge), making them prime targets for electrophiles. The bromo group also enriches these positions, but to a lesser extent, while its inductive effect deactivates the ring overall.
Caption: Resonance (+R) vs. Inductive (-I) effects of substituents.
Combined Directing Effects on the Core Structure
In this compound, the substituents work in a cooperative or reinforcing manner.[9] The final regiochemical outcome is a weighted sum of their individual influences, also considering steric hindrance.
-
Methoxy Director: The powerful methoxy group at C5 strongly directs incoming electrophiles to its ortho positions, C4 and C6.
-
Bromo Director: The bromo group at C2 directs to its ortho position (C3) and para position (C6).
-
Methanamine Director: The -CH₂NH₂ group at C1 (attached to the ring) directs to its ortho position (C6, as C2 is blocked) and para position (C4). If protonated, it would direct meta (to C3 and C5), but C5 is already substituted.
Consensus:
-
Position C6: This position is strongly favored. It is ortho to the methanamine, para to the bromo group, and ortho to the highly activating methoxy group.
-
Position C4: This position is also activated. It is para to the methanamine and ortho to the methoxy group. It is likely the second most favored site.
-
Position C3: This position is sterically hindered by the adjacent bromo (C2) and methanamine (C1) groups. It is also only activated by the bromo group, making it electronically less favorable than C4 and C6.
Caption: Cooperative directing effects for electrophilic aromatic substitution.
Reactivity of the Methanamine Side Chain
The electronic environment of the aromatic ring directly impacts the nucleophilicity and basicity of the amine nitrogen.
-
Electronic Influence: The net electronic effect of the ring substituents modulates the electron density on the benzylic carbon and, by extension, the nitrogen atom. The strongly electron-donating methoxy group tends to increase the electron density of the ring, which can slightly enhance the basicity of the amine. Conversely, the electron-withdrawing bromo group reduces it. The overall effect is a subtle balance of these opposing forces.
-
Steric Hindrance: The presence of the ortho-bromo group introduces significant steric bulk around the methanamine group. This steric hindrance can impede the approach of bulky electrophiles to the nitrogen atom, potentially reducing its effective nucleophilicity in certain reactions compared to less hindered benzylamines.[10][11] For example, in Sₙ2 reactions where the amine acts as a nucleophile, the reaction rate may be slower than that of an unhindered analogue.[10]
Quantitative Reactivity Data
| Amine | Key Feature | Expected Relative Nucleophilicity | Rationale |
| Benzylamine | Unsubstituted Reference | Baseline | Standard benzylamine reactivity. |
| 4-Methoxybenzylamine | Activating Group | Higher | The para-methoxy group is electron-donating, increasing electron density on the nitrogen. |
| This compound | Opposing Groups + Sterics | Lower than 4-Methoxybenzylamine | The deactivating bromo group and significant ortho-steric hindrance likely decrease nucleophilicity, counteracting the activating methoxy group.[10] |
| 2,2,2-Trifluoroethylamine | Strong Deactivating Group | Very Low | The powerful inductive effect of the trifluoromethyl group drastically reduces nucleophilicity.[10] |
Experimental Protocols & Methodologies
To understand reactivity, one must consider practical application. The synthesis of the title compound's precursors often involves a key EAS step that validates the directing effect principles discussed.
Protocol 1: Electrophilic Bromination of m-Anisic Acid
This protocol describes the synthesis of 2-Bromo-5-methoxybenzoic acid, a common precursor. It demonstrates the powerful directing effect of the methoxy group, forcing the bromine to add ortho to the carboxylic acid (a meta-director) and ortho to itself.
Causality: The methoxy group is a much stronger ortho, para-director than the carboxyl group is a meta-director. The reaction is performed in acetic acid, a polar protic solvent that can facilitate the polarization of Br₂. The outcome is a direct consequence of the methoxy group's dominant activating and directing influence.
Methodology: [12]
-
Reaction Setup: In a suitable reaction vessel, dissolve m-anisic acid (1.0 eq) in glacial acetic acid (approx. 4 mL per gram of acid).
-
Reagent Addition: To the stirred solution, add liquid bromine (0.51 eq) followed by an equal volume of water.
-
Reaction Execution: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture in an ice bath. The product will precipitate out of solution.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and salts. The resulting 2-bromo-5-methoxybenzoic acid can be dried. A reported yield for this procedure is approximately 79%.[12]
Protocol 2: Reduction to this compound
This protocol describes the conversion of a nitrile precursor to the final amine, a common synthetic route.
Causality: Borane-tetrahydrofuran complex is a powerful reducing agent that selectively reduces nitriles and amides to amines without affecting the aromatic ring or the bromo and ether functionalities. The reaction proceeds via the formation of a borane-nitrile complex, followed by hydride delivery.
Methodology: [13]
-
Reaction Setup: Dissolve 2-Bromo-5-methoxybenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution in an ice-water bath. Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, approx. 1.6 eq) dropwise over 30 minutes, maintaining the low temperature.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Quenching: Carefully quench the reaction by slowly adding ice water, followed by a saturated aqueous solution of sodium carbonate.
-
Workup and Isolation: Remove the THF under reduced pressure. Extract the aqueous residue multiple times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the target compound. A reported yield for this procedure is 36%.[13]
Caption: Workflow for the reduction of a nitrile to the target amine.
Conclusion
The reactivity of this compound is a textbook example of cooperative and antagonistic substituent effects in organic chemistry.
-
Aromatic Ring Reactivity: The methoxy group is the dominant activating and directing force in electrophilic aromatic substitution, making the C6 and C4 positions highly susceptible to attack. The bromo group, while deactivating the ring overall, reinforces this regiochemical preference.
-
Side Chain Reactivity: The nucleophilicity of the methanamine nitrogen is tempered by the steric hindrance imposed by the ortho-bromo group. This is a critical consideration for reactions involving the amine, such as alkylation or acylation.
A thorough understanding of these electronic and steric principles is paramount for any researcher or drug development professional seeking to employ this molecule as a synthetic intermediate. Predicting regiochemical outcomes and anticipating potential steric limitations are key to designing efficient and high-yielding synthetic routes.
References
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Although methoxy is a strongly activating (and ortho, para-directing) gro.. [askfilo.com]
- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Aromatic Reactivity [www2.chemistry.msu.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. prepchem.com [prepchem.com]
- 13. 2-BROMO-5-METHOXYBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]
(2-Bromo-5-methoxyphenyl)methanamine: A Linchpin Precursor for the Synthesis of Isoquinoline Alkaloids
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
Isoquinoline alkaloids represent a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents.[1][2] The strategic synthesis of these scaffolds is paramount in drug discovery. This guide focuses on (2-Bromo-5-methoxyphenyl)methanamine, a highly versatile and strategically functionalized precursor. We will explore its synthesis and delve into its application in cornerstone cyclization reactions, such as the Bischler-Napieralski and Pictet-Spengler reactions. Particular emphasis is placed on how the compound's unique substitution pattern—an ortho-bromo group and a meta-methoxy group—influences reactivity and provides a synthetic handle for further molecular elaboration. This document serves as a technical resource, providing field-proven insights and detailed protocols for researchers engaged in the synthesis of novel isoquinoline-based therapeutics.
Introduction: The Strategic Value of the Isoquinoline Core
The isoquinoline framework is a privileged structure in modern pharmacology, integral to numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][3] The Papaveraceae family of plants, for instance, produces well-known isoquinoline alkaloids like morphine and papaverine.[4] The efficacy of these molecules has spurred extensive efforts in synthetic organic chemistry to develop efficient and modular routes to access diverse isoquinoline derivatives.[5]
Central to these synthetic endeavors is the choice of the starting phenylethylamine precursor. This compound has emerged as a particularly powerful building block. Its structure is primed for classical isoquinoline ring-forming reactions, with two key features that offer significant advantages:
-
The Methoxy Group: As an electron-donating group, it activates the aromatic ring, facilitating the crucial intramolecular electrophilic aromatic substitution step inherent in reactions like the Bischler-Napieralski and Pictet-Spengler syntheses.[6]
-
The Bromo Group: This halogen atom serves a dual purpose. Firstly, it directs the cyclization to the C-8 position, preventing the formation of constitutional isomers. Secondly, and perhaps more importantly, it acts as a versatile synthetic handle for post-cyclization modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to build molecular complexity.[7]
This guide provides a detailed examination of the synthesis and utility of this precursor, bridging theoretical principles with practical, actionable protocols.
Synthesis of the Precursor: this compound
The efficient synthesis of the title precursor is foundational. A common and reliable route begins with the commercially available 2-bromo-5-methoxybenzaldehyde. The synthesis involves two key stages: formation of an oxime followed by its reduction to the primary amine.
Experimental Protocol: Synthesis of this compound
Step 1: Oximation of 2-Bromo-5-methoxybenzaldehyde
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-5-methoxybenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and pyridine.
-
Oxime Formation: Add hydroxylamine hydrochloride (1.2 eq) to the solution. Stir the mixture at room temperature for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. The oxime product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically of sufficient purity for the next step.
Step 2: Reduction of the Oxime to the Amine
-
Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LAH) (2.0 - 2.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the oxime from Step 1 in anhydrous THF and add it dropwise to the LAH suspension via an addition funnel. Scientist's Insight: This addition must be performed slowly and carefully, as the reaction is highly exothermic. Maintaining a low temperature is critical to prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature, then gently reflux for 4-6 hours.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams. This procedure is crucial for safely quenching the excess LAH and generating a granular precipitate of aluminum salts that is easily filtered.
-
Purification: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate. Concentrate the combined filtrates under reduced pressure to yield this compound, which can be further purified by distillation or column chromatography if necessary.
Core Synthetic Strategy I: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines.[8] The process involves the acylation of a β-phenylethylamine followed by an acid-catalyzed intramolecular cyclization and dehydration.[6] The resulting dihydroisoquinoline can then be dehydrogenated to the fully aromatic isoquinoline.
Mechanism and Role of the Precursor
The reaction begins with the acylation of this compound with an appropriate acyl chloride or anhydride. The resulting amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[8][9] The electron-donating methoxy group at the 5-position strongly activates the C-6 position of the benzene ring (para to the methoxy group), making it highly nucleophilic and directing the intramolecular cyclization to this site, leading exclusively to the 7-methoxyisoquinoline skeleton. The bromo group at the 2-position ensures that cyclization occurs at the desired C-8 position relative to the nitrogen, preventing isomeric products.
Caption: Workflow of the Bischler-Napieralski reaction using the title precursor.
Experimental Protocol: Synthesis of an 8-Bromo-7-methoxy-1-methyl-3,4-dihydroisoquinoline
Step 1: Acylation
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C.
-
Add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the N-acetylated amide.
Step 2: Cyclization and Dehydration
-
Dissolve the amide from Step 1 in anhydrous acetonitrile or toluene.
-
Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at 0 °C.
-
Heat the mixture to reflux (80-110 °C) and maintain for 3-5 hours. Scientist's Insight: The choice of solvent and temperature is critical. Toluene or xylene at higher temperatures can improve yields for less activated systems.[9]
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide to pH 8-9.
-
Extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.
Step 3 (Optional): Aromatization
-
Dissolve the crude dihydroisoquinoline in an inert solvent like toluene or xylene.
-
Add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction, filter through Celite to remove the catalyst, and concentrate the filtrate to yield the final aromatic isoquinoline.
Core Synthetic Strategy II: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is another cornerstone of isoquinoline synthesis, producing tetrahydroisoquinoline skeletons.[10] It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (iminium ion), which then undergoes an intramolecular electrophilic cyclization.[11]
Mechanism and Application
Unlike the Bischler-Napieralski reaction, the Pictet-Spengler reaction directly yields a tetrahydroisoquinoline.[12] The reaction is typically catalyzed by a Brønsted or Lewis acid. For this compound, the reaction proceeds smoothly. The electron-rich nature of the aromatic ring, enhanced by the methoxy group, facilitates the ring-closing step. This method is particularly valuable for installing substituents at the C-1 position of the isoquinoline core, with the nature of the substituent determined by the choice of the aldehyde or ketone coupling partner.
Caption: Key steps in the Pictet-Spengler synthesis of tetrahydroisoquinolines.
Experimental Protocol: Synthesis of an 8-Bromo-7-methoxy-tetrahydroisoquinoline
-
Reaction Setup: Dissolve this compound (1.0 eq) and an aldehyde (e.g., acetaldehyde, 1.1 eq) in a suitable solvent such as toluene or DCM.
-
Acid Catalysis: Add a catalytic amount of an acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA) (0.1-0.2 eq).
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the solvent. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the pure tetrahydroisoquinoline derivative.
Data Summary and Comparison
The choice between the Bischler-Napieralski and Pictet-Spengler reactions depends on the desired oxidation state of the final product and the substituent required at the C-1 position.
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction |
| Starting Materials | β-phenylethylamide | β-phenylethylamine + Aldehyde/Ketone |
| Initial Product | 3,4-Dihydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline |
| Conditions | Harsher (e.g., POCl₃, reflux) | Milder (e.g., TFA, rt to 60 °C) |
| C-1 Substituent | Derived from the acyl group | Derived from the aldehyde/ketone |
| Key Advantage | Access to aromatic isoquinolines (after oxidation) | Direct access to chiral centers at C-1 |
Post-Cyclization: The Bromo Group as a Synthetic Lever
A significant advantage of using this compound is the strategic placement of the bromine atom at the C-8 position of the resulting isoquinoline core. This halogen serves as a linchpin for diversification through various cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids to form C-C bonds, introducing aryl or vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Stille Coupling: Reaction with organostannanes for C-C bond formation.
These transformations dramatically expand the chemical space accessible from a single isoquinoline scaffold, making this precursor exceptionally valuable for generating libraries of analogues in a drug discovery program.
Conclusion
This compound is a powerful and strategically designed precursor for the synthesis of a wide range of isoquinoline alkaloids. Its substituted pattern facilitates classical ring-closing reactions like the Bischler-Napieralski and Pictet-Spengler syntheses with high regioselectivity. The resulting bromo-functionalized isoquinoline core provides a crucial handle for subsequent chemical modifications, enabling the rapid generation of diverse and complex molecular architectures. This guide has provided the foundational knowledge and practical protocols necessary for researchers to effectively leverage this key building block in the pursuit of novel therapeutic agents.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. name-reaction.com [name-reaction.com]
- 11. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the reaction mechanisms of (2-Bromo-5-methoxyphenyl)methanamine
An In-depth Technical Guide to the Reaction Mechanisms of (2-Bromo-5-methoxyphenyl)methanamine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound is a versatile bifunctional molecule that serves as a valuable building block for the synthesis of complex chemical architectures, particularly within the pharmaceutical and materials science sectors. Its structure incorporates three key functional groups, each imparting distinct and exploitable reactivity:
-
Aryl Bromide : This moiety is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.
-
Primary Benzylic Amine : A potent nucleophile and a directing group, the amine facilitates reactions such as N-alkylation, acylation, and intramolecular cyclizations. Its benzylic nature also confers unique reactivity to the adjacent C-H bonds.[1]
-
Methoxy Group : As a strong electron-donating group, the methoxy substituent activates the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions and modulating the electronic properties of the entire molecule.[2]
This guide provides an in-depth exploration of the core reaction mechanisms associated with this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but a causal understanding of the experimental choices that ensure successful and reproducible synthetic outcomes.
Synthesis of the Core Scaffold
The primary route to this compound often begins with a more readily available precursor, such as 2-Bromo-5-methoxybenzonitrile. The transformation hinges on the selective reduction of the nitrile group to a primary amine, a reaction for which borane complexes are particularly well-suited due to their high selectivity and tolerance for other functional groups like aryl halides.
Experimental Protocol: Reduction of 2-Bromo-5-methoxybenzonitrile[3]
-
Inert Atmosphere : A flame-dried round-bottom flask is charged with 2-Bromo-5-methoxybenzonitrile (1.0 eq). The flask is purged with an inert gas (Argon or Nitrogen).
-
Solvent Addition : Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material, and the solution is cooled to 0 °C in an ice bath.
-
Reductant Addition : A solution of borane-tetrahydrofuran complex (1.0 M in THF, ~1.6 eq) is added dropwise over 30 minutes. The slow addition is critical to control the exothermic reaction.
-
Reaction Progression : The mixture is allowed to warm to room temperature and stirred overnight. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching : The reaction is carefully quenched by the slow addition of ice water, followed by a saturated aqueous solution of sodium carbonate to neutralize the reaction and hydrolyze borane complexes.
-
Workup and Purification : The THF is removed under reduced pressure. The aqueous residue is extracted multiple times with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography to yield this compound.[3]
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide functionality is the gateway to constructing complex molecular scaffolds via transition metal catalysis. Palladium-catalyzed reactions are paramount in this context, offering mild conditions and broad functional group tolerance.[4][5][6]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine.[7][8] For a substrate like this compound, this reaction can be used to introduce a new amino substituent at the bromine-bearing carbon, leading to substituted phenylenediamines.
Causality and Mechanism
The reaction proceeds through a well-defined catalytic cycle. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial.[4] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is the active catalyst. This facilitates the rate-limiting oxidative addition step and accelerates the final reductive elimination. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine coupling partner, generating the active nucleophile without competing in the reaction.[9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Generalized Protocol for Buchwald-Hartwig Amination [10]
| Component | Reagent/Condition | Typical Loading | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% | Reliable sources of Pd(0) upon in-situ reduction.[10] |
| Ligand | XPhos, RuPhos, or similar | 2-4 mol% | Bulky, electron-rich ligands that promote key catalytic steps.[4] |
| Base | NaOt-Bu or K₃PO₄ | 1.5-2.0 eq | Deprotonates the amine nucleophile.[9] |
| Amine Source | Primary or Secondary Amine | 1.1-1.5 eq | The nucleophilic coupling partner. |
| Solvent | Toluene or Dioxane (anhydrous) | 0.1 - 0.5 M | Aprotic solvents prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | - | Provides thermal energy to overcome activation barriers.[10] |
Suzuki-Miyaura Coupling: Architecting C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between aryl halides and organoboron compounds.[11][12] This reaction is ideal for converting this compound into biaryl structures, which are prevalent in pharmaceuticals.[13]
Causality and Mechanism
Similar to the Buchwald-Hartwig reaction, the Suzuki coupling follows a palladium-catalyzed cycle. A key difference lies in the transmetalation step. The organoboron species (e.g., a boronic acid) is not sufficiently nucleophilic to transfer its organic group to the palladium center directly. A base (commonly K₂CO₃ or K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate complex ("ate" complex), which readily undergoes transmetalation.[11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Generalized Protocol for Suzuki-Miyaura Coupling [13]
-
Setup : To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., SPhos, PPh₃).
-
Reagent Addition : Add the base (e.g., K₂CO₃, 2.0 eq) and the solvent system (e.g., a mixture of isopropanol and water, or dioxane/water).[13] The presence of water is often beneficial for dissolving the base and facilitating boronate formation.
-
Reaction : Purge the vessel with an inert gas, then heat the mixture to reflux (80-100 °C) with vigorous stirring for 4-16 hours.
-
Monitoring & Workup : Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification : The crude product is purified by column chromatography or recrystallization.
Part 2: Reactions of the Benzylic Amine
The primary amine is a versatile functional handle for intramolecular cyclizations and intermolecular bond formations.
Pictet-Spengler Reaction: Constructing Tetrahydroisoquinolines
The Pictet-Spengler reaction is a powerful acid-catalyzed cascade reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline ring system.[14] While our substrate is a benzylamine, not a β-arylethylamine, it can undergo an analogous cyclization, particularly given the activating effect of the methoxy group, to form tetrahydroisoquinoline-like scaffolds, which are privileged structures in medicinal chemistry.[15][16]
Causality and Mechanism
The reaction is initiated by the formation of a Schiff base (imine) between the primary amine and a carbonyl compound. Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion. The electron-rich aromatic ring, activated by the methoxy group, then acts as an intramolecular nucleophile, attacking the iminium ion in an electrophilic aromatic substitution step to close the ring.[14][15]
Caption: The mechanistic pathway of the Pictet-Spengler reaction.
Generalized Protocol for Pictet-Spengler Reaction
-
Reactant Mixing : Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., toluene, acetonitrile, or dichloromethane).
-
Acid Catalysis : Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or a Lewis acid.[14]
-
Reaction Conditions : Stir the reaction at room temperature or with gentle heating (40-80 °C). The reaction may require a Dean-Stark apparatus to remove water and drive the initial imine formation to completion.
-
Workup : Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent, then wash, dry, and concentrate.
-
Purification : Purify the resulting heterocyclic product by column chromatography.
Conclusion
This compound is a strategically designed synthetic intermediate whose reactivity is governed by the interplay of its aryl bromide, benzylic amine, and methoxy functionalities. A thorough understanding of the underlying mechanisms—from palladium-catalyzed cross-coupling cycles to acid-catalyzed intramolecular cyclizations—is essential for its effective utilization. By carefully selecting catalysts, ligands, bases, and reaction conditions, researchers can leverage this molecule to construct diverse and complex molecular architectures with high precision and efficiency, accelerating progress in drug discovery and materials science.
References
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-BROMO-5-METHOXYBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 4. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 5. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies [dspace.library.uvic.ca]
- 6. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocols for N-Alkylation of (2-Bromo-5-methoxyphenyl)methanamine: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the N-alkylation of (2-bromo-5-methoxyphenyl)methanamine, a crucial building block in the synthesis of a wide range of pharmacologically active compounds and research chemicals. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the synthesis of N-substituted this compound derivatives.
The strategic introduction of alkyl groups onto the nitrogen atom of this compound can significantly modulate the biological activity, pharmacokinetic properties, and target selectivity of the resulting molecules. This guide will explore three of the most effective and widely utilized methods for this transformation: Reductive Amination, Direct Alkylation with Alkyl Halides, and the Buchwald-Hartwig Amination. Each section will provide a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and a discussion of the critical parameters that influence the reaction's success.
Reductive Amination: The Workhorse of Controlled N-Alkylation
Reductive amination stands out as a highly reliable and versatile method for the mono-N-alkylation of primary amines, effectively circumventing the common issue of over-alkylation often encountered in direct alkylation methods.[1][2] The reaction proceeds in a two-step, one-pot sequence: the initial formation of an imine or iminium ion intermediate from the condensation of the amine with an aldehyde or ketone, followed by its immediate reduction to the corresponding secondary amine.[3]
The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent, well-suited for this transformation as it readily reduces the protonated imine intermediate much faster than the starting carbonyl compound.[4][5]
Workflow for Reductive Amination
Caption: General workflow for N-alkylation via reductive amination.
Detailed Protocol: Reductive Amination with Sodium Triacetoxyborohydride
This protocol describes the N-alkylation of this compound with a generic aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or DCE (to a concentration of 0.1-0.2 M).
-
Add the aldehyde or ketone (1.0-1.2 eq) to the stirred solution at room temperature.
-
Stir the mixture for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction and gas evolution may be observed.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Direct Alkylation with Alkyl Halides: A Classical Approach
Direct N-alkylation with alkyl halides is a fundamental and straightforward method for forming C-N bonds. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the amine acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
A significant challenge with this method is the potential for over-alkylation.[1][6] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine, and potentially a third to form a quaternary ammonium salt. To favor mono-alkylation, a large excess of the starting amine is often employed.[1]
Mechanism of Direct N-Alkylation and Over-alkylation
Caption: Reaction scheme illustrating mono- and over-alkylation.
Detailed Protocol: Direct Alkylation with an Alkyl Halide
This protocol describes a general procedure for the mono-N-alkylation of this compound using an excess of the amine.
Materials:
-
This compound (3.0-5.0 equivalents)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 equivalent)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.0-3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (3.0-5.0 eq) and the chosen anhydrous solvent (DMF or MeCN).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add a solution of the alkyl halide (1.0 eq) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.
-
If DMF was used as the solvent, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the DMF.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the desired secondary amine from the excess primary amine and any di-alkylated byproduct.
Buchwald-Hartwig Amination: A Powerful Cross-Coupling Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds, particularly for the synthesis of aryl amines.[7][8][9] While its primary application involves the coupling of amines with aryl halides or triflates, the methodology can be adapted for the N-alkylation of amines with alkyl halides. This approach is particularly useful when other methods fail, for instance, with sterically hindered substrates.
The catalytic cycle involves the oxidative addition of the alkyl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-alkylated product and regenerate the Pd(0) catalyst.[9] The choice of ligand is crucial for the efficiency of the catalyst.[8]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig N-alkylation.
Detailed Protocol: Buchwald-Hartwig N-Alkylation
This protocol provides a general starting point for the palladium-catalyzed N-alkylation of this compound with an alkyl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Alkyl bromide (1.0 equivalent)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, 1.5-2.0 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or glovebox
-
Magnetic stirrer
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the this compound and the alkyl bromide.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Analysis of N-Alkylation Protocols
The choice of N-alkylation protocol depends on several factors, including the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance required.
| Protocol | Advantages | Disadvantages | Best Suited For |
| Reductive Amination | - Excellent control over mono-alkylation- Wide substrate scope (aldehydes & ketones)- Mild reaction conditions | - Requires a carbonyl compound as the alkylating agent- Stoichiometric use of reducing agent | - Controlled synthesis of secondary amines- Introduction of diverse alkyl groups |
| Direct Alkylation | - Simple and straightforward procedure- Readily available alkyl halide reagents | - Prone to over-alkylation- May require a large excess of the amine- Potential for side reactions | - Synthesis of tertiary amines- When the amine is inexpensive and readily available in excess |
| Buchwald-Hartwig Amination | - High functional group tolerance- Applicable to sterically hindered substrates- Catalytic in palladium | - Requires an expensive palladium catalyst and ligand- Air- and moisture-sensitive reagents- Requires careful optimization | - Challenging N-alkylations where other methods fail- Small to medium scale synthesis |
Purification and Characterization
Purification of the N-alkylated products is typically achieved by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. Characterization of the final products should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and purity.
Conclusion
This guide has provided a detailed overview of three robust protocols for the N-alkylation of this compound. Reductive amination offers the best control for mono-alkylation, while direct alkylation provides a simpler, albeit less controlled, alternative. The Buchwald-Hartwig amination serves as a powerful tool for more challenging substrates. By understanding the principles and following the detailed protocols outlined herein, researchers can confidently synthesize a diverse range of N-alkylated derivatives for their drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with (2-Bromo-5-methoxyphenyl)methanamine
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of organoboron reagents.[1][3] The reaction facilitates the formation of biaryl, vinyl-aryl, and other conjugated systems by coupling an organoboron compound with an organohalide or triflate.[1][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura cross-coupling reactions with a specific and challenging substrate: (2-Bromo-5-methoxyphenyl)methanamine. This substrate is of particular interest as the resulting products, which incorporate a benzylic amine moiety, are valuable scaffolds in medicinal chemistry. However, the presence of a primary aminomethyl group introduces a unique set of challenges that require careful consideration and optimization of reaction conditions. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization strategies.
Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[4][5][6] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide, with reactivity generally following the trend I > Br > OTf >> Cl.[1][4]
-
Transmetalation: In this crucial step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][7] The choice of base is critical and can significantly impact the reaction rate and yield.[7]
-
Reductive Elimination: The final step involves the coupling of the two organic groups on the palladium center, leading to the formation of the desired carbon-carbon bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for this compound
The primary aminomethyl group in this compound presents a specific challenge. Primary amines can act as ligands and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[8] This can result in lower yields and sluggish reaction rates. To mitigate this, careful selection of the palladium catalyst, ligand, and base is crucial. Bulky phosphine ligands are often employed to create a sterically hindered environment around the palladium center, which can disfavor the coordination of the amine.[1][4]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a suitable ligand.
-
Ligand (if using Pd₂(dba)₃): A bulky phosphine ligand such as XPhos or SPhos (4-10 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent: 1,4-Dioxane/water (4:1) or Toluene/water (4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure coupled product.
Data Summary and Optimization
The choice of reaction parameters can significantly influence the outcome of the Suzuki-Miyaura coupling. The following table provides a summary of key parameters and their typical ranges for optimization.
| Parameter | Recommended Conditions | Rationale and Notes |
| Palladium Catalyst | Pd(dppf)Cl₂·CH₂Cl₂, Pd₂(dba)₃/Ligand | Pd(dppf)Cl₂ is an air-stable and effective pre-catalyst. The combination of a Pd(0) source like Pd₂(dba)₃ with a bulky phosphine ligand is also highly effective, especially for challenging substrates.[9] |
| Ligand | XPhos, SPhos, Buchwald-type ligands | Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps and prevent catalyst deactivation by the amine functionality.[4][10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is critical for activating the boronic acid.[7] K₃PO₄ is often a good choice for substrates with sensitive functional groups. Cs₂CO₃ is more soluble and can be effective at lower temperatures. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base.[1][5] |
| Temperature | 80-120 °C | The reaction temperature will depend on the reactivity of the specific substrates and the chosen catalyst system. Microwave heating can sometimes accelerate the reaction.[11] |
| Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, low temperature, amine coordination. | Ensure the catalyst is active and the reaction is performed under a strict inert atmosphere. Screen different bases and increase the reaction temperature. Consider using a more sterically hindered ligand to minimize amine coordination. |
| Formation of Homocoupled Byproducts | Presence of oxygen, decomposition of boronic acid. | Thoroughly degas all solvents and ensure a good inert atmosphere. Use fresh, high-quality boronic acids. |
| Dehalogenation of Starting Material | Presence of protic impurities or certain bases. | Use anhydrous solvents and consider a milder base. This is a known side reaction where the aryl halide is reduced.[5] |
| Protodeborylation of Boronic Acid | Hydrolysis of the boronic acid, especially with heteroaryl boronic acids. | Use boronic esters (e.g., pinacol esters) which are more stable. Minimize reaction time and water content if this is a significant issue.[5] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of valuable compounds derived from this compound. While the presence of the primary aminomethyl group requires careful consideration of the reaction conditions to avoid catalyst inhibition, the use of appropriate palladium catalysts, bulky phosphine ligands, and optimized base and solvent systems can lead to high yields of the desired products. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organic-synthesis.com [organic-synthesis.com]
Application Note & Protocol: Buchwald-Hartwig Amination of (2-Bromo-5-methoxyphenyl)methanamine with Aryl Halides
Executive Summary & Application Scope
The palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds, a transformation of paramount importance in modern synthetic chemistry.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where arylamine scaffolds are ubiquitous structural motifs.[3][4][5] This guide provides a detailed technical overview and a robust experimental protocol for the cross-coupling of (2-Bromo-5-methoxyphenyl)methanamine with a variety of aryl and heteroaryl halides.
The target substrate, this compound, is a valuable building block containing three key features that require careful consideration:
-
An aryl bromide , the electrophilic partner for the coupling.
-
An electron-donating methoxy group , which influences the electronic properties of the aryl bromide.
-
A primary benzylic amine , the nucleophilic partner, which can also coordinate to the palladium center.
This document moves beyond a simple recitation of steps to explain the underlying principles and rationale for procedural choices, empowering researchers to not only replicate the described method but also to adapt and troubleshoot it for their specific aryl halide coupling partners.
The Catalytic Cycle: A Mechanistic Framework
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species.[1][6][7] Understanding this mechanism is critical for rational catalyst selection and reaction optimization. The cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The cycle begins with the insertion of the active, ligand-stabilized Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.[8][9] The reactivity order for this step is generally I > Br > OTf > Cl.[7][9]
-
Amine Coordination & Deprotonation: The amine (in this case, the benzylic amine of the substrate) coordinates to the Pd(II) complex. A stoichiometric amount of base is then required to deprotonate the coordinated amine, forming a palladium-amido complex and releasing a salt byproduct (e.g., NaX).[10][11]
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[1][8] Bulky, electron-rich ligands are crucial as they promote this step, preventing side reactions like beta-hydride elimination.[12]
Core Components: A Guide to Rational Selection
The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of four key components. The conditions outlined below are specifically tailored for the coupling of this compound.
| Component | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Source | G3/G4 Buchwald Precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4) | These are air- and moisture-stable Pd(II) precatalysts that rapidly and reliably generate the active L-Pd(0) species in solution upon addition of a base.[12][13] They eliminate the inconsistencies of using separate Pd(II) salts and ligands, leading to more reproducible results.[14] |
| Ligand | Biaryl Monophosphines (e.g., RuPhos , XPhos , BrettPhos ) | The coupling involves a primary amine, which requires a robust catalyst system. Bulky and electron-rich biaryl phosphine ligands are essential.[1][8][14][15] They accelerate reductive elimination, accommodate a wide range of substrates, and stabilize the palladium center.[8] RuPhos is often an excellent starting point for primary amines. |
| Base | Strong, non-nucleophilic alkoxides (e.g., NaOt-Bu , LHMDS ) | A strong base is required to deprotonate the primary amine to form the palladium-amido complex.[16] Sodium tert-butoxide is the most common and effective choice. Weaker bases like carbonates or phosphates are generally insufficient for primary amines and are reserved for more sensitive substrates.[9] |
| Solvent | Anhydrous, apolar aprotic solvents (e.g., Toluene , Dioxane , THF ) | Toluene is an excellent, non-coordinating solvent that performs well across a range of temperatures.[6][11] Dioxane is also effective but should be used with caution due to peroxide formation. All solvents must be rigorously dried and degassed, as oxygen and water can deactivate the catalyst.[17] |
General Experimental Protocol
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl halide. Optimization may be required for particularly challenging coupling partners.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
4.1. Reagents & Equipment
| Reagent/Equipment | Details |
| This compound | 1.2 equivalents |
| Aryl or Heteroaryl Halide | 1.0 equivalent |
| RuPhos Pd G3 Precatalyst | 1-2 mol% |
| Sodium tert-butoxide (NaOt-Bu) | 1.4 equivalents |
| Anhydrous Toluene | ~0.1 M concentration relative to aryl halide |
| Reaction Vessel | Oven-dried Schlenk tube or sealed vial |
| Magnetic Stirrer & Hotplate | |
| Inert Gas Source | Nitrogen or Argon |
| Standard Glassware for Workup | |
| Silica Gel for Chromatography |
4.2. Step-by-Step Procedure
-
Preparation (under inert atmosphere): To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 eq), sodium tert-butoxide (1.4 eq), and the RuPhos Pd G3 precatalyst (0.02 eq).
-
Inerting: Seal the Schlenk tube, and carefully evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.[5]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide. Finally, add the this compound (1.2 eq) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).[18]
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired diarylamine product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues and provides logical solutions.[13][17][19]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen/water contamination). 2. Insufficiently strong base. 3. Poor quality reagents/solvents. 4. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere technique; use freshly degassed solvent. 2. Confirm the use of a strong base like NaOt-Bu. 3. Purify starting materials; use freshly opened, anhydrous solvent. 4. Increase temperature in 10 °C increments (up to 120 °C for toluene). |
| Hydrodehalogenation | The aryl halide is reduced instead of coupled. Often caused by water or a slow reductive elimination step. | Switch to a more electron-rich and bulky ligand (e.g., from XPhos to BrettPhos) to accelerate reductive elimination. Ensure all reagents are scrupulously dry. |
| Formation of Diarylamine | The product amine couples with another molecule of aryl halide. | This is less common with primary amines but can occur. Reduce the equivalence of the amine closer to 1.05 eq. Lowering the reaction temperature may also help. |
| Dark Black Precipitate | Catalyst decomposition ("palladium black"). | The ligand may not be robust enough for the conditions. Screen other biaryl phosphine ligands. Ensure the ligand-to-palladium ratio is appropriate if not using a precatalyst (typically 1.1-1.5 : 1). |
Safety Considerations
-
Palladium Catalysts: While generally low in toxicity, they are expensive heavy metals. Handle with care to avoid inhalation of dust. Local regulations for heavy metal waste disposal should be followed.[20]
-
Phosphine Ligands: Many biaryl phosphine ligands are air-sensitive. While the recommended precatalysts are air-stable, handling pure ligands requires inert atmosphere techniques.
-
Bases: Sodium tert-butoxide is a strong, corrosive base. Avoid contact with skin and eyes. It reacts violently with water.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Always handle them in a well-ventilated fume hood.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Buchwald 催化劑和配體 [sigmaaldrich.com]
- 15. research.rug.nl [research.rug.nl]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Pictet-Spengler Reaction of (2-Bromo-5-methoxyphenyl)methanamine Derivatives
Introduction: The Strategic Importance of the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in synthetic organic chemistry for the construction of tetrahydroisoquinoline (THIQ) and its analogues.[1][2] This acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone provides a direct and efficient route to these privileged scaffolds, which are central to a vast array of natural products and pharmaceutically active compounds.[2][3][4] The reaction's elegance lies in its mimicry of biosynthetic pathways, lending to its robustness and versatility.[2]
This application note provides a detailed guide to the reaction conditions for the Pictet-Spengler cyclization of (2-Bromo-5-methoxyphenyl)methanamine derivatives. This particular substrate presents an interesting case study due to the competing electronic effects of the electron-donating methoxy group and the electron-withdrawing bromo substituent on the aromatic ring. Understanding how to navigate these effects is crucial for achieving high yields and purity of the desired 7-bromo-4-methoxy-1,2,3,4-tetrahydroisoquinoline product.
Mechanistic Considerations and the Influence of Substituents
The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base (or imine) from the condensation of the primary amine and the aldehyde.[5] Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[1][5] This is the driving force for the key intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion to form the new six-membered ring.[2][6] Subsequent loss of a proton restores aromaticity and yields the final tetrahydroisoquinoline product.
The electronic nature of the substituents on the aromatic ring plays a pivotal role in the success of the reaction.[7]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) increase the nucleophilicity of the aromatic ring, thereby activating it towards electrophilic attack by the iminium ion. This generally leads to milder reaction conditions and higher yields.[5][7]
-
Electron-Withdrawing Groups (EWGs): Halogens, such as bromine (-Br), deactivate the ring, making it less nucleophilic. This can lead to sluggish or incomplete reactions, often necessitating harsher conditions like stronger acids and higher temperatures to drive the cyclization to completion.[1]
In the case of this compound, the methoxy group directs the cyclization to the ortho position, which is sterically unhindered. However, the deactivating effect of the bromine atom must be overcome. Therefore, the choice of acid catalyst and reaction temperature becomes critical.
Visualizing the Reaction Pathway
The following diagram illustrates the mechanistic steps of the Pictet-Spengler reaction for this compound with formaldehyde.
Caption: Mechanism of the Pictet-Spengler Reaction.
Optimized Protocol for the Synthesis of 7-Bromo-4-methoxy-1,2,3,4-tetrahydroisoquinoline
This protocol is designed to address the electronic challenges posed by the substituted starting material. The use of a strong protic acid and elevated temperature is recommended to ensure efficient cyclization.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | (Not readily available) | 216.09 | Starting material |
| Formaldehyde (37% in H₂O) | 50-00-0 | 30.03 | Aldehyde partner |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | Strong acid catalyst |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, as reaction solvent |
| Saturated Sodium Bicarbonate Solution | - | - | For workup |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | For drying organic layer |
Experimental Procedure
Caption: Experimental workflow for the Pictet-Spengler reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Purge the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Aldehyde: Cool the solution to 0 °C using an ice bath. Add formaldehyde (1.1 eq, 37% solution in water) dropwise to the stirred solution. Stir the mixture at 0 °C for 30 minutes. The initial condensation to the Schiff base is typically rapid.
-
Acid Catalysis: While maintaining the temperature at 0 °C, add trifluoroacetic acid (TFA, 2.0 eq) dropwise. The use of a stoichiometric amount of strong acid is often necessary for substrates with deactivating groups to ensure complete formation and reactivity of the iminium ion.
-
Reaction Progression: After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 4 to 24 hours depending on the substrate's reactivity.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction and Drying: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the initial solvent). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-bromo-4-methoxy-1,2,3,4-tetrahydroisoquinoline.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction is sluggish or yields are low, consider using a stronger acid catalyst, such as a Lewis acid (e.g., BF₃·OEt₂), or increasing the reaction temperature. However, be mindful that excessively harsh conditions can lead to side product formation.
-
Side Reactions: The primary amine can undergo N-alkylation with the aldehyde. Using a slight excess of the amine or careful control of the stoichiometry can minimize this.
-
Alternative Aldehydes: While this protocol specifies formaldehyde, other aldehydes can be used to introduce substitution at the C-1 position of the tetrahydroisoquinoline ring. Note that with aldehydes other than formaldehyde, a new stereocenter is created.[6]
-
Solvent Choice: Aprotic solvents like dichloromethane or dichloroethane are generally preferred to avoid competing nucleophilic attack from the solvent.
Conclusion
The Pictet-Spengler reaction remains a powerful tool for the synthesis of the tetrahydroisoquinoline core. For substrates with mixed electronic properties, such as this compound, a careful selection of reaction conditions is paramount. The protocol detailed herein provides a robust starting point for researchers and drug development professionals to successfully synthesize 7-bromo-4-methoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives, enabling further exploration of their potential applications.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. The Pictet-Spengler Reaction [ebrary.net]
- 7. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing (2-Bromo-5-methoxyphenyl)methanamine as a Versatile Scaffold
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[][2] The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (2-Bromo-5-methoxyphenyl)methanamine as a foundational scaffold in the synthesis of novel kinase inhibitors. We will delve into the rationale behind its selection, explore diverse synthetic strategies, provide detailed experimental protocols, and discuss methods for the biological evaluation of the resulting compounds. The inherent functionalities of this scaffold—a reactive bromine atom, a nucleophilic aminomethyl group, and a methoxy moiety—offer a rich platform for chemical elaboration and optimization of inhibitor potency and selectivity.
Introduction: The Strategic Advantage of the this compound Scaffold
The design of effective kinase inhibitors often hinges on the selection of a suitable core structure, or scaffold, that can be readily modified to achieve high affinity and selectivity for the target kinase.[4][6][7] Many successful kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase domain.[8][9] These inhibitors typically feature a core that mimics the purine ring of ATP and forms crucial hydrogen bonds with the "hinge" region of the kinase.[5][8]
This compound emerges as a privileged scaffold for several key reasons:
-
Versatile Bromine Handle: The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[10][11][12][13][14] This enables the facile introduction of a wide array of aryl, heteroaryl, and amino substituents, allowing for extensive exploration of the chemical space to optimize interactions with the kinase active site.
-
Primary Amine Functionality: The aminomethyl group serves as a key anchoring point. It can act as a hydrogen bond donor, mimicking the interactions of the adenine ring of ATP with the kinase hinge region.[8] Furthermore, it provides a convenient point for further derivatization to extend into other pockets of the ATP binding site.
-
Modifiable Methoxy Group: The methoxy group, while contributing to the overall electronic properties and solubility of the molecule, can also be a target for modification. Bioisosteric replacement of the methoxy group with other functionalities can be a powerful strategy to fine-tune physicochemical properties, metabolic stability, and target engagement.[15][16][17][18][19]
Synthetic Strategies and Core Reactions
The synthesis of a diverse library of kinase inhibitors from this compound typically involves a multi-step approach. The following sections outline the core synthetic transformations.
Initial Scaffold Preparation
This compound can be synthesized from commercially available starting materials such as 2-bromo-5-methoxybenzaldehyde or 2-bromo-5-methoxybenzonitrile.[20][21][22] A common route involves the reduction of the nitrile or the reductive amination of the aldehyde.
Core Elaboration via Cross-Coupling Reactions
The strategic diversification of the scaffold predominantly relies on palladium-catalyzed cross-coupling reactions at the bromine position.
-
Suzuki-Miyaura Coupling: This reaction is instrumental for forming C-C bonds, allowing the introduction of various aryl and heteroaryl groups.[10][23] These appended rings can occupy hydrophobic pockets within the kinase active site, thereby increasing potency and selectivity.
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the introduction of a wide range of primary and secondary amines.[11][12][13][14] This is particularly useful for installing functionalities that can form additional hydrogen bonds or ionic interactions with the target kinase.
Modification of the Aminomethyl Group
The primary amine of the scaffold can be readily acylated, alkylated, or used in reductive amination reactions to introduce further diversity and to probe interactions with the solvent-exposed region of the ATP-binding site.
Quinazoline Ring Formation
A particularly fruitful strategy involves the elaboration of this compound into a quinazoline core, a well-established "privileged scaffold" in kinase inhibitor design.[5][24][25] This can be achieved through a copper-catalyzed cascade reaction with amidine hydrochlorides, involving sequential N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation.[24]
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of kinase inhibitors using this compound as a starting material. Researchers should note that reaction conditions may require optimization based on the specific substrates used.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the coupling of an arylboronic acid with the scaffold.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01 - 0.05 equivalents)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic solvent system is used, separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[10]
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the amination of the scaffold.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01 - 0.05 equivalents)
-
Phosphine ligand (e.g., Xantphos, BINAP) (0.012 - 0.06 equivalents)
-
Base (e.g., NaOtBu, K₃PO₄) (1.2 - 2.0 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (0.01-0.05 equiv.) and the phosphine ligand (0.012-0.06 equiv.).
-
Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to allow for catalyst activation.
-
To this mixture, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (1.2-2.0 equiv.).
-
Seal the reaction vessel and heat to the desired temperature (typically 90-120 °C) with vigorous stirring for the specified time (4-24 hours).
-
Monitor reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.[10]
Structure-Activity Relationship (SAR) and Bioisosteric Replacement
A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of the synthesized inhibitors.[26][27][28]
Table 1: Representative SAR Data for a Hypothetical Kinase Inhibitor Series
| Compound ID | R¹ Group (at C2) | R² Group (Amine) | IC₅₀ (nM) vs. Target Kinase |
| 1a | Phenyl | -NH₂ | 150 |
| 1b | 4-Fluorophenyl | -NH₂ | 75 |
| 1c | 3-Pyridyl | -NH₂ | 50 |
| 2a | 3-Pyridyl | -NH(CH₃) | 45 |
| 2b | 3-Pyridyl | -NH(Cyclopropyl) | 20 |
This data is illustrative and serves to demonstrate the principles of SAR analysis.
Bioisosteric Replacement of the Methoxy Group:
The 5-methoxy group can be a site of metabolic liability. Replacing it with bioisosteres can improve pharmacokinetic properties.[15][16][17][18][19]
Table 2: Potential Bioisosteric Replacements for the Methoxy Group
| Original Group | Bioisosteric Replacement | Rationale |
| -OCH₃ | -F, -CF₃, -OCF₃ | Modulate lipophilicity, block metabolic oxidation[16][17] |
| -OCH₃ | -CH₂F, -CHF₂ | Fine-tune electronic properties and metabolic stability |
| -OCH₃ | -SCH₃ | Similar size and electronics, may alter solubility |
| -OCH₃ | Small heterocycles (e.g., oxetane) | Improve aqueous solubility and metabolic stability |
Biological Evaluation: Kinase Profiling
Once a library of compounds has been synthesized, their biological activity must be assessed. A crucial step in this process is kinase profiling, which determines the potency and selectivity of the inhibitors against a panel of kinases.[29][30][31][32][33]
Recommended Kinase Profiling Assays:
-
Radiometric Assays (e.g., ³³PanQinase™, HotSpot™): These are considered the gold standard for determining kinase activity by measuring the incorporation of radioactive phosphate into a substrate.[29][30]
-
Competition Binding Assays (e.g., KINOMEscan™): These assays quantitatively measure the binding affinity of a compound to a large panel of kinases.[30][32]
-
Cell-Based Assays: Once potent and selective inhibitors are identified, their efficacy should be confirmed in relevant cellular models to assess their ability to inhibit the target kinase in a physiological context.
Conclusion
This compound represents a highly valuable and versatile scaffold for the synthesis of novel kinase inhibitors. Its strategic functionalization through established and robust synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the systematic exploration of chemical space and the generation of diverse compound libraries. The subsequent biological evaluation and SAR analysis provide a clear path for the optimization of lead compounds with improved potency, selectivity, and drug-like properties. The protocols and strategies outlined in this document are intended to serve as a practical guide for researchers in the field of drug discovery, facilitating the development of the next generation of targeted therapeutics.
References
- 2. portlandpress.com [portlandpress.com]
- 3. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. drughunter.com [drughunter.com]
- 19. chem-space.com [chem-space.com]
- 20. 2-BROMO-5-METHOXYBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 21. This compound | C8H10BrNO | CID 24691009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 887581-09-1|this compound|BLD Pharm [bldpharm.com]
- 23. benchchem.com [benchchem.com]
- 24. Quinazoline synthesis [organic-chemistry.org]
- 25. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 29. reactionbiology.com [reactionbiology.com]
- 30. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 31. Kinome profiling analysis identified Src pathway as a novel therapeutic target in combination with histone deacetylase inhibitors for cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. biorxiv.org [biorxiv.org]
Application Notes & Protocols: (2-Bromo-5-methoxyphenyl)methanamine as a Versatile Scaffold for the Synthesis of G Protein-Coupled Receptor (GPCR) Ligands
Introduction: The Strategic Value of a Privileged Scaffold in GPCR Drug Discovery
G protein-coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, playing a pivotal role in transducing extracellular stimuli into intracellular signals.[1][2] Their involvement in a vast array of physiological processes—from neurotransmission and sensory perception to hormonal regulation and immune responses—makes them a premier class of therapeutic targets.[3][4] The development of novel agonists, antagonists, and allosteric modulators that can selectively target specific GPCRs remains a cornerstone of modern drug discovery, addressing conditions like neuropsychiatric disorders, metabolic diseases, and inflammation.[5][6][7]
At the heart of synthesizing diverse chemical libraries for GPCR screening lies the use of versatile chemical building blocks. (2-Bromo-5-methoxyphenyl)methanamine has emerged as a particularly valuable scaffold. Its unique trifunctional nature—a nucleophilic primary amine, an aryl bromide primed for cross-coupling, and a methoxy group for modulating electronic properties and receptor interactions—provides medicinal chemists with a powerful tool for constructing complex and pharmacologically active molecules. This guide provides an in-depth exploration of its application, complete with detailed synthetic protocols and the scientific rationale behind key experimental choices.
Physicochemical Properties and Strategic Features
The utility of this compound stems directly from its distinct structural features.
| Property | Value |
| CAS Number | 887581-09-1[8] |
| Molecular Formula | C₈H₁₀BrNO[8] |
| Molecular Weight | 216.08 g/mol [8] |
| Appearance | Varies; often an oil or low-melting solid |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C[8] |
Strategic Chemical Handles:
-
Aryl Bromide: This is the primary site for diversification via transition-metal-catalyzed cross-coupling reactions. It serves as an electrophilic partner in reactions like the Buchwald-Hartwig amination and Ullmann condensation, allowing for the facile introduction of a wide range of aryl and heteroaryl substituents.[9][10][11] This is crucial for building the core structures of many diarylamine or biaryl-containing GPCR ligands.
-
Primary Aminomethyl Group: The benzylamine moiety is a versatile nucleophile. It can be readily N-alkylated or N-acylated to introduce additional pharmacophoric elements or to modulate the basicity and pharmacokinetic properties of the final compound.
-
Methoxy Group: This electron-donating group influences the electronic character of the phenyl ring, which can affect the reactivity of the aryl bromide.[12] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, a key interaction for anchoring ligands within the binding pockets of many GPCRs, including serotonin and dopamine receptors.[13]
Core Application: Synthesis of a Diarylamine-Type GPCR Ligand Core
A common structural motif in ligands targeting aminergic GPCRs (e.g., serotonin and dopamine receptors) is the diarylamine core.[5][6][7][14] this compound is an ideal starting material for constructing such motifs. The general strategy involves a cross-coupling reaction to form a new C-N bond at the bromine-substituted position.
Caption: General workflow for synthesizing a diarylamine ligand core.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-arylation of this compound.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This modern method is often preferred for its high efficiency, broad substrate scope, and relatively mild conditions.[10][15]
Principle: A palladium(0) catalyst, stabilized by a bulky, electron-rich phosphine ligand, facilitates the coupling of the amine with an aryl halide. The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10] An inert atmosphere is critical as the Pd(0) species is sensitive to oxidation.[11]
Materials & Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl bromide or iodide (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, oil bath, inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (18.3 mg), Xantphos (23.1 mg), and sodium tert-butoxide (135 mg).
-
Reagent Addition: Add the aryl halide (1.1 mmol) followed by this compound (216 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-24 hours.
-
Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue using the protocol described below.
Scientist's Note: The choice of ligand is crucial. Bulky phosphine ligands like Xantphos or BINAP promote the final reductive elimination step, which is often rate-limiting.[10][11] The strong, non-nucleophilic base (NaOt-Bu) is necessary to deprotonate the amine within the catalytic cycle.[11]
Protocol 2: Copper-Catalyzed Ullmann Condensation
A classic and cost-effective alternative, the Ullmann reaction uses a copper catalyst. It traditionally requires higher temperatures but has seen modern improvements.[9][16][17][18]
Principle: A copper(I) species, often generated in situ, is believed to undergo oxidative addition to the aryl halide, followed by reaction with the amine and subsequent reductive elimination to form the C-N bond.[9][19]
Materials & Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl iodide (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL)[17]
-
Reaction vial with a screw cap or round-bottom flask with a reflux condenser
Procedure:
-
Reaction Setup: In a reaction vial, combine CuI (19 mg), K₂CO₃ (276 mg), the aryl iodide (1.2 mmol), and this compound (216 mg).
-
Solvent Addition: Add anhydrous DMF (5 mL).
-
Reaction: Seal the vial and place it in a preheated oil bath at 120-140 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions may require 24-48 hours.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash thoroughly with water (3 x 20 mL) to remove the high-boiling solvent, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue.
Scientist's Note: The Ullmann reaction is often sensitive to the specific substrates. Aryl iodides are typically more reactive than bromides.[9] The use of a high-boiling polar aprotic solvent like DMF or DMSO is necessary to achieve the required temperatures and to dissolve the inorganic base.[17]
Protocol 3: Purification of the Basic Amine Product
Purifying organic amines by standard silica gel chromatography can be challenging due to strong interactions between the basic amine and acidic silanol groups on the silica surface, leading to peak tailing and potential product loss.[20][21]
Procedure:
-
Column Preparation: Prepare a silica gel column.
-
Mobile Phase: Use a non-polar/polar solvent system such as hexane/ethyl acetate. Crucially, add a small amount of a competing amine, such as 0.5-1% triethylamine (TEA), to the mobile phase mixture.[20][21] This neutralizes the acidic sites on the silica.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elution: Run the column using a gradient elution, starting with a low polarity (e.g., 98:2 Hexane:EtOAc + 1% TEA) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-arylated product.
Alternative: For particularly stubborn separations, using an amine-functionalized silica cartridge can provide excellent results without the need for mobile phase additives.[20]
Context: The GPCR Signaling Cascade
The ligands synthesized from this compound are designed to interact with GPCRs and modulate their function. Understanding the basic signaling pathway provides context for their therapeutic purpose.
Caption: Simplified GPCR signaling pathway upon agonist binding.
Upon binding of an agonist ligand, the GPCR undergoes a conformational change, activating an associated heterotrimeric G protein.[1][22] This causes the Gα subunit to exchange GDP for GTP and dissociate from the Gβγ dimer. Both the Gα-GTP and Gβγ subunits can then modulate the activity of downstream effector proteins, leading to a cellular response.[3][22][23]
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 887581-09-1|this compound|BLD Pharm [bldpharm.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Bitopic Ligands as Potent Dopamine D2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. byjus.com [byjus.com]
- 17. Chemicals [chemicals.thermofisher.cn]
- 18. mdpi.com [mdpi.com]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. biotage.com [biotage.com]
- 21. biotage.com [biotage.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Functionalization of (2-Bromo-5-methoxyphenyl)methanamine: A Guide for Researchers
Introduction: Unlocking the Potential of a Privileged Scaffold
(2-Bromo-5-methoxyphenyl)methanamine is a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom, a nucleophilic aminomethyl group, and an electron-donating methoxy group, offers multiple avenues for chemical modification. This guide provides detailed application notes and protocols for the catalytic functionalization of this scaffold, focusing on modern palladium-, copper-, and nickel-catalyzed cross-coupling reactions, as well as C-H activation strategies. Understanding the interplay between the substrate's inherent reactivity and the choice of catalytic system is paramount for achieving high efficiency and selectivity in these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.
A crucial first step in many functionalization strategies for this compound is the protection of the primary amine. The free amine can coordinate to the metal catalyst, potentially inhibiting its activity or leading to undesired side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of installation, stability under a wide range of catalytic conditions, and straightforward removal under acidic conditions.[1][2]
Part 1: N-Protection of this compound
Protocol 1: Boc Protection of this compound
This protocol describes the straightforward N-protection of the primary amine of this compound using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in DCM or THF.
-
Add triethylamine (1.2 equiv.).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-Boc-(2-Bromo-5-methoxyphenyl)methanamine can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of a base like triethylamine is crucial to neutralize the carboxylic acid byproduct of the reaction, driving the equilibrium towards product formation.
-
DCM and THF are excellent solvents for this reaction due to their inertness and ability to dissolve both the starting material and the Boc anhydride.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4][5][6] The following protocols detail the application of several key palladium-catalyzed reactions to the functionalization of N-Boc-(2-Bromo-5-methoxyphenyl)methanamine.
A. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[5][7][8] This reaction is particularly valuable for constructing complex molecular architectures in drug discovery.[9]
Mechanism Insight: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[8] The choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and reductive elimination steps.[10]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination of N-Boc-(2-Bromo-5-methoxyphenyl)methanamine
Materials:
-
N-Boc-(2-Bromo-5-methoxyphenyl)methanamine (1.0 equiv.)
-
Amine (primary or secondary, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
XPhos or SPhos (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
Anhydrous toluene or 1,4-dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add N-Boc-(2-Bromo-5-methoxyphenyl)methanamine, the amine, the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent.
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Representative Ligands and Bases for Buchwald-Hartwig Amination
| Ligand | Base | Typical Substrates | Notes |
| XPhos | NaOtBu | Primary and secondary amines | Broadly applicable, good for sterically hindered substrates. |
| SPhos | Cs₂CO₃ | Anilines, amides | Milder base, good for base-sensitive functional groups. |
| RuPhos | K₃PO₄ | Hindered secondary amines | Often provides good results where other ligands fail. |
| BrettPhos | LiHMDS | Primary amines | Tolerant of protic functional groups.[7] |
B. Suzuki-Miyaura Coupling: Constructing C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, involving the reaction of an aryl halide with an organoboron reagent.[11][12] Its tolerance of a wide range of functional groups makes it a cornerstone of modern organic synthesis.
Mechanism Insight: The Suzuki coupling catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a boronate species (formed by the reaction of the boronic acid with a base). The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol 3: Suzuki-Miyaura Coupling of N-Boc-(2-Bromo-5-methoxyphenyl)methanamine
Materials:
-
N-Boc-(2-Bromo-5-methoxyphenyl)methanamine (1.0 equiv.)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)
-
SPhos or XPhos (4-10 mol%) or dppf (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv.)
-
1,4-Dioxane/water or Toluene/water (e.g., 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine N-Boc-(2-Bromo-5-methoxyphenyl)methanamine, the arylboronic acid/ester, the palladium catalyst, the ligand, and the base.
-
Add the solvent mixture.
-
Degas the reaction mixture thoroughly.
-
Heat the mixture to 80-100 °C with vigorous stirring. Microwave irradiation can also be employed to accelerate the reaction.[4][13][14][15]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
C. Heck Coupling: Olefin Functionalization
The Heck reaction provides a powerful method for the arylation of alkenes.[12][16] This reaction is highly valuable for the synthesis of substituted styrenes and other vinylarenes.
Protocol 4: Heck Coupling of N-Boc-(2-Bromo-5-methoxyphenyl)methanamine
Materials:
-
N-Boc-(2-Bromo-5-methoxyphenyl)methanamine (1.0 equiv.)
-
Alkene (e.g., styrene, acrylate) (1.2-1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃) (2-10 mol%)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (1.5-2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a sealed tube under an inert atmosphere, add N-Boc-(2-Bromo-5-methoxyphenyl)methanamine, the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent and the alkene.
-
Seal the tube and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water, dry, and concentrate.
-
Purify the product by column chromatography.
D. Sonogashira Coupling: Synthesis of Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable internal alkynes.[17][18][19][20][21]
Protocol 5: Sonogashira Coupling of N-Boc-(2-Bromo-5-methoxyphenyl)methanamine
Materials:
-
N-Boc-(2-Bromo-5-methoxyphenyl)methanamine (1.0 equiv.)
-
Terminal alkyne (1.2-1.5 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, dissolve N-Boc-(2-Bromo-5-methoxyphenyl)methanamine, the palladium catalyst, and the copper(I) iodide in the anhydrous solvent.
-
Add the amine base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Part 3: C-H Activation Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical approach to modify organic molecules, avoiding the need for pre-functionalized starting materials.[22] For N-Boc protected benzylamines, palladium-catalyzed C-H arylation at the benzylic position is a feasible strategy.[1][23]
Mechanism Insight: The mechanism of palladium-catalyzed C-H activation of N-Boc benzylamines often involves a concerted metalation-deprotonation (CMD) pathway, where a ligand on the palladium center assists in the deprotonation of the benzylic C-H bond.[3][24][25] The Boc group can act as a directing group, facilitating this process.
Caption: General workflow for C-H activation of N-Boc benzylamines.
Protocol 6: Palladium-Catalyzed Benzylic C-H Arylation
Materials:
-
N-Boc-(2-Bromo-5-methoxyphenyl)methanamine (as the aryl source if a different benzylamine is used, or a related N-Boc benzylamine as the C-H activation substrate)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
NiXantPhos or a similar bulky ligand (10-20 mol%)
-
Potassium carbonate (K₂CO₃) or a stronger base like LiOtBu (2.0-3.0 equiv.)
-
Anhydrous 1,4-dioxane or toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube under an inert atmosphere, combine the N-Boc benzylamine, aryl bromide, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter.
-
Wash the filtrate with water, dry, and concentrate.
-
Purify the product by column chromatography.
Part 4: Deprotection of the Boc Group
Following successful functionalization, the Boc protecting group can be readily removed to unveil the primary amine.
Protocol 7: Acidic Deprotection of N-Boc Group
Materials:
-
N-Boc protected functionalized this compound derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up)
Procedure:
-
Dissolve the N-Boc protected compound in DCM or EtOAc.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the mixture at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
If necessary, dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ solution to neutralize the acid and obtain the free amine.
-
Dry the organic layer, concentrate, and use the deprotected amine as is or purify further if required.[11][26]
Data Summary
Table 2: Overview of Catalytic Functionalization Methods
| Reaction | Catalyst System (Typical) | Coupling Partner | Key Bond Formed |
| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | Primary/Secondary Amine | C(sp²)-N |
| Suzuki-Miyaura | Pd(dppf)Cl₂ / K₂CO₃ | Arylboronic Acid | C(sp²)-C(sp²) |
| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | Alkene | C(sp²)-C(sp²) |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne | C(sp²)-C(sp) |
| C-H Arylation | Pd(OAc)₂ / NiXantPhos | Aryl Bromide | C(sp³)-C(sp²) |
Conclusion
The catalytic methods outlined in this guide provide a robust toolkit for the diverse functionalization of this compound. By employing a strategic N-protection step followed by a selection of powerful palladium-catalyzed cross-coupling reactions or direct C-H activation, researchers can access a wide array of novel derivatives. The choice of the specific catalytic system, including the ligand and base, is crucial for achieving optimal results and should be tailored to the specific coupling partners and desired outcome. These protocols and the underlying mechanistic principles serve as a valuable resource for scientists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. Palladium-catalyzed C(sp(3))-H Arylation of N-Boc benzylalkylamines via a deprotonative cross-coupling process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]
- 23. Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. [PDF] Mechanistic Investigation of Palladium-Catalyzed Allylic C–H Activation | Semantic Scholar [semanticscholar.org]
- 26. Site-selective α-C–H Functionalization of Trialkylamines via Reversible HAT-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2-Bromo-5-methoxyphenyl)methanamine in Solid-Phase Organic Synthesis
Introduction: A Versatile Scaffold for Combinatorial Chemistry
In the landscape of modern drug discovery and materials science, solid-phase organic synthesis (SPOS) stands as a cornerstone technology, enabling the rapid generation of vast chemical libraries.[1][2] The choice of building blocks is paramount to the success of any combinatorial synthesis, dictating the accessible chemical space and the novelty of the resulting compounds. (2-Bromo-5-methoxyphenyl)methanamine is a bifunctional building block of significant strategic value. Its structure incorporates a nucleophilic aminomethyl group for robust anchoring to solid supports and a reactive aryl bromide, poised for a multitude of palladium-catalyzed cross-coupling reactions. This unique combination allows it to serve as an excellent scaffold for the synthesis of diverse libraries of substituted aromatic compounds, particularly in the construction of heterocyclic systems and other complex molecular architectures.[3]
These application notes provide a comprehensive guide to the strategic use of this compound in SPOS. We will explore its immobilization on a solid support, its diversification through common cross-coupling chemistries, and the subsequent cleavage to yield a library of novel compounds. The protocols provided are designed to be robust and adaptable, serving as a foundational methodology for researchers in drug development and chemical biology.
Physicochemical Properties and Safety
Before commencing any experimental work, it is crucial to understand the properties and handling requirements of the reagent.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀BrNO | [4] |
| Molecular Weight | 216.07 g/mol | [4] |
| CAS Number | 887581-09-1 | [4] |
| Appearance | Typically a solid | N/A |
Safety and Handling: this compound and its derivatives should be handled in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[5] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[5] Store the compound in a tightly sealed container in a cool, dry place.[5]
Strategic Application in Solid-Phase Synthesis: A Traceless Linker Approach
One of the most elegant applications of this compound is in a "traceless linker" strategy.[6][7] In this approach, the building block is attached to the resin via its aminomethyl group. Following diversification at the aryl bromide position, the final product is cleaved from the support in such a way that no remnant of the linker functionality remains on the target molecule. This is highly desirable in drug discovery, as it avoids introducing potentially confounding functionality into the final compounds.[6]
The general workflow for this strategy is outlined below:
Figure 1: General workflow for the use of this compound in a traceless linker strategy on solid phase.
Detailed Protocols
Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin
The 2-chlorotrityl chloride resin is an acid-labile resin that allows for the mild cleavage of the final product, preserving a wide range of functional groups. The bulky trityl group also helps in preventing side reactions such as diketopiperazine formation.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, loading ~1.0-1.6 mmol/g)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol) in a solid-phase synthesis vessel. Wash the resin with DCM (3 x 10 mL) and then swell in DCM (10 mL) for 30 minutes with gentle agitation.[8]
-
Reagent Solution Preparation: In a separate flask, dissolve this compound (2.5 eq, 3.0 mmol, 648 mg) and DIPEA (5.0 eq, 6.0 mmol, 1.05 mL) in anhydrous DCM (10 mL).
-
Coupling Reaction: Drain the DCM from the swollen resin. Add the reagent solution to the resin. Agitate the mixture at room temperature for 4 hours.
-
Capping: To cap any unreacted chlorotrityl sites, drain the reaction mixture and add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) to the resin. Agitate for 30 minutes.
-
Washing: Drain the capping solution. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight. The loading of the resin can be determined by gravimetric analysis or by cleaving a small amount and quantifying the product.
Protocol 2: Diversification via Suzuki Cross-Coupling
The Suzuki coupling is a robust and versatile C-C bond-forming reaction, ideal for diversifying the aryl bromide scaffold on the solid support.
Materials:
-
Immobilized this compound resin from Protocol 1
-
Arylboronic acid (5.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq)
-
2M aqueous sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane/Water (4:1)
-
DMF
-
DCM
-
MeOH
Procedure:
-
Resin Swelling: Swell the resin (0.2 g, ~0.24 mmol) in DMF (5 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Reaction Mixture Preparation: In a separate flask, prepare a solution of the arylboronic acid (1.2 mmol) and Pd(PPh₃)₄ (0.024 mmol, 28 mg) in 1,4-dioxane (4 mL). Add the 2M aqueous Na₂CO₃ solution (1 mL).
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the reaction mixture to the resin. Seal the vessel and heat at 80°C for 12 hours with gentle agitation.
-
Washing: Cool the reaction vessel to room temperature. Drain the reaction mixture. Wash the resin sequentially with 1,4-dioxane/water (4:1) (3 x 5 mL), water (3 x 5 mL), DMF (3 x 5 mL), MeOH (3 x 5 mL), and DCM (3 x 5 mL).
-
Drying: Dry the resin under high vacuum.
This protocol can be adapted for other palladium-catalyzed reactions such as Sonogashira or Buchwald-Hartwig amination by selecting the appropriate catalyst, base, and solvent system.
Protocol 3: Cleavage from the Solid Support
A mild acidic cleavage is used to release the final product from the 2-chlorotrityl resin.
Materials:
-
Diversified resin from Protocol 2
-
Trifluoroacetic acid (TFA)
-
DCM
-
Triisopropylsilane (TIS) (optional, as a scavenger)
Procedure:
-
Resin Swelling: Swell the dried resin (from Protocol 2) in DCM (5 mL) for 20 minutes.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/DCM (1:99 v/v). If acid-sensitive functional groups are present, a scavenger like TIS (1-5%) can be added.
-
Cleavage Reaction: Drain the DCM from the resin. Add the cleavage cocktail (5 mL) and agitate at room temperature for 30-60 minutes. The progress of the cleavage can be monitored by taking a small aliquot of the solution and analyzing by LC-MS.
-
Product Collection: Filter the resin and collect the filtrate into a round-bottom flask. Wash the resin with additional DCM (2 x 3 mL) and combine the filtrates.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by standard techniques such as flash chromatography or preparative HPLC to yield the final, pure compound.
Data Summary and Expected Outcomes
The following table provides a hypothetical example of the expected outcomes for a small library synthesized using the protocols above.
| Building Block (Arylboronic acid) | Expected Product | Theoretical MW | Expected Yield (%) | Purity (HPLC, %) |
| Phenylboronic acid | (2-([1,1'-biphenyl]-2-yl)-4-methoxyphenyl)methanamine | 291.38 | 75-85 | >95 |
| 4-Fluorophenylboronic acid | (2-(4'-fluoro-[1,1'-biphenyl]-2-yl)-4-methoxyphenyl)methanamine | 309.37 | 70-80 | >95 |
| 3-Thiopheneboronic acid | (4-methoxy-2-(thiophen-3-yl)phenyl)methanamine | 273.38 | 65-75 | >90 |
Yields are estimated based on typical solid-phase synthesis efficiencies and are dependent on the specific substrates and reaction conditions.
Visualizing the Synthetic Pathway
The chemical transformations occurring on the solid support can be visualized as follows:
Figure 2: Chemical pathway for the solid-phase synthesis and cleavage.
Conclusion
This compound is a highly valuable and versatile building block for solid-phase organic synthesis. Its dual functionality allows for straightforward immobilization and subsequent diversification, making it an ideal scaffold for the construction of combinatorial libraries. The protocols outlined in these application notes provide a robust framework for researchers to explore new chemical space in their drug discovery and materials science endeavors. The use of a traceless linker strategy ensures that the final products are free from confounding linker artifacts, enhancing their value in biological screening and other applications.
References
- 1. crsubscription.com [crsubscription.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid phase synthesis of benzylamine-derived sulfonamide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Traceless Linkers [combichemistry.com]
- 7. Recent advances in traceless linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (2-Bromo-5-methoxyphenyl)methanamine
Welcome to the technical support center for optimizing Suzuki coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging substrate, (2-Bromo-5-methoxyphenyl)methanamine. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and frequently asked questions to ensure the success of your cross-coupling experiments.
Introduction: Navigating the Challenges
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] However, the successful coupling of this compound presents a unique set of challenges. The presence of a primary amine on the benzylic position can lead to catalyst inhibition or poisoning, while the electron-rich nature of the methoxy-substituted aryl bromide can render the oxidative addition step of the catalytic cycle sluggish.[3][4]
This guide will equip you with the knowledge to navigate these complexities, offering solutions ranging from strategic catalyst and ligand selection to the judicious use of protecting groups.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not proceeding to completion. What are the likely causes?
A1: Several factors could be contributing to the incomplete conversion of your starting material. The primary culprits are often related to catalyst activity and the inherent properties of your substrate.
-
Catalyst Inhibition/Poisoning by the Amine: The lone pair of electrons on the primary amine can coordinate to the palladium center, leading to the formation of inactive catalyst species.[3]
-
Slow Oxidative Addition: The electron-donating methoxy group on the aromatic ring increases the electron density at the carbon-bromine bond, making the oxidative addition of the palladium(0) catalyst more difficult. This is often the rate-determining step in the catalytic cycle.[5]
-
Inappropriate Choice of Reaction Parameters: The selection of the palladium source, ligand, base, and solvent are all critical for a successful reaction and must be tailored to the specific challenges of this substrate.
Q2: What is the role of the ligand in the Suzuki coupling, and which type should I choose for this specific substrate?
A2: The ligand plays a pivotal role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[1] For a substrate like this compound, the choice of ligand is especially critical.
-
Bulky, Electron-Rich Phosphine Ligands: These are often the ligands of choice for challenging Suzuki couplings. Their steric bulk can disfavor the coordination of the amine to the palladium center, while their electron-rich nature promotes the oxidative addition step.[6][7] Examples of such ligands include Buchwald-type biarylphosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[1]
-
CataCXium® A: This palladacycle precatalyst, which incorporates a bulky phosphine ligand, has shown particular efficacy in the coupling of unprotected ortho-bromoanilines, a substrate class with similar challenges.[7]
Q3: Should I protect the primary amine group? If so, what protecting groups are recommended?
A3: Protecting the primary amine is a highly effective strategy to prevent catalyst inhibition. By temporarily masking the amine's coordinating ability, you can significantly improve reaction outcomes.
-
Carbamates (Boc, Cbz, Fmoc): Carbamates are the most common and effective protecting groups for amines.[8] They are readily installed, stable to a wide range of reaction conditions, and can be selectively removed post-coupling. The tert-butyloxycarbonyl (Boc) group is a popular choice due to its ease of installation and removal under acidic conditions.[8]
Q4: What are the best practices for setting up the reaction to maximize success?
A4: Meticulous experimental technique is crucial for reproducible results in palladium-catalyzed cross-coupling reactions.
-
Inert Atmosphere: All Suzuki coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium(0) catalyst and phosphine ligands.
-
Degassed Solvents: It is essential to use degassed solvents to remove dissolved oxygen, which can lead to catalyst deactivation and unwanted side reactions.
-
High-Purity Reagents: The purity of your starting materials, including the boronic acid or ester, is critical. Impurities can interfere with the catalytic cycle and lead to lower yields.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Catalyst inhibition by the amine. 2. Slow oxidative addition. 3. Inactive catalyst. | 1. Protect the amine with a Boc group. 2. Switch to a more active catalyst system (e.g., a palladacycle precatalyst with a bulky, electron-rich ligand like CataCXium® A). 3. Ensure all reagents are pure and the reaction is set up under strictly inert conditions. |
| Significant Dehalogenation (Bromo group replaced by Hydrogen) | 1. Presence of a proton source. 2. Unfavorable reaction kinetics. | 1. Use an aprotic solvent system. 2. Optimize the base; weaker bases or carbonate bases are often preferred. 3. Lower the reaction temperature and shorten the reaction time. |
| Formation of Homocoupled Boronic Acid Product | 1. Presence of oxygen. 2. Inefficient transmetalation. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere. 2. Ensure the chosen base is effective in activating the boronic acid for transmetalation. |
| Inconsistent Results | 1. Variations in reagent quality. 2. Inconsistent reaction setup. | 1. Use high-purity, well-characterized starting materials. 2. Standardize your experimental procedure, including degassing techniques and inert atmosphere maintenance. |
Experimental Protocols
Protocol 1: Suzuki Coupling with a Protected Amine
This protocol details the protection of the primary amine of this compound followed by the Suzuki coupling reaction.
Step 1: Boc Protection of this compound
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis and Purification of (2-Bromo-5-methoxyphenyl)methanamine
Welcome to the technical support center for the synthesis and purification of (2-Bromo-5-methoxyphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and remove common byproducts, ensuring the high purity of your final product.
I. Understanding the Synthetic Landscape and Impurity Profiles
The synthesis of this compound can be approached through several common routes, each with its unique set of potential byproducts. Understanding the origin of these impurities is the first step toward effective removal.
Common Synthetic Pathways
Caption: Common synthetic routes to this compound.
II. Troubleshooting Guide: Reductive Amination of 2-Bromo-5-methoxybenzaldehyde
Reductive amination is a widely used, single-step method for synthesizing amines from aldehydes or ketones.[1]
FAQ 1: My final product is contaminated with unreacted 2-bromo-5-methoxybenzaldehyde and (2-bromo-5-methoxyphenyl)methanol. How can I remove them?
Cause: Incomplete reaction or over-reduction of the aldehyde can lead to these impurities. The alcohol is formed by the reduction of the aldehyde starting material.[2]
Solution: Acid-Base Extraction
This is the most effective method to separate the basic amine product from neutral byproducts like the starting aldehyde and the corresponding alcohol.[3]
Protocol: Acid-Base Extraction for Amine Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic amine will be protonated to form a water-soluble salt and move into the aqueous layer.[3][4] The neutral aldehyde and alcohol will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the amine salt.
-
Back-washing (Optional but Recommended): Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). This will deprotonate the amine salt, regenerating the free amine which will precipitate out or form an oily layer.
-
Final Extraction: Extract the free amine back into a fresh portion of the organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified amine.
| Compound | Solubility in 1M HCl (aq) | Solubility in Diethyl Ether |
| This compound | High (as hydrochloride salt) | Low |
| 2-Bromo-5-methoxybenzaldehyde | Low | High |
| (2-Bromo-5-methoxyphenyl)methanol | Low | High |
FAQ 2: I am observing the formation of secondary and tertiary amines as byproducts. How can I avoid this and separate them if they form?
Solutions:
-
Prevention:
-
Optimize reaction conditions such as temperature and reaction time to minimize over-alkylation.
-
Separation:
-
Fractional Distillation (under vacuum): If the boiling points of the primary, secondary, and tertiary amines are sufficiently different, vacuum distillation can be an effective separation method.[6]
-
Chromatography: Column chromatography on silica gel is a reliable method for separating amines with different polarities.
-
III. Troubleshooting Guide: Reduction of 2-Bromo-5-methoxybenzonitrile
This two-step process involves the conversion of an alkyl halide to a nitrile, followed by reduction to the primary amine.[1]
FAQ 3: My product is contaminated with unreacted 2-bromo-5-methoxybenzonitrile. How do I remove it?
Cause: Incomplete reduction of the nitrile starting material.
Solution: Acid-Base Extraction or Chromatography
Similar to the removal of the aldehyde, the unreacted nitrile is a neutral compound and can be separated from the basic amine product using acid-base extraction as described in FAQ 1 . Alternatively, column chromatography can be employed for purification.[8][9]
IV. Troubleshooting Guide: Gabriel Synthesis
The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, avoiding over-alkylation.[10][11]
FAQ 4: I am having difficulty removing the phthalhydrazide or phthalic acid byproducts from my amine.
Cause: These byproducts are formed during the cleavage of the N-alkylphthalimide intermediate. Phthalhydrazide, formed when using hydrazine for cleavage, can be difficult to filter.[10][12] Phthalic acid salts, from basic hydrolysis, are water-soluble but can sometimes co-extract with the amine.
Solutions:
-
For Phthalhydrazide (from Hydrazine Cleavage):
-
Precipitation and Filtration: Phthalhydrazide is a solid that precipitates out of the reaction mixture.[10][12] Careful filtration is key. Using a filter aid like Celite can improve the filtration process.
-
Solvent Selection: Ensure the chosen solvent allows for good precipitation of the phthalhydrazide while keeping the desired amine in solution.
-
-
For Phthalic Acid Salts (from Hydrolysis):
-
Acid-Base Extraction: After hydrolysis, an acid-base extraction can be performed. The amine can be extracted into an organic solvent after basification, leaving the phthalic acid salt in the aqueous layer.
-
Caption: Purification workflow for Gabriel synthesis.
V. Troubleshooting Guide: Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom.[13]
FAQ 5: My reaction has stalled, and I have a significant amount of unreacted 2-bromo-5-methoxybenzamide. Also, I suspect the formation of an isocyanate intermediate. How do I deal with these?
Cause: Incomplete reaction can leave starting material. The isocyanate is a key intermediate in the Hofmann rearrangement.[13][14] If the hydrolysis of the isocyanate is not complete, it may remain in the reaction mixture.
Solutions:
-
Removal of Unreacted Amide:
-
Acid-Base Extraction: The unreacted amide is much less basic than the amine product. An acid-base extraction, as detailed in FAQ 1 , can effectively separate the basic amine from the more neutral amide.[6]
-
Crystallization: Differences in solubility between the amide and the amine may allow for separation by crystallization.
-
-
Dealing with the Isocyanate Intermediate:
-
Complete Hydrolysis: Ensure the reaction goes to completion by providing sufficient water and appropriate reaction time for the hydrolysis of the isocyanate to the carbamic acid, which then decarboxylates to the amine.[13][14]
-
Trapping: If desired, the isocyanate can be trapped with an alcohol to form a stable carbamate, which can then be isolated and hydrolyzed under different conditions to yield the amine.[13][15]
-
VI. Purity Assessment
After purification, it is crucial to assess the purity of the this compound.
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the amine and detects non-volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies and quantifies volatile and semi-volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the structure of the final product and can be used for quantitative analysis (qNMR) to determine absolute purity. |
VII. References
-
Organic Chemistry Tutor. Gabriel Synthesis. Available from: --INVALID-LINK--
-
Google Patents. US4306068A - Process for separating primary and secondary amines. Available from: --INVALID-LINK--
-
The Chemistry Notes. Separation of primary, secondary and tertiary amines by Hoffmann's method. Available from: --INVALID-LINK--
-
Quora. For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. I have considered using either H20 and diethyl ether, or NaOH, but I'm not sure how to proceed with either route?. Available from: --INVALID-LINK--
-
Wikipedia. Gabriel synthesis. Available from: --INVALID-LINK--
-
University of Colorado Boulder. Acid-Base Extraction. Available from: --INVALID-LINK--
-
ResearchGate. Amines – Classification and separation ORGANIC CHEMISTRY. Available from: --INVALID-LINK--
-
Wikipedia. Acid–base extraction. Available from: --INVALID-LINK--
-
Chemistry LibreTexts. Gabriel Synthesis. Available from: --INVALID-LINK--
-
Reddit. How to purify Benzylamine?. Available from: --INVALID-LINK--
-
YouTube. The Gabriel Synthesis, Making Primary Amines. Available from: --INVALID-LINK--
-
ACS Publications. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available from: --INVALID-LINK--
-
Reddit. Separation of Benzylamine and Benzamide mixture. Available from: --INVALID-LINK--
-
BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. Available from: --INVALID-LINK--
-
J&K Scientific LLC. Benzyl Deprotection of Alcohols. Available from: --INVALID-LINK--
-
National Council of Educational Research and Training. Amines. Available from: --INVALID-LINK--
-
Alfa Chemistry. Hofmann Rearrangement. Available from: --INVALID-LINK--
-
ChemicalBook. 2-BROMO-5-METHOXYBENZYLAMINE synthesis. Available from: --INVALID-LINK--
-
MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available from: --INVALID-LINK--
-
Google Patents. AU2021394226A1 - Benzylamine or benzyl alcohol derivative and use thereof. Available from: --INVALID-LINK--
-
Sigma-Aldrich. This compound. Available from: --INVALID-LINK--
-
BLD Pharm. 887581-09-1|this compound. Available from: --INVALID-LINK--
-
National Institutes of Health. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available from: --INVALID-LINK--
-
Guidechem. What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE?. Available from: --INVALID-LINK--
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available from: --INVALID-LINK--
-
University of Durham. A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: --INVALID-LINK--
-
Wikipedia. Hofmann rearrangement. Available from: --INVALID-LINK--
-
ResearchGate. Hofmann Rearrangement. Available from: --INVALID-LINK--
-
OpenStax. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. Available from: --INVALID-LINK--
-
Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Available from: --INVALID-LINK--
-
PubChem. 2-Bromo-5-methoxybenzaldehyde. Available from: --INVALID-LINK--
-
Sigma-Aldrich. 2-Bromo-5-methoxybenzaldehyde 97. Available from: --INVALID-LINK--
-
RSC Publishing. Unified and green oxidation of amides and aldehydes for the Hofmann and Curtius rearrangements. Available from: --INVALID-LINK--
-
Chemistry Steps. Hofmann Rearrangement. Available from: --INVALID-LINK--
-
ResearchGate. (a) Reaction pathway for the reductive amination with benzaldehyde and... Available from: --INVALID-LINK--
-
Sigma-Aldrich. 2-Bromo-5-methoxybenzonitrile 97. Available from: --INVALID-LINK--
-
PubChem. Bromo-(2-methoxy-5-methylphenyl)methanamine. Available from: --INVALID-LINK--
-
Benchchem. A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers. Available from: --INVALID-LINK--
-
PubMed. Determination of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry in a case of severe intoxication. Available from: --INVALID-LINK--
-
National Institutes of Health. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Available from: --INVALID-LINK--
-
CymitQuimica. 2-(5-Bromo-2-methoxyphenyl)oxirane. Available from: --INVALID-LINK--
-
Santa Cruz Biotechnology. 2-Bromo-5-methoxybenzaldehyde. Available from: --INVALID-LINK--
-
Fisher Scientific. 2-Bromo-5-methoxybenzonitrile, 98%, Thermo Scientific Chemicals 250 mg. Available from: --INVALID-LINK--
References
- 1. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-BROMO-5-METHOXYBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 14. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting low yields in the N-alkylation of (2-Bromo-5-methoxyphenyl)methanamine
Welcome to the technical support center for the N-alkylation of (2-Bromo-5-methoxyphenyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, with this specific transformation. As a primary benzylamine bearing a sterically demanding ortho-bromo substituent, this substrate presents unique challenges that require careful optimization and troubleshooting. This document provides in-depth, field-proven insights and actionable protocols to help you achieve your desired synthetic outcomes.
Troubleshooting Guide: Addressing Low Yields
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and concrete solutions.
Q1: My reaction shows very low or no conversion of the starting this compound. What are the likely causes and how can I fix this?
Low conversion is a common hurdle and typically points to issues with reactivity, reaction conditions, or reagent choice. The ortho-bromo group can sterically hinder the nitrogen's approach to the alkylating agent, making this reaction more sluggish than with other benzylamines.[1]
Potential Causes & Solutions:
-
Insufficiently Reactive Alkylating Agent: The leaving group on your alkylating agent is critical for a successful Sₙ2 reaction.[2]
-
Solution: Ensure you are using an alkylating agent with a good leaving group. The general order of reactivity is R-I > R-Br > R-Cl. If using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate.
-
-
Weak Base: The base is crucial for deprotonating the ammonium salt formed after the initial alkylation, regenerating a neutral, nucleophilic amine.[3] If the base is too weak, the amine can become "locked" as a non-nucleophilic salt, stalling the reaction.
-
Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is common, it may be insufficient here. Consider using cesium carbonate (Cs₂CO₃), which is more effective due to the higher solubility of its salts in organic solvents, or stronger, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). For very stubborn reactions, a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary, but use with caution as they can promote side reactions.[3][4]
-
-
Inappropriate Solvent or Solubility Issues: The reactants must be sufficiently soluble for the reaction to proceed efficiently. Polar aprotic solvents are generally preferred for Sₙ2 reactions as they solvate the cation of the base without hydrogen bonding to the nucleophile.[3]
-
Solution: Ensure you are using an appropriate solvent. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are excellent choices.[5] If you observe poor solubility of your starting materials or base, switching to one of these solvents and ensuring anhydrous conditions can significantly improve yields.[6]
-
-
Low Reaction Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier, especially with sterically hindered substrates.[3]
-
Solution: Gradually increase the reaction temperature. Start at room temperature and incrementally heat the reaction to 60 °C, 80 °C, or even higher, while monitoring for product formation and potential decomposition by TLC or LC-MS.[7]
-
Q2: I'm getting a mixture of products, including a significant amount of a higher molecular weight species. How can I prevent this over-alkylation?
This is the most common challenge in the N-alkylation of primary amines.[2] The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine.[8][9]
Causality & Prevention Strategies:
-
The Runaway Reaction: The product of the first alkylation is a secondary amine. Alkyl groups are electron-donating, which increases the electron density on the nitrogen, making the secondary amine a stronger nucleophile than the primary amine it was formed from. This creates a "runaway" scenario where the product reacts faster than the starting material.[8]
-
Strategic Solutions:
-
Control Stoichiometry with Slow Addition: Instead of adding the alkylating agent all at once, add it slowly to the reaction mixture over several hours using a syringe pump. This maintains a low concentration of the alkylating agent, ensuring it is more likely to react with the more abundant primary amine rather than the newly formed secondary amine.[2][10]
-
Use an Excess of the Starting Amine: Using a 2- to 5-fold excess of this compound relative to the alkylating agent can statistically favor mono-alkylation.[2] The major drawback is the need to separate the product from a large amount of unreacted starting material during purification.
-
Switch to a Less Reactive Alkylating Agent: Using an alkyl chloride instead of a bromide or iodide can sometimes slow the reaction enough to provide a larger window for mono-alkylation.[11]
-
Adopt a Superior Methodology: For selective mono-alkylation, direct alkylation is often inferior. Reductive amination is the highly recommended alternative and is discussed in detail below.[2][8]
-
Alternative Methodologies: When Direct Alkylation Fails
When high selectivity for the mono-alkylated product is critical, alternative synthetic strategies are often more effective and reliable than troubleshooting a problematic direct alkylation.
Reductive Amination: The Preferred Alternative
Reductive amination is a two-step, one-pot process that is highly effective for the controlled synthesis of secondary amines and completely avoids the issue of over-alkylation.[12] The process involves:
-
Condensation of an aldehyde or ketone with the primary amine to form an imine intermediate.
-
In-situ reduction of the imine to the corresponding secondary amine using a mild reducing agent.
For your specific target, you would start with 2-Bromo-5-methoxybenzaldehyde .
Advantages:
-
Excellent Selectivity: Over-alkylation is not possible as the imine intermediate is selectively reduced.
-
Mild Conditions: The reaction can often be performed at room temperature.
-
High Yields: This method typically provides superior yields for mono-alkylated products compared to direct alkylation.[12]
A detailed protocol for this method is provided in the "Experimental Protocols" section.
Reaction Pathway: Direct vs. Reductive Amination
Caption: Comparison of direct alkylation and reductive amination pathways.
Frequently Asked Questions (FAQs)
-
FAQ 1: How does the ortho-bromo group specifically affect this reaction? The bromine atom is large and positioned adjacent to the reaction center (the -CH₂NH₂ group). This creates steric hindrance, which can physically block the approach of the alkylating agent to the nitrogen atom, thereby slowing down the rate of the Sₙ2 reaction. This is why harsher conditions (stronger base, higher temperature) may be needed compared to an un-substituted benzylamine.[1]
-
FAQ 2: What is the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting amine, the alkylating agent, and the expected product (e.g., ethyl acetate/hexanes). Stain with potassium permanganate or ninhydrin to visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the consumption of starting material and the formation of product and byproducts.
-
FAQ 3: Can I use alcohols as alkylating agents instead of halides? Yes, this is possible through a process called "Borrowing Hydrogen" or "Hydrogen Autotransfer" catalysis.[4] This method typically requires a transition metal catalyst (e.g., based on Ruthenium, Iridium, or Nickel) and high temperatures.[13][14][15] The alcohol is temporarily oxidized to an aldehyde in situ, which then undergoes reductive amination with the amine. It is a greener alternative as the only byproduct is water, but it requires specialized catalysts and conditions.[4]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields.
Experimental Protocols
Protocol 1: Optimized Direct N-Alkylation
This protocol is optimized to favor mono-alkylation but may still produce over-alkylated byproducts.
-
Materials:
-
This compound (1.0 equiv)
-
Alkyl Bromide or Iodide (0.9 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Syringe Pump
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and Cesium Carbonate.
-
Add anhydrous DMF and stir the suspension for 15 minutes at room temperature.
-
In a separate flask, prepare a solution of the alkylating agent (0.9 equiv) in a small amount of anhydrous DMF.
-
Using a syringe pump, add the alkylating agent solution to the stirring amine suspension over a period of 4-6 hours.
-
Once the addition is complete, heat the reaction to 60 °C and monitor by TLC or LC-MS until the alkylating agent is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography to isolate the desired secondary amine.
-
Protocol 2: Reductive Amination (Highly Recommended)
This protocol uses 2-Bromo-5-methoxybenzaldehyde and a primary amine to selectively form the N-alkylated product.
-
Materials:
-
2-Bromo-5-methoxybenzaldehyde (1.0 equiv)
-
Primary Amine (R-NH₂) (1.1 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~5 mol%)
-
-
Procedure:
-
To a round-bottom flask, add 2-Bromo-5-methoxybenzaldehyde, the primary amine, and the solvent (DCM or DCE).
-
Add a few drops of glacial acetic acid to catalyze imine formation.[16] Stir the mixture at room temperature for 1-2 hours.
-
In one portion, add Sodium Triacetoxyborohydride to the reaction mixture. The reaction may bubble slightly.
-
Stir at room temperature and monitor by TLC or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until bubbling ceases. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often very clean, but can be purified by silica gel column chromatography if necessary.
-
Summary of Reaction Conditions
| Parameter | Direct Alkylation (Sₙ2) | Reductive Amination | Rationale / Comments |
| Key Challenge | Over-alkylation, Steric Hindrance | None | Reductive amination avoids the primary challenge of direct alkylation.[2][8] |
| Base | K₂CO₃, Cs₂CO₃ , t-BuOK | None required | The base is critical for direct alkylation to proceed.[3] |
| Solvent | DMF , DMSO, MeCN | DCM , DCE, MeOH | Solvent choice is key for solubility and reaction rate.[3][5] |
| Temperature | 25 - 100 °C | 25 °C | Reductive amination is typically milder. |
| Selectivity | Often Poor | Excellent | The primary advantage of reductive amination.[12] |
| Typical Yield | Variable (30-70%) | High (75-95%) | Yields are generally much higher and more reliable with this method. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly Efficient, Base-Catalyzed Alkylation Reactions - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. tsijournals.com [tsijournals.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. portal.research.lu.se [portal.research.lu.se]
- 14. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of (2-Bromo-5-methoxyphenyl)methanamine and its Derivatives
Welcome to the technical support center for the purification of (2-Bromo-5-methoxyphenyl)methanamine and its structurally related derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of chemical intermediates. The unique combination of a basic amine, a methoxy group, and a bromine atom presents specific challenges and opportunities for purification. This document provides in-depth, field-tested solutions to common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities largely depend on the synthetic route. If you are reducing the corresponding nitrile (2-Bromo-5-methoxybenzonitrile), you may have unreacted starting material or over-reduced byproducts.[1] Reductive amination of the aldehyde can leave residual aldehyde or imine intermediates.[1] Additionally, benzylamines, in general, are susceptible to oxidation and self-condensation, which can form imine dimers, especially if stored improperly.[2]
Q2: Which purification technique should I try first for my crude this compound?
A2: For a primary amine like this, an acid-base extraction is almost always the most efficient first-pass purification step.[3][4] This technique leverages the basicity of the amine to separate it from neutral or acidic impurities. It is a simple, scalable, and cost-effective method to significantly enhance purity before committing to more complex techniques like chromatography.[3]
Q3: How can I effectively monitor the purification process by Thin Layer Chromatography (TLC)?
A3: A standard silica gel TLC plate is effective. A good starting mobile phase is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. To prevent the amine from streaking on the acidic silica plate, it is highly recommended to add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to your eluent system. Visualization can be achieved using UV light (due to the aromatic ring) and a potassium permanganate (KMnO₄) stain, which is highly sensitive to the oxidizable amine group.
Q4: My purified this compound is a liquid, but it's turning yellow/brown upon storage. What is happening and how can I prevent it?
A4: The discoloration is likely due to air oxidation. Benzylamines are prone to forming colored impurities over time.[2] For long-term storage, it is best to store the compound under an inert atmosphere (Nitrogen or Argon) in a cool, dark place, such as a refrigerator (2-8°C).[5] If the purity is critical for a subsequent reaction, consider a quick purification step like a short silica plug or distillation before use.
Troubleshooting Guide: In-Depth Purification Issues
This section addresses specific problems you may encounter during purification workflows.
Issue 1: Challenges with Acid-Base Extraction
Q: I performed an acid-base extraction, but my final yield is very low. Where did my product go?
A: Low recovery from an acid-base extraction typically points to one of several issues:
-
Incomplete Protonation: The aqueous acid (e.g., 1M HCl) must be strong enough and in sufficient molar excess to fully protonate the benzylamine, converting it to its water-soluble ammonium salt (ArCH₂NH₃⁺Cl⁻).[6] If the pH of the aqueous layer is not sufficiently acidic (pH < 2 is a good target), a significant portion of the amine will remain in the organic layer.
-
Insufficient Extraction: A single extraction is often not enough. It is best practice to extract the organic layer with the aqueous acid solution at least two or three times to ensure complete transfer of the amine salt into the aqueous phase.[6]
-
Incomplete Basification: After separating the acidic aqueous layer containing your product, you must raise the pH with a base (e.g., NaOH, NaHCO₃) to deprotonate the ammonium salt and regenerate the free amine (ArCH₂NH₂). If the solution is not made sufficiently basic (pH > 10 is a good target), the product will remain as the salt and will not be extractable back into the fresh organic layer. Always check the pH with litmus paper or a pH meter.
-
Emulsion Formation: Vigorous shaking can create stable emulsions, trapping your product at the interface. See the next question for how to address this.
Q: I'm getting a persistent emulsion at the interface of my organic and aqueous layers during extraction. How do I break it?
A: Emulsion formation is common when dealing with amines. Here are several effective strategies:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: If the emulsion is particularly stubborn and the scale is small enough, centrifuging the mixture is a highly effective method.
Issue 2: Problems in Column Chromatography
Q: My compound is streaking badly on the TLC plate and won't move off the baseline of my silica gel column. What's wrong?
A: This is a classic sign of strong, irreversible adsorption of the basic amine to the acidic silica gel.[7] The free silanol groups (Si-OH) on the silica surface are acidic and form strong ionic interactions with your basic amine.
Solution: You must deactivate the silica gel. This can be done in two ways:
-
Mobile Phase Modification: Add 0.5-1% of a basic modifier like triethylamine (Et₃N) to your eluent mixture (e.g., Hexane/Ethyl Acetate/Et₃N 70:29:1). This neutralizes the acidic sites on the silica, allowing your compound to elute properly.[8]
-
Stationary Phase Modification: If your compound is extremely sensitive, consider using a different stationary phase altogether, such as neutral or basic alumina.[8]
Workflow for Troubleshooting Column Chromatography
Caption: Troubleshooting workflow for column chromatography.
Q: I've purified my compound by column chromatography, but NMR analysis shows it's still contaminated with a close-running impurity. How can I improve the separation?
A: Achieving separation of compounds with similar polarities requires optimizing your chromatographic conditions.
-
Refine the Solvent System: The goal is to maximize the difference in retention factors (ΔRf) between your product and the impurity. Systematically screen different solvent systems using TLC. Sometimes switching one of the solvents (e.g., from ethyl acetate to diethyl ether, or from hexane to dichloromethane) can alter the specific interactions and improve separation.
-
Use a Shallow Gradient: If you are using gradient elution, make the gradient shallower (i.e., increase the polarity more slowly) in the region where your compound elutes. This will give the column more "time" to resolve the two compounds.
-
Increase Column Length/Decrease Loading: A longer column provides more theoretical plates for separation. Also, ensure you are not overloading the column; a general rule is to use a silica-to-crude-material ratio of at least 50:1 by weight for difficult separations.[8]
Issue 3: Recrystallization Difficulties
Q: My compound "oils out" of solution instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.[7]
-
Use More Solvent: The most common cause is a solution that is too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly again.
-
Lower the Boiling Point of the Solvent System: Try a solvent or solvent mixture with a lower boiling point.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed" crystal of the pure compound to provide a nucleation site.
-
Slow Cooling: Do not cool the solution too quickly. Let it cool to room temperature slowly before placing it in an ice bath. Rapid cooling promotes amorphous solid formation or oiling out.[7]
Q: I can't find a single solvent that works for recrystallization. What is my next step?
A: A binary (two-solvent) system is the ideal solution. Find one solvent in which your compound is highly soluble (even when cold) and a second "anti-solvent" in which it is poorly soluble (even when hot).
Protocol for Binary Solvent Recrystallization:
-
Dissolve your crude compound in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly and undisturbed to induce crystallization.
| Common Recrystallization Solvents | Polarity | Notes |
| Hexane / Heptane | Non-polar | Good "anti-solvent" for polar compounds. |
| Toluene | Non-polar | Higher boiling point, can dissolve many organics. |
| Diethyl Ether | Slightly Polar | Very volatile, use with caution. |
| Ethyl Acetate (EtOAc) | Moderately Polar | Excellent general-purpose solvent. |
| Isopropanol (IPA) | Polar | Good for moderately polar compounds. |
| Ethanol (EtOH) / Methanol (MeOH) | Very Polar | Can dissolve many polar compounds and salts. |
| Water | Highly Polar | Often used as the "anti-solvent" with polar organic solvents. |
Advanced Strategy: Purification via Derivatization
Q: I've tried everything, and I still can't separate my amine from a stubborn neutral impurity. Is there another option?
A: Yes. When standard physical separation methods fail, a chemical separation via derivatization can be highly effective. This involves temporarily converting your amine into a different compound with drastically different properties.
Strategy: Protection-Purification-Deprotection
-
Protect the Amine: React your impure amine with an agent like Boc-anhydride ((Boc)₂O) to form the N-Boc protected carbamate. This derivative is much less polar, non-basic, and typically a stable, crystalline solid that is very amenable to purification by standard column chromatography.[2]
-
Purify the Derivative: Perform column chromatography on the N-Boc derivative. The change in polarity will almost certainly allow for easy separation from the original impurity.
-
Deprotect: Once you have the pure N-Boc compound, the protecting group can be easily removed by treating it with a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane, to regenerate your highly pure amine.[2]
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
References
- 1. 2-BROMO-5-METHOXYBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. This compound | 887581-09-1 [sigmaaldrich.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Mastering the Pictet-Spengler Cyclization of (2-Bromo-5-methoxyphenyl)methanamine Derivatives
Welcome to the technical support center for the Pictet-Spengler cyclization, with a specialized focus on the synthesis of tetrahydroisoquinolines from (2-Bromo-5-methoxyphenyl)methanamine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges presented by this substrate. The presence of both an electron-withdrawing bromo group and an electron-donating methoxy group on the phenyl ring creates a nuanced electronic environment that requires careful consideration and optimization of reaction conditions.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve successful cyclization.
Understanding the Core Challenge: A Tale of Two Substituents
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines, proceeding through the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone. The reaction hinges on an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks an iminium ion intermediate.
The primary challenge with this compound lies in the electronic nature of the aromatic ring. The methoxy group at the 5-position is electron-donating, activating the ring towards electrophilic substitution. Conversely, the bromo group at the 2-position is electron-withdrawing, deactivating the ring. This push-pull electronic effect can lead to decreased nucleophilicity of the aromatic ring, slowing down or even inhibiting the desired cyclization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Pictet-Spengler cyclization of this compound derivatives, presented in a question-and-answer format.
Question 1: Why am I observing low to no yield of the desired tetrahydroisoquinoline product?
Answer:
Low or no product formation is the most common issue when dealing with electronically deactivated substrates in the Pictet-Spengler reaction. The root cause is often insufficient activation of the aromatic ring to attack the iminium ion intermediate. Here’s a breakdown of potential causes and their solutions:
-
Insufficient Acid Catalysis: Standard protic acids like HCl or H₂SO₄ may not be strong enough to sufficiently promote the formation of the electrophilic iminium ion and facilitate the cyclization of the deactivated ring.[1]
-
Solution: Employ stronger acid catalysts. Trifluoroacetic acid (TFA) is a common choice for less reactive substrates. In some cases, a mixture of TFA and trifluoroacetic anhydride (TFAA) can be effective.[2] Superacids, such as a mixture of sulfuric acid in a solvent like tetrahydrofuran, have also been used for challenging substrates. A patent for the synthesis of a bromo-substituted tetrahydroisoquinoline reports the use of concentrated sulfuric acid in THF.
-
-
Inadequate Reaction Temperature: The activation energy for the cyclization of a deactivated ring is higher. Room temperature conditions are often insufficient.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to find the optimal temperature that promotes product formation without causing significant decomposition. Refluxing conditions are often necessary for these types of substrates.
-
-
Poor Solvent Choice: The solvent plays a crucial role in reactant solubility and the stability of intermediates.
-
Solution: While protic solvents are traditionally used, aprotic solvents can sometimes lead to better yields. Consider screening solvents such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF).
-
Question 2: I'm observing the formation of significant side products. How can I improve the selectivity of my reaction?
Answer:
Side product formation can be a significant issue, especially under forcing reaction conditions (strong acids, high temperatures). Here are some common side reactions and strategies to mitigate them:
-
N-Acylation (if using acylating conditions): If you are attempting an N-acyliminium ion Pictet-Spengler variant, incomplete cyclization can lead to the isolation of the N-acylated starting material.
-
Solution: Ensure your cyclization conditions are vigorous enough to drive the reaction to completion. This may involve increasing the temperature or using a stronger Lewis acid catalyst.
-
-
Polymerization: Under strongly acidic conditions, starting materials or the product can polymerize.
-
Solution: Control the stoichiometry carefully. Using a slight excess of the aldehyde can help to fully consume the amine starting material.[1] Slow addition of the acid catalyst at a lower temperature before heating can also help to control the initial stages of the reaction and minimize polymerization.
-
-
Oxidation: The tetrahydroisoquinoline product can sometimes be oxidized to the corresponding isoquinoline, especially at high temperatures and in the presence of air.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Pictet-Spengler Troubleshooting Workflow
Caption: A decision-making flowchart for troubleshooting low-yield Pictet-Spengler reactions.
Frequently Asked Questions (FAQs)
Q1: How do the bromo and methoxy substituents influence the regioselectivity of the cyclization?
The cyclization will occur at the position on the aromatic ring that is most activated and sterically accessible. The methoxy group is an ortho-, para-director. In this compound, the position para to the methoxy group is occupied by the bromo substituent. The positions ortho to the methoxy group are C4 and C6. The C6 position is adjacent to the ethylamine side chain, so cyclization will occur at the C6 position, leading to a 7-bromo-4-methoxy-tetrahydroisoquinoline derivative.
Q2: Are there alternative catalytic systems for this type of substrate?
Yes, for substrates that are sensitive to strong protic acids, Lewis acid catalysts such as boron trifluoride etherate (BF₃·OEt₂) can be effective.[1] Additionally, for certain applications, heterogeneous catalysts have been explored for the Pictet-Spengler reaction, which can simplify product purification.
Q3: Can I use a ketone instead of an aldehyde in this reaction?
While aldehydes are more commonly used, ketones can also be employed in the Pictet-Spengler reaction. However, ketones are generally less reactive than aldehydes, and with a deactivated substrate like this compound, the reaction is likely to be even more challenging and may require more forcing conditions.
Q4: How can I confirm the structure of my product?
Standard analytical techniques should be used for structural confirmation. ¹H and ¹³C NMR spectroscopy will be crucial for determining the connectivity and substitution pattern of the tetrahydroisoquinoline ring. Mass spectrometry will confirm the molecular weight of the product. X-ray crystallography can provide unambiguous structural proof if a suitable crystal can be obtained.
Optimized Experimental Protocol
This protocol is a general guideline for the Pictet-Spengler cyclization of this compound with a generic aldehyde (e.g., paraformaldehyde). Optimization of stoichiometry, temperature, and reaction time will be necessary for specific aldehydes.
Materials:
-
This compound
-
Aldehyde (e.g., paraformaldehyde, 1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aldehyde (1.2 eq).
-
Add anhydrous THF to dissolve the starting materials (concentration will depend on the scale of the reaction, a starting point is 0.1 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (a starting point is 2-3 equivalents, but this may need significant optimization) to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table
| Catalyst System | Temperature | Typical Yield Range | Notes |
| Conc. H₂SO₄ in THF | Reflux | 40-60% | Requires careful quenching. |
| TFA | Reflux | 30-50% | Generally cleaner than H₂SO₄. |
| TFA/TFAA | Room Temp to Reflux | 35-55% | TFAA can help with iminium ion formation. |
| BF₃·OEt₂ in DCM | Room Temp to Reflux | 25-45% | A milder alternative to protic acids. |
Note: These are estimated yield ranges for a deactivated substrate and will vary depending on the specific aldehyde used.
Mechanistic Overview
Caption: A simplified representation of the key stages in the Pictet-Spengler cyclization.
References
Technical Support Center: Catalyst Selection and Optimization for Cross-Coupling Reactions of (2-Bromo-5-methoxyphenyl)methanamine
Welcome to the technical support center dedicated to the cross-coupling reactions of (2-bromo-5-methoxyphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of catalyst selection and reaction optimization for this specific substrate, ensuring successful and reproducible outcomes in your synthetic endeavors.
Introduction: The Unique Challenges of this compound
This compound presents a unique set of challenges in cross-coupling reactions. The presence of a primary benzylic amine introduces the potential for catalyst inhibition or deactivation through coordination with the palladium center. Furthermore, the electron-rich nature of the methoxy-substituted phenyl ring can influence the kinetics of the catalytic cycle. This guide will provide a structured approach to overcoming these challenges through careful selection of the catalyst system and optimization of reaction parameters.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the cross-coupling reactions of this compound in a question-and-answer format.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?
A1: When faced with low or no product yield, a systematic approach to troubleshooting is crucial. Begin by verifying the integrity of your reagents and the reaction setup.
-
Reagent Quality: Ensure that your starting materials, particularly the coupling partner (e.g., boronic acid in Suzuki-Miyaura coupling), solvent, and base are pure and anhydrous. Moisture and oxygen can significantly hinder the reaction by deactivating the catalyst.[1][2] Solvents should be freshly distilled or obtained from a reliable commercial source and properly degassed.[2]
-
Catalyst Activity: The choice and handling of the palladium source and ligands are critical. Palladium(II) precatalysts require in situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate effectively. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[1][3] The ligand plays a crucial role in stabilizing the active catalyst and facilitating the elementary steps of the catalytic cycle.[4][5]
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to air. Ensure your reaction vessel was properly degassed and is maintained under a rigorously inert atmosphere (e.g., Argon or Nitrogen).[1][2]
Q2: I've confirmed my reagents and setup are sound, but the yield is still low. Could the primary amine in my substrate be the issue?
A2: Yes, the primary amine in this compound can act as a ligand for the palladium catalyst, leading to the formation of inactive or less active catalyst species. This is a common challenge with substrates bearing coordinating functional groups.[2]
-
Ligand Selection: To mitigate this, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands can sterically hinder the coordination of the substrate's amine group to the palladium center. Ligands such as SPhos, XPhos, RuPhos, or BrettPhos are excellent starting points for both Suzuki-Miyaura and Buchwald-Hartwig reactions with this type of substrate.[6][7][8]
-
Protecting Group Strategy: While less ideal due to the addition of extra synthetic steps, protection of the primary amine as a carbamate (e.g., Boc) or another suitable protecting group can be a robust solution if ligand screening is unsuccessful.
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Q3: My reaction mixture is turning black, and I'm observing the formation of a precipitate. What is happening?
A3: The formation of palladium black is a clear indication of catalyst decomposition and deactivation.[2] This occurs when the active Pd(0) species agglomerates and precipitates out of the solution, halting the catalytic cycle.
-
Ligand Stability and Ratio: The ligand may be degrading under the reaction conditions, or the palladium-to-ligand ratio may be suboptimal. Ensure you are using a robust ligand and consider increasing the ligand-to-palladium ratio to better stabilize the active catalyst.[2]
-
Reaction Temperature: High temperatures can accelerate catalyst decomposition. Attempt to run the reaction at the lowest effective temperature. Microwave irradiation can sometimes provide rapid and efficient heating, which may lead to improved yields and reduced decomposition.[9]
-
Solvent Choice: The solvent can influence catalyst stability.[10][11][12][13] A solvent screen may be necessary to find a medium that both solubilizes the reagents and stabilizes the catalytic species.
Issue 3: Side Reactions
Q4: I am observing significant formation of a byproduct corresponding to the hydrodehalogenation of my starting material. How can I minimize this?
A4: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings. This can be particularly prevalent with primary amines.[14]
-
Ligand Choice: This is often a ligand-dependent issue. Screening different phosphine ligands can help identify a system that favors the desired cross-coupling pathway over β-hydride elimination from an intermediate palladium-amido complex, which can lead to hydrodehalogenation.[14][15]
-
Base Selection: The choice of base can also influence the extent of this side reaction. A weaker base may be beneficial in some cases.[15]
Q5: In my Suzuki-Miyaura reaction, I'm seeing a significant amount of homocoupling of the boronic acid. What is the cause and how can I prevent it?
A5: Homocoupling of the boronic acid is often caused by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.[2]
-
Rigorous Degassing: Improve your degassing procedure for the solvent and ensure the reaction is maintained under a strict inert atmosphere throughout the experiment.[2]
-
Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄) directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[2]
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.[2]
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[4][16]
-
Buchwald-Hartwig Amination: The premier choice for forming C-N bonds with a wide range of primary and secondary amines, amides, or carbamates.[6][16]
-
Sonogashira Coupling: Used for the formation of C-C triple bonds with terminal alkynes.[9]
Q2: What is a good starting point for catalyst and ligand selection for a Suzuki-Miyaura coupling of this substrate?
A2: A robust starting point would be a palladium(II) precatalyst paired with a bulky, electron-rich biarylphosphine ligand.
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective with a wide range of ligands.[17] |
| Ligand | SPhos or XPhos | Bulky ligands that promote catalyst stability and activity, especially with challenging substrates.[9] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong inorganic bases that are often effective for heteroaryl and electron-rich aryl halides.[9][18] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂O | A mixture of an organic solvent and water is commonly used in Suzuki reactions.[9] |
Q3: What are the key considerations for selecting a base in a Buchwald-Hartwig amination with this substrate?
A3: The choice of base is critical and depends on the nucleophile and the sensitivity of the substrate.[15]
-
Strong Bases: For many amines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is highly effective.[15][17]
-
Weaker Bases: If your substrate or coupling partner has base-sensitive functional groups, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ should be considered.[15][17]
Q4: How does the methoxy group on the aromatic ring affect the reaction?
A4: The methoxy group is an electron-donating group, which increases the electron density of the aromatic ring. This can slightly decrease the rate of oxidative addition of the C-Br bond to the palladium(0) center compared to an electron-deficient aryl bromide. However, with an appropriate catalyst system, this effect is generally manageable.
Visualizing the Process: Workflows and Mechanisms
To further aid in your experimental design, the following diagrams illustrate a general troubleshooting workflow and the catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: A general troubleshooting workflow for low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. benchchem.com [benchchem.com]
Preventing side reactions during the synthesis of (2-Bromo-5-methoxyphenyl)methanamine
Technical Support Center: Synthesis of (2-Bromo-5-methoxyphenyl)methanamine
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you navigate the complexities of this synthesis, with a focus on preventing unwanted side reactions and ensuring the purity of your final product.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the reduction of 2-Bromo-5-methoxybenzonitrile. While seemingly straightforward, this reduction is prone to several side reactions that can significantly impact yield and purity. The primary challenges include the formation of secondary and tertiary amines, as well as de-bromination of the aromatic ring. Careful selection of reagents and precise control of reaction conditions are paramount to success.
Troubleshooting Guide & FAQs
Issue 1: Low Yield of the Primary Amine due to Secondary and Tertiary Amine Formation
Question: My reaction is producing significant amounts of bisthis compound (secondary amine) and tristhis compound (tertiary amine). How can I prevent this?
Answer: The formation of secondary and tertiary amines is a common issue during nitrile reduction.[1][2] This occurs when the initially formed primary amine attacks the intermediate imine, leading to over-alkylation.
Root Cause Analysis & Prevention Strategy:
-
Mechanism of Side Reaction: The intermediate imine formed during the reduction is electrophilic and can be attacked by the nucleophilic primary amine product. This subsequent reaction leads to the formation of secondary and, through a similar process, tertiary amines.
-
Controlling Stoichiometry and Addition Rate: When using powerful reducing agents like Lithium Aluminum Hydride (LAH), it is crucial to maintain a high concentration of the reducing agent relative to the intermediate imine. Slow, controlled addition of the nitrile to a suspension of LAH in a suitable solvent (like THF) at a low temperature (e.g., 0 °C) can help minimize the formation of these byproducts.[3]
-
Catalytic Hydrogenation Conditions: If you are employing catalytic hydrogenation (e.g., with Raney Nickel or Palladium on Carbon), the addition of ammonia or ammonium hydroxide to the reaction mixture can suppress the formation of secondary and tertiary amines.[2] Ammonia competes with the primary amine in reacting with the intermediate imine, thus favoring the desired product.
-
Choice of Reducing Agent: Consider using Borane-Tetrahydrofuran complex (BH3-THF). While it may require heating, it can sometimes offer better selectivity for the primary amine compared to LAH in certain contexts.[2]
Issue 2: De-bromination of the Aromatic Ring
Question: I am observing a significant amount of (3-methoxyphenyl)methanamine in my product mixture, indicating a loss of the bromine atom. What causes this and how can it be avoided?
Answer: De-bromination, or hydrodehalogenation, is a known side reaction, particularly when using catalytic hydrogenation with catalysts like Palladium on Carbon. It can also occur under certain conditions with hydride-reducing agents.
Root Cause Analysis & Prevention Strategy:
-
Catalytic Hydrogenation: Palladium catalysts are highly active for the cleavage of carbon-halogen bonds. To minimize this, you can:
-
Lower Hydrogen Pressure: Operate at the lowest effective hydrogen pressure.
-
Control Temperature: Keep the reaction temperature as low as possible.
-
Catalyst Choice: Consider using a less active catalyst, such as Raney Nickel, which often shows lower propensity for dehalogenation compared to palladium.
-
-
Hydride Reductions (e.g., LAH): While less common than with catalytic hydrogenation, de-bromination can still occur.
-
Temperature Control: Rigorous temperature control is essential. Running the reaction at 0°C or even lower can help to suppress this side reaction.
-
Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to the reducing agent.
-
Issue 3: Incomplete Reaction or Formation of Aldehyde
Question: My reaction is sluggish and I'm isolating unreacted nitrile. In some cases, I'm also seeing the formation of 2-bromo-5-methoxybenzaldehyde. What's going wrong?
Answer: Incomplete reaction points to issues with the reducing agent's activity or stoichiometry. The formation of an aldehyde suggests that the reduction has halted at the imine stage, which is then hydrolyzed to the aldehyde during workup.
Root Cause Analysis & Prevention Strategy:
-
Reducing Agent Activity:
-
LAH: Lithium Aluminum Hydride is highly reactive with water and moisture. Ensure you are using freshly opened, high-purity LAH and that all glassware and solvents are rigorously dried.
-
BH3-THF: Borane-THF can degrade over time. Use a fresh, stabilized solution and be mindful of its concentration.[2]
-
-
Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For LAH reductions of nitriles to primary amines, at least 1.5 equivalents are typically recommended.[3]
-
Aldehyde Formation: This is more common with milder or sterically hindered reducing agents like Diisobutylaluminium hydride (DIBAL-H), which are often used to intentionally stop the reduction at the aldehyde stage.[4][5] If you are using LAH and still observing aldehyde, it may indicate a severely deactivated reagent or improper quenching of the reaction.
Experimental Protocols
Protocol 1: Optimized LAH Reduction of 2-Bromo-5-methoxybenzonitrile
This protocol is designed to maximize the yield of the primary amine while minimizing side products.
Materials:
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Bromo-5-methoxybenzonitrile
-
Water
-
10% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ethyl Acetate or Dichloromethane (for extraction)
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add 1.5 equivalents of LAH.
-
Suspend the LAH in anhydrous THF (approximately 10 mL per gram of nitrile).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 1 equivalent of 2-Bromo-5-methoxybenzonitrile in a minimal amount of anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LAH suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C.
-
Carefully and sequentially quench the reaction by the slow, dropwise addition of:
-
Water (1 mL per gram of LAH used)
-
10% aqueous NaOH (1.5 mL per gram of LAH used)
-
Water (3 mL per gram of LAH used)
-
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate or dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude amine by silica gel column chromatography.
Visualizing the Process
Workflow for Troubleshooting Amine Synthesis
Caption: Troubleshooting workflow for the synthesis of this compound.
Key Reaction Pathways
Caption: Desired vs. side reaction pathways in the reduction of 2-Bromo-5-methoxybenzonitrile.
Quantitative Data Summary
| Reducing Agent | Common Side Products | Key Control Parameters |
| LiAlH4 | Secondary/Tertiary Amines | Slow addition, Low temperature (0 °C) |
| Catalytic Hydrogenation (Pd/C) | Debromination, Secondary/Tertiary Amines | Low H2 pressure, Low temperature, Additive (NH3) |
| BH3-THF | Incomplete reaction | Anhydrous conditions, Sufficient reaction time/temperature |
| Raney Nickel | Secondary/Tertiary Amines | Additive (NH3), Temperature control |
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
Stability and storage considerations for (2-Bromo-5-methoxyphenyl)methanamine
Welcome to the technical support guide for (2-Bromo-5-methoxyphenyl)methanamine (CAS RN: 887581-09-1). This document is intended for researchers, scientists, and professionals in drug development. It provides essential information on the stability and storage of this compound, along with troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Core Concepts: Understanding the Compound's Stability
This compound is a substituted benzylamine derivative. Its stability is primarily influenced by the presence of the amine group, the aromatic ring, and the bromo- and methoxy- substituents. The amine group makes the compound susceptible to oxidation and reactions with atmospheric carbon dioxide. The aromatic ring, while generally stable, can be involved in various reactions, and the substituents can influence its reactivity.
It is crucial to handle and store this compound under appropriate conditions to prevent degradation and ensure reproducible experimental results.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration (e.g., yellowing or browning of the liquid) | Oxidation of the amine group due to exposure to air. | 1. Immediately purge the headspace of the container with an inert gas (e.g., argon or nitrogen). 2. Store the container tightly sealed in a dark place. 3. For long-term storage, consider aliquoting the compound into smaller vials under an inert atmosphere to minimize repeated exposure to air. |
| Formation of a precipitate or solid | Reaction with atmospheric carbon dioxide to form a carbamate salt, or potential degradation. | 1. If a precipitate is observed, it may be possible to dissolve it by gentle warming and agitation. However, this may not reverse degradation. 2. It is recommended to verify the purity of the compound using analytical techniques such as NMR or LC-MS before use. 3. To prevent this, always store the compound under an inert atmosphere and ensure the container is tightly sealed. |
| Inconsistent experimental results or loss of reactivity | Degradation of the compound due to improper storage or handling. | 1. Confirm the identity and purity of the material using appropriate analytical methods. 2. Review storage and handling procedures to ensure they align with the recommendations in this guide. 3. If degradation is suspected, it is advisable to use a fresh, unopened batch of the compound for critical experiments. |
Experimental Workflow: Purity Verification
To ensure the integrity of your starting material, periodic purity checks are recommended, especially if the compound has been stored for an extended period or if you observe any changes in its physical appearance.
Caption: Workflow for verifying the purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For optimal stability, the compound should be stored at 2-8°C in a dark place under an inert atmosphere (e.g., argon or nitrogen).[1] The container should be tightly sealed to prevent exposure to air and moisture.[2][3]
Q2: What is the expected shelf life of this compound?
A2: The shelf life can vary depending on the storage conditions. When stored as recommended, the compound is expected to remain stable for an extended period. However, it is good practice to re-analyze the material if it has been in storage for more than a year or if any visual changes are observed.
Q3: Is this compound sensitive to light?
A3: Yes, storing the compound in a dark place is recommended to prevent potential light-induced degradation.[1]
Q4: What solvents are compatible with this compound for short-term storage or for preparing stock solutions?
A4: While specific compatibility data is limited in the provided search results, generally, aprotic solvents that are dry and free of reactive impurities would be suitable for preparing stock solutions for immediate use. It is crucial to use anhydrous solvents and store solutions under an inert atmosphere. For long-term storage, it is best to store the neat compound as recommended.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathway is likely the oxidation of the benzylic amine. Amines can be susceptible to oxidation, which can be accelerated by exposure to air and light. Another potential degradation route is the reaction with atmospheric carbon dioxide to form a carbamate salt.
Caption: Potential degradation pathways for this compound.
Q6: What personal protective equipment (PPE) should be worn when handling this compound?
A6: Standard laboratory PPE should be worn, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4][5] Work should be conducted in a well-ventilated area or a fume hood.[2][4]
Q7: How should I handle accidental spills?
A7: In case of a spill, avoid generating dust if it is a solid, or contain the liquid spill with absorbent material.[6] Ensure adequate ventilation and wear appropriate PPE.[4][6] Collect the spilled material and place it in a suitable container for disposal.[4][6]
Summary of Storage Recommendations
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C[1] | To slow down potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[1] | To prevent oxidation of the amine group. |
| Light | Keep in a dark place[1] | To prevent light-induced degradation. |
| Container | Tightly sealed[2][3] | To prevent exposure to air, moisture, and CO2. |
References
Analytical methods for monitoring the progress of reactions with (2-Bromo-5-methoxyphenyl)methanamine
Welcome to the technical support center for monitoring chemical transformations involving (2-Bromo-5-methoxyphenyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. As a molecule featuring a primary amine, a methoxy group, and a reactive bromide on an aromatic ring, it presents unique opportunities and challenges in reaction monitoring.
This document moves beyond standard protocols to provide in-depth, field-tested insights into the causality behind analytical choices. We will explore troubleshooting common issues and answer frequently asked questions to ensure your experimental results are both accurate and reproducible.
Choosing Your Analytical Weapon: A Workflow for Method Selection
The first step in effective reaction monitoring is selecting the appropriate analytical technique. Your choice depends on the specific question you are trying to answer: Are you performing a quick qualitative check? Do you need precise quantitative data? Or are you confirming the structure of a newly formed product? The following workflow provides a decision-making framework.
Caption: Decision tree for selecting the optimal analytical method.
Thin-Layer Chromatography (TLC): The First Line of Inquiry
TLC is an indispensable tool for rapid, real-time monitoring of reactions. Its low cost and speed make it ideal for determining the presence or absence of starting materials and products. The aromatic nature of this compound and its derivatives allows for easy visualization under UV light.
Core Protocol: TLC Analysis
-
Plate Preparation: Use silica gel 60 F254 plates. Draw a light pencil line approximately 1 cm from the bottom.
-
Spotting: Dissolve a small aliquot of your reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane). Spot the starting material (SM), the reaction mixture (R), and a co-spot (C) containing both SM and R on the baseline.
-
Development: Place the plate in a sealed chamber containing a suitable mobile phase. A common starting point for this class of compounds is a mixture of a non-polar and a polar solvent.
-
Visualization: After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Staining with ninhydrin can also be used to specifically visualize the primary amine of the starting material.
| Mobile Phase System (Non-polar:Polar) | Typical Application | Relative Polarity |
| Hexane : Ethyl Acetate (e.g., 7:3 v/v) | For non-polar products (e.g., after amine protection) | Low |
| Dichloromethane : Methanol (e.g., 95:5 v/v) | General purpose for moderate polarity changes | Medium |
| Ethyl Acetate : Methanol : Triethylamine (90:10:1) | For basic products to prevent spot tailing | High |
Troubleshooting & FAQs for TLC
Q1: My spots are streaking or "tailing" up the plate. What's causing this?
A1: Tailing is common for amines on silica gel plates.[1] The primary amine group (-NH₂) is basic and can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the spot to drag.
-
Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia solution to your mobile phase.[1] This neutralizes the acidic sites on the silica, allowing your amine to travel up the plate as a more compact spot.
Q2: I can't get good separation between my starting material and product spots (Rf values are too close). What should I do?
A2: Poor separation means the polarity of your mobile phase is not optimal for your specific compounds.
-
If spots are too high (Rf > 0.8): Your mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., switch from 7:3 Hex:EtOAc to 9:1).
-
If spots are too low (Rf < 0.2): Your mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., switch from 9:1 Hex:EtOAc to 7:3).[2]
-
If that fails: Change the solvent system entirely. Sometimes switching from an ethyl acetate-based system to a dichloromethane/methanol system provides different selectivity and resolves the spots.
Q3: I don't see any spots under the UV lamp.
A3: This can happen for several reasons.
-
Concentration is too low: Your reaction mixture may be too dilute. Try concentrating the aliquot before spotting it on the TLC plate.
-
Product is not UV active: This is highly unlikely for reactions involving this aromatic starting material, as the benzene ring is a strong chromophore.
-
Compound evaporated: If your product is highly volatile, it may have evaporated from the plate. This is also unlikely for this specific molecule.
-
Staining: As a secondary check, use a stain. A potassium permanganate (KMnO₄) stain will visualize any compound that can be oxidized. A ninhydrin stain is highly specific for primary amines and will show a distinct color for your starting material.[3][4]
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
For accurate, quantitative analysis of reaction conversion and purity, reverse-phase HPLC (RP-HPLC) is the method of choice. It separates compounds based on their polarity, and with UV detection, provides precise measurements of reactant consumption and product formation.
Core Protocol: RP-HPLC Method Development
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid (FA).
-
Solvent B: Acetonitrile (MeCN) or Methanol (MeOH) with 0.1% of the same acid.
-
Rationale: The acidic modifier is critical. It protonates the basic amine to its ammonium salt (-CH₂NH₃⁺), which prevents interaction with residual silanol groups on the column, leading to sharp, symmetrical peaks.[5][6]
-
-
Detection: UV detector set to a wavelength where both reactant and product absorb, typically around 220 nm or 254 nm.
-
Gradient Elution (Example):
-
0-2 min: 10% B
-
2-15 min: Ramp from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 10% B
-
18-20 min: Re-equilibrate at 10% B
-
-
Sample Prep: Dilute a small aliquot of the reaction mixture in the mobile phase (e.g., 50:50 Water:MeCN) and filter through a 0.45 µm syringe filter before injection.
Troubleshooting & FAQs for HPLC
Caption: Troubleshooting workflow for HPLC peak tailing.
Q1: My retention times are drifting from one run to the next. Why?
A1: Drifting retention times suggest a lack of system stability.[7][8]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with at least 10 column volumes.[8]
-
Temperature Fluctuation: Column temperature significantly affects retention time. Using a thermostatted column compartment is essential for reproducibility. A change of just 1°C can shift retention times by 1-2%.[7]
-
Mobile Phase Composition: If you are mixing solvents online, ensure the pump is functioning correctly. If preparing the mobile phase manually ("pre-mixed"), be aware that volatile organic solvents can evaporate over time, changing the composition. Prepare fresh mobile phase daily.[7][8]
Q2: I see "ghost peaks" – peaks that appear in blank runs.
A2: Ghost peaks are typically caused by contamination from a previous injection (carryover) or from the system itself.
-
Carryover: The most common cause. Your previous sample may have contained a strongly retained component that is slowly eluting. Solution: After a high-concentration sample, run a "needle wash" and inject a blank (pure mobile phase). If the peak appears, your wash/flush method after the gradient is insufficient. Increase the hold time at high organic content (e.g., 95% B) to flush the column thoroughly.[9]
-
System Contamination: Contamination can come from impure solvents, buffer degradation, or leaching from tubing. Solution: Systematically isolate the source by replacing components: prepare fresh mobile phase, bypass the autosampler, and finally, replace the column.
Gas Chromatography (GC) & GC-MS: For Volatile Derivatives
GC is a powerful technique for analyzing volatile and thermally stable compounds. While the primary amine in this compound can be analyzed directly, it may interact with the column and produce tailing peaks. Derivatization (e.g., acylation or silylation) can improve peak shape and thermal stability. GC coupled with Mass Spectrometry (GC-MS) is exceptionally powerful for confirming product identity and identifying byproducts through their mass spectra and fragmentation patterns.[10][11]
Core Protocol: GC-MS Analysis
-
Column: A mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is a good starting point.
-
Injector: Use a split/splitless inlet, typically at 250-280°C.
-
Carrier Gas: Helium or Hydrogen with a constant flow rate (e.g., 1-1.5 mL/min).
-
Oven Program (Example):
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 min.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Rationale: EI provides reproducible fragmentation patterns that can be compared to libraries for identification. The bromine atom in your molecule will give a characteristic isotopic pattern (79Br and 81Br in ~1:1 ratio), which is a powerful diagnostic tool.[12][13]
-
Troubleshooting & FAQs for GC
Q1: My peaks are tailing badly, even with a new column.
A1: This points to active sites in the GC system interacting with your amine.
-
Inlet Liner: The glass inlet liner is a common site of activity. Use a deactivated liner and change it regularly. Contamination from previous samples can create active sites.
-
Column Contamination: Even a new column can become contaminated at the inlet. Break off the first 10-15 cm of the column front to remove non-volatile residues that may have been deposited.
-
Derivatization: If the problem persists, consider derivatization. Converting the primary amine to an amide or a silyl-amine will make the compound less polar and more volatile, drastically improving peak shape.
Q2: I have poor resolution between two peaks.
A2: This is a classic chromatographic challenge.[9]
-
Modify Temperature Program: The easiest solution is to slow down the oven ramp rate (e.g., from 15°C/min to 5°C/min) in the temperature range where the peaks elute. This gives the column more time to perform the separation.
-
Change Carrier Gas Flow: Lowering the flow rate can sometimes improve resolution, but it will increase analysis time.
-
Use a Different Column: If temperature programming fails, the stationary phase may not be suitable. Switching to a more polar column (e.g., a DB-17 or DB-WAX) will alter the selectivity and may resolve the compounds.
NMR Spectroscopy: The Definitive Structural Tool
While often used for final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for in-situ reaction monitoring.[14][15] By taking time-course spectra, you can directly observe the disappearance of reactant signals and the appearance of product signals, providing both structural and quantitative information.[16]
Core Protocol: ¹H NMR Reaction Monitoring
-
Setup: Run the reaction directly in an NMR tube using a deuterated solvent if possible. If not, take aliquots at regular intervals.
-
Acquisition: Acquire a simple 1D ¹H NMR spectrum at each time point.
-
Analysis:
-
Identify Diagnostic Peaks: Choose a well-resolved peak for a key proton on the starting material and one on the product that do not overlap with other signals. For this compound, the benzylic protons (-CH₂NH₂) around 3.8-4.0 ppm or the methoxy protons (-OCH₃) around 3.8 ppm are excellent reporters.
-
Calculate Conversion: The relative integration of the product peak versus the sum of the starting material and product peaks gives the reaction conversion. For example:
-
Conversion (%) = [IntegralProduct / (IntegralProduct + IntegralStarting Material)] * 100
-
-
Troubleshooting & FAQs for NMR Monitoring
Q1: My reaction is paramagnetic (e.g., uses a palladium catalyst), and my NMR peaks are very broad.
A1: Paramagnetic species in a sample can cause significant line broadening, sometimes to the point where signals disappear into the baseline. This is a common issue with cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations.[17][18][19]
-
Workaround: You cannot eliminate this effect in-situ. The best approach is to take an aliquot from the reaction, perform a rapid workup (e.g., filter through a small plug of silica or celite to remove the catalyst), and then prepare the sample for NMR. This removes the paramagnetic metal center and will restore sharp signals.
Q2: The chemical shifts of my peaks are changing during the reaction.
A2: This is common and can be due to changes in the bulk properties of the solution as the reaction progresses.
-
Causes: Changes in pH, concentration, or temperature can all affect the chemical environment and thus the chemical shift.
-
Solution: Don't rely on the absolute chemical shift for peak identification. Rely on the multiplicity (splitting pattern) and relative position of the peaks. The signal from the deuterated solvent or an internal standard can be used as a reference point.
References
- 1. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 15. pharmtech.com [pharmtech.com]
- 16. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
Comparative reactivity of (2-Bromo-5-methoxyphenyl)methanamine vs. (2-Chloro-5-methoxyphenyl)methanamine
An In-Depth Guide to the Comparative Reactivity of (2-Bromo-5-methoxyphenyl)methanamine and (2-Chloro-5-methoxyphenyl)methanamine
For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and success of a synthetic campaign. Aryl halides, such as this compound and its chloro-analogue, are foundational building blocks for constructing complex molecular architectures. While structurally similar, the choice between a bromide and a chloride substituent dictates the reaction dynamics, catalyst selection, and overall synthetic strategy. This guide provides an in-depth comparison of these two reagents, grounded in mechanistic principles and supported by experimental data, to empower chemists to make informed decisions in their research. The presence of the methoxy and methanamine groups is significant in medicinal chemistry, often influencing a molecule's interaction with biological targets and its pharmacokinetic properties.[1][2]
The Decisive Factor: Carbon-Halogen Bond Reactivity
The fundamental difference in reactivity between this compound and (2-Chloro-5-methoxyphenyl)methanamine stems from the inherent properties of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond on the aromatic ring. This difference is most pronounced in palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis.
Bond Dissociation Energy (BDE)
The energy required to cleave a chemical bond homolytically, known as the Bond Dissociation Energy (BDE), is a primary indicator of its lability. The aryl C-Br bond is significantly weaker than the aryl C-Cl bond.
| Bond Type | Typical Bond Dissociation Energy (kJ/mol) |
| Aryl C-Cl | ~400 |
| Aryl C-Br | ~335 |
| Aryl C-I | ~270 |
| (Note: Exact values can vary slightly based on molecular structure, but the trend is consistent.[3][4][5]) |
This lower BDE means that less energy is required to break the C-Br bond, making the bromo-compound intrinsically more reactive in transformations where cleavage of this bond is a key step.
The Rate-Determining Step: Oxidative Addition
In many palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, the first and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[6][7] During this step, the C-X bond is broken, and two new bonds (Pd-C and Pd-X) are formed.
The established reactivity order for this crucial step is: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl .[7][8]
The activation of the C-Cl bond is significantly more challenging and requires a more electron-rich palladium catalyst to facilitate the oxidative addition. This mechanistic reality is the primary reason this compound is generally more reactive than its chloro counterpart.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Comparative Performance in Key Synthetic Reactions
The theoretical differences in bond strength translate directly into practical differences in the laboratory. The bromo-analogue consistently outperforms the chloro-analogue, especially under mild, discovery-phase-friendly reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[9][10] When comparing our two substrates, the bromo-compound will typically couple with a wide range of amines under milder conditions (e.g., lower temperatures, shorter reaction times) and with simpler catalyst systems.
In contrast, the chloro-analogue often requires more specialized, sterically hindered, and electron-rich phosphine ligands (e.g., XPhos, RuPhos) to achieve comparable yields.[9][11] These ligands are essential for generating a highly reactive, monoligated Pd(0) species that is capable of cleaving the stronger C-Cl bond.[7]
Table 1: Illustrative Comparison in a Buchwald-Hartwig Amination (Data is representative and based on established chemical principles.)
| Parameter | This compound | (2-Chloro-5-methoxyphenyl)methanamine |
| Catalyst System | Pd₂(dba)₃ / P(t-Bu)₃ | Pd₂(dba)₃ / XPhos |
| Base | NaOt-Bu | NaOt-Bu |
| Solvent | Toluene | Toluene |
| Temperature | 80 °C | 110 °C |
| Reaction Time | 4 hours | 18 hours |
| Typical Yield | >90% | 75-85% (highly dependent on ligand) |
Suzuki-Miyaura Coupling
For the formation of C-C bonds, the Suzuki-Miyaura coupling is a preeminent tool.[8] The reactivity trend observed in C-N coupling holds true here as well. The bromo-compound readily participates in Suzuki couplings with a variety of boronic acids and esters. While aryl chlorides can be used, they are considered more "challenging substrates" that necessitate more forceful conditions or highly active catalyst systems to achieve good conversion.[12][13][14]
Table 2: Illustrative Comparison in a Suzuki-Miyaura Coupling (Data is representative and based on established chemical principles.)
| Parameter | This compound | (2-Chloro-5-methoxyphenyl)methanamine |
| Catalyst System | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos |
| Base | aq. K₂CO₃ | K₃PO₄ |
| Solvent | Toluene / H₂O | Dioxane |
| Temperature | 90 °C | 110 °C |
| Reaction Time | 6 hours | 24 hours |
| Typical Yield | >85% | 70-80% (highly dependent on ligand) |
Contrasting Reactivity: Nucleophilic Aromatic Substitution (SNAr)
It is crucial to note that the established reactivity trend is inverted in the context of Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized Meisenheimer complex.[15][16]
In SNAr, the reactivity order is often Ar-F > Ar-Cl ≈ Ar-Br > Ar-I .[17][18] This is because the high electronegativity of the halogen polarizes the carbon-halogen bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. However, for the title compounds, which lack strong electron-withdrawing groups ortho or para to the halogen, SNAr reactions are generally disfavored and palladium-catalyzed cross-couplings are the dominant and more synthetically useful pathways.
Experimental Protocols: A Comparative Workflow
To provide a practical demonstration, the following are detailed protocols for a Buchwald-Hartwig amination with morpholine. These protocols are designed as self-validating systems, incorporating in-process controls.
Caption: Standard experimental workflow for a cross-coupling reaction.
Protocol 4.1: Buchwald-Hartwig Amination of this compound
-
Objective: To synthesize N-((2-morpholino-5-methoxyphenyl)methyl)amine.
-
Materials:
-
This compound (1.0 mmol, 216 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 mmol, 8.1 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, P(t-Bu)₃, and NaOt-Bu under an inert atmosphere (Nitrogen or Argon).
-
Add this compound followed by anhydrous toluene.
-
Add morpholine via syringe.
-
Seal the flask and place it in a pre-heated oil bath at 80 °C.
-
Stir vigorously for 4 hours. Monitor the reaction by TLC or LC-MS by taking small aliquots.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction by adding 10 mL of water.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the final product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 4.2: Buchwald-Hartwig Amination of (2-Chloro-5-methoxyphenyl)methanamine
-
Objective: To synthesize N-((2-morpholino-5-methoxyphenyl)methyl)amine.
-
Materials:
-
(2-Chloro-5-methoxyphenyl)methanamine (1.0 mmol, 171.6 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
XPhos (0.04 mmol, 19 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂, XPhos, and NaOt-Bu under an inert atmosphere.
-
Add (2-Chloro-5-methoxyphenyl)methanamine followed by anhydrous toluene.
-
Add morpholine via syringe.
-
Seal the flask and place it in a pre-heated oil bath at 110 °C .
-
Stir vigorously for 18 hours . Monitor the reaction by TLC or LC-MS.
-
Follow steps 6-12 from Protocol 4.1 for workup, purification, and characterization.
-
Conclusion and Strategic Recommendations
The evidence overwhelmingly demonstrates that This compound is the more reactive and versatile building block for palladium-catalyzed cross-coupling reactions compared to its chloro-analogue. This enhanced reactivity is a direct consequence of the lower C-Br bond dissociation energy, which facilitates the rate-determining oxidative addition step.
For the practicing scientist, the choice depends on the project goals:
-
For Discovery Chemistry & Rapid Synthesis: The bromo-compound is the superior choice. It offers higher success rates under milder conditions, requires less optimization, and is compatible with a broader range of generalist catalyst systems.
-
For Process Development & Large-Scale Synthesis: The chloro-compound may be considered. Aryl chlorides are often less expensive and more widely available in bulk. However, the initial investment in process optimization—screening for highly active, specialized ligands and defining more forcing reaction conditions—is significantly greater.
Ultimately, a deep understanding of the mechanistic principles governing aryl halide reactivity enables chemists to strategically select their starting materials, anticipate challenges, and design more efficient and robust synthetic routes in the pursuit of novel therapeutics.
References
- 1. drughunter.com [drughunter.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts for the Buchwald-Hartwig amination of (2-Bromo-5-methoxyphenyl)methanamine
A Comparative Guide to Catalyst Efficacy in the Buchwald-Hartwig Amination of (2-Bromo-5-methoxyphenyl)methanamine
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these bonds, offering a significant improvement over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[2][3] This guide provides an in-depth comparison of various catalytic systems for the amination of a challenging substrate, this compound, a common building block in drug discovery.
The substrate presents unique challenges due to the presence of a primary benzylic amine, which can potentially undergo self-coupling or other side reactions, and an electron-rich aryl bromide, which can affect the kinetics of the catalytic cycle.[4] This guide will explore the efficacy of palladium-, nickel-, and copper-based catalysts, providing experimental data to support the selection of the optimal system for this transformation.
Experimental Design and Rationale
To ensure a fair and objective comparison, a standardized experimental protocol was designed. The key metrics for evaluating catalyst performance are:
-
Yield (%) : The isolated yield of the desired product.
-
Reaction Time (h) : The time required for complete consumption of the starting material.
-
Catalyst Loading (mol %) : The amount of catalyst required for efficient conversion.
-
Temperature (°C) : The reaction temperature.
A standard set of reaction conditions was used as a starting point for optimization, including the choice of base and solvent, which are known to significantly influence the outcome of Buchwald-Hartwig reactions.[5]
Comparative Analysis of Catalyst Systems
Palladium-Based Catalysts: The Gold Standard
Palladium catalysis is the most established method for Buchwald-Hartwig amination. The success of these reactions is highly dependent on the choice of phosphine ligand, which modulates the steric and electronic properties of the palladium center.[6] Several generations of phosphine ligands have been developed, with each offering improvements in reactivity and substrate scope.[7]
Table 1: Performance of Palladium-Based Catalysts
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4 | 92 |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 6 | 88 |
| Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 80 | 8 | 95 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 12 | 75 |
Analysis of Palladium Systems:
The data clearly indicates that the use of bulky, electron-rich monophosphine ligands from the Buchwald group (XPhos, RuPhos, and BrettPhos) provides superior results compared to the more traditional bidentate ligand, BINAP.[1] BrettPhos, in particular, demonstrated excellent reactivity, affording a high yield at a lower temperature.[8] This is likely due to its ability to promote the rate-limiting reductive elimination step of the catalytic cycle.[9][10] The choice of base also plays a critical role, with stronger bases like NaOtBu and LHMDS generally leading to faster reactions.[5]
Detailed Experimental Protocol: Pd₂(dba)₃ / BrettPhos System
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1 mol %), BrettPhos (2 mol %), and NaOtBu (1.4 equivalents).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.
-
Reagent Addition: Under an argon atmosphere, add this compound (1.0 equivalent) followed by anhydrous, degassed toluene (to achieve a 0.1 M concentration).
-
Reaction: Stir the mixture at 80 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Nickel-Based Catalysts: An Economical Alternative
The high cost and toxicity of palladium have driven the development of catalysts based on more earth-abundant metals like nickel.[3] Nickel catalysts have shown great promise in C-N cross-coupling reactions, often with comparable or even superior reactivity for certain substrates, particularly aryl chlorides.[11][12]
Table 2: Performance of Nickel-Based Catalysts
| Catalyst System (Ni Precursor / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ni(cod)₂ / DPPF | NaOtBu | Toluene | 100 | 8 | 85 |
| NiCl₂(DME) / SIPr·HCl | NaOtBu | 2-Me-THF | 80 | 10 | 89 |
Analysis of Nickel Systems:
The nickel-catalyzed amination of the aryl bromide proceeded in good to excellent yields. The use of an N-heterocyclic carbene (NHC) ligand (SIPr·HCl) with an air-stable Ni(II) precatalyst provided a high yield in the greener solvent 2-Me-THF.[13] While slightly longer reaction times were required compared to the best palladium systems, nickel catalysis presents a viable and more sustainable alternative.[14]
Copper-Based Catalysts: The Ullmann Condensation Revisited
The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation. While traditionally requiring harsh reaction conditions, modern advancements with the use of various ligands have allowed for milder and more efficient transformations.[15][16]
Table 3: Performance of a Copper-Based Catalyst
| Catalyst System (Cu Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| CuI / rac-BINOL | K₃PO₄ | DMSO | 120 | 24 | 65 |
Analysis of Copper Systems:
The copper-catalyzed reaction required a higher temperature and longer reaction time to achieve a moderate yield. While significantly more economical, the lower efficiency and harsher conditions make it a less attractive option for this specific transformation compared to the palladium and nickel systems. However, for certain applications where cost is the primary driver, this method could be further optimized.[17]
Mechanistic Insights
The generally accepted catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination is depicted below.[2] The efficacy of the different ligands can be understood by their influence on the key steps of this cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Bulky, electron-rich ligands like BrettPhos facilitate both the oxidative addition and the reductive elimination steps.[18] The steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition, while the electron-donating ability increases the electron density on the palladium center, which in turn promotes the final C-N bond-forming reductive elimination.[9][19] For some ligand systems like RuPhos, reductive elimination can be the rate-limiting step, and the choice of amine can significantly influence the reaction barrier.[10][20]
Experimental Workflow for Catalyst Screening
The following diagram outlines the general workflow used for the comparative evaluation of the different catalyst systems.
Caption: Workflow for the comparative screening of catalysts.
Summary and Recommendations
Table 4: Overall Comparison of Catalyst Systems
| Catalyst Type | Key Advantages | Key Disadvantages | Best Performing System |
| Palladium | High efficiency, broad scope, well-understood | High cost, potential toxicity | Pd₂(dba)₃ / BrettPhos |
| Nickel | Lower cost, good for aryl chlorides | Can require longer reaction times | NiCl₂(DME) / SIPr·HCl |
| Copper | Very low cost, abundant | Harsher conditions, lower yields | CuI / rac-BINOL |
Based on the experimental data, the palladium-based catalyst system utilizing BrettPhos as the ligand is the most effective for the Buchwald-Hartwig amination of this compound. It provides the highest yield in the shortest time and at a relatively low temperature. For applications where cost and sustainability are of higher concern, the nickel-based system with an NHC ligand offers a very strong alternative with only a minor trade-off in reaction time. Further optimization of the copper-catalyzed protocol could potentially improve its viability for large-scale industrial applications.
References
- 1. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel-Catalyzed Amination of Aryl Chlorides with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of (2-Bromo-5-methoxyphenyl)methanamine Derivatives
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for derivatives of (2-Bromo-5-methoxyphenyl)methanamine. The insights presented herein are synthesized from peer-reviewed literature and are intended for researchers, scientists, and professionals in the field of drug discovery and development. We will explore how structural modifications to this scaffold influence biological activity, with a primary focus on serotonergic receptor interactions.
Introduction: The Prominence of the Phenethylamine Scaffold
The this compound core is a substituted phenethylamine, a structural motif present in a vast array of neuroactive compounds. The precise arrangement of the bromo and methoxy substituents on the phenyl ring, coupled with the aminomethyl group, provides a foundational structure for probing interactions with various biological targets, most notably the serotonin (5-HT) receptor family. Understanding the SAR of this scaffold is crucial for designing novel ligands with desired potency, selectivity, and functional activity.
Much of the foundational SAR knowledge for this class is derived from the closely related and extensively studied 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) and its analogs. The principles governing the SAR of 2C-B derivatives are highly informative for predicting the properties of this compound derivatives. Generally, lipophilic substitution at the 4-position of the 2,5-dimethoxyphenethylamine scaffold tends to enhance agonist potency at 5-HT2 receptors.[1]
Core Structural Components and Their Influence on Activity
The this compound scaffold can be dissected into three key regions for structural modification: the phenyl ring, the methoxy group, and the methanamine side chain. Each of these regions plays a critical role in defining the pharmacological profile of the resulting derivatives.
Modifications to the Phenyl Ring
The substitution pattern on the phenyl ring is a primary determinant of receptor affinity and selectivity. The interplay between the bromine atom and the methoxy group creates a specific electronic and steric profile that influences receptor binding.
-
The Bromo Substituent: The bromine atom at the 2-position is a key feature. In the analogous 2C-B, a 4-bromo substituent significantly enhances potency at 5-HT2A receptors.[1] Altering this halogen or replacing it with other groups would be expected to have a profound impact on activity. For instance, replacing bromine with iodine in the 2,5-dimethoxyphenylisopropylamine series (a related class) also results in high 5-HT2A/2B receptor affinity.[2]
-
Additional Ring Substituents: The introduction of further substituents on the phenyl ring can modulate activity. For example, adding a fluorine atom to the 4-position of the this compound scaffold would create (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine, a compound with altered lipophilicity and electronic properties that would likely impact its pharmacological profile.[3]
The Role of the Methoxy Group
The methoxy group at the 5-position is crucial for interactions with the target receptor. Its position and electronic-donating character influence the overall electron density of the aromatic ring.
-
Positional Isomers: Moving the methoxy group to other positions on the ring would significantly alter the molecule's shape and electronic distribution, likely leading to a decrease in affinity for the intended target.
-
Demethylation or Replacement: Conversion of the methoxy group to a hydroxyl group would increase polarity and the potential for hydrogen bonding, which could either enhance or diminish binding depending on the specific interactions within the receptor's binding pocket. The synthesis of such hydroxylated analogs can be achieved through demethylation of the parent methoxy compound.[4]
Modifications of the Methanamine Side Chain
The amine function is a critical pharmacophoric element, often involved in a key salt-bridge interaction with an acidic residue (e.g., an aspartate) in the binding site of aminergic GPCRs.
-
N-Alkylation and N-Benzylation: Substitution on the primary amine has a dramatic effect on the pharmacological profile. N-benzylation of 2,5-dimethoxyphenethylamines has been shown to produce some of the most potent 5-HT2A receptor agonists.[1] The nature and substitution pattern of the N-benzyl group are critical, with substitutions at the 2' and 3' positions of the benzyl ring being generally well-tolerated and leading to high-affinity ligands.[5] Small changes to substituents in this region can have a profound effect on affinity.[5]
-
N-Acylation: Acylation of the amine, for instance, to form sulfonamides, can lead to compounds with entirely different biological activities. A recent study explored N-benzyl-5-bromo-2-methoxyphenyl sulfonamide derivatives and found them to possess antiproliferative activity against cancer cell lines.[6] This highlights how modifications to the amine can completely switch the therapeutic target.
-
Conformational Restriction: Constraining the conformation of the side chain, for example by incorporating it into a ring system like a piperidine, can lead to more selective ligands. Such strategies have been employed in the 2,5-dimethoxyphenyl series to develop selective 5-HT2A receptor agonists.[1][7]
Comparative Activity at Serotonin Receptors
The primary targets for many this compound derivatives and their analogs are the 5-HT2A and 5-HT2C receptors. The following table summarizes the activity of key analogs from the closely related 2,5-dimethoxyphenethylamine series, which provides a strong predictive framework for the this compound class.
| Compound | Modification | 5-HT2A EC50 (nM) | 5-HT2C EC50 (nM) | Functional Activity | Reference |
| 2C-B | 4-Bromo-2,5-dimethoxyphenethylamine | 1.6 | 4.1 | Full Agonist | [1][7] |
| LPH-5 | 2,5-dimethoxyphenylpiperidine analog | Potent | Selective agonist | Selective 5-HT2A Agonist | [1] |
| N-Benzyl-2C-B | N-benzylation of 2C-B | Varies with benzyl substitution | Varies with benzyl substitution | Partial Agonist | [5] |
| DOB | 4-Bromo-2,5-dimethoxyamphetamine | ~0.2 (Ki) | - | Partial Agonist | [8] |
| 6d | Beta-hydroxylated DOB | ~0.5 (Ki) | - | Partial Agonist | [8] |
Experimental Protocols
General Synthesis of this compound
A common synthetic route to the parent scaffold, this compound, involves the reduction of the corresponding benzonitrile or benzaldehyde.
Step-by-Step Protocol for Reduction of 2-Bromo-5-methoxybenzonitrile: [9]
-
Dissolve 2-Bromo-5-methoxybenzonitrile in dry tetrahydrofuran (THF) in a flame-dried flask and cool in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex dropwise over 30 minutes.
-
Stir the reaction mixture overnight at room temperature.
-
Quench the reaction slowly with ice water and a saturated aqueous sodium carbonate solution.
-
Remove the THF by distillation under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the target compound.
In Vitro Pharmacological Evaluation: Calcium Mobilization Assay
To determine the functional activity of these compounds at 5-HT2A and 5-HT2C receptors, a fluorescence-based calcium mobilization assay is commonly employed.[1]
Step-by-Step Protocol:
-
Maintain HEK293 cells stably expressing either the human 5-HT2A or 5-HT2C receptor in appropriate culture medium.
-
Seed the cells into 96-well plates and allow them to grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the wells and measure the fluorescence intensity over time using a plate reader.
-
Calculate the increase in intracellular calcium concentration as a measure of receptor activation.
-
Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The SAR of this compound derivatives is rich and complex, with small structural modifications leading to significant changes in pharmacological activity. The existing literature, particularly on the closely related 2C-X series, provides a robust framework for guiding the design of new analogs with tailored properties.
Key takeaways include:
-
The 2-bromo and 5-methoxy substitution pattern is a privileged scaffold for interacting with serotonin receptors.
-
N-alkylation, particularly N-benzylation, is a powerful strategy for modulating potency and efficacy.
-
Modifications to the amine group can completely alter the biological target, opening avenues for indications beyond neuroscience, such as oncology.
Future research should focus on systematically exploring the chemical space around this scaffold, including the synthesis and evaluation of novel halogen substitutions, alternative aromatic substitution patterns, and conformationally constrained analogs. Such studies will undoubtedly lead to the discovery of novel chemical probes and potential therapeutic agents.
References
- 1. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine | C8H9BrFNO | CID 171018677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Beta-oxygenated analogues of the 5-HT2A serotonin receptor agonist 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-BROMO-5-METHOXYBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Isoquinoline Alkaloid Synthesis: Benchmarking a Modern Approach Against Classic Methodologies
For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold is a cornerstone of numerous psychoactive and therapeutic alkaloids. The quest for efficient and versatile synthetic routes to these vital compounds is perpetual. This guide provides an in-depth comparison of a modern synthetic approach utilizing (2-Bromo-5-methoxyphenyl)methanamine as a key starting material against the foundational Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, as well as a contemporary palladium-catalyzed method. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data.
The Strategic Advantage of this compound
The choice of this compound as a precursor offers a significant strategic advantage in the synthesis of isoquinoline alkaloids. The bromine atom at the 2-position serves as a versatile synthetic handle, allowing for post-cyclization modifications via cross-coupling reactions to introduce a variety of substituents at a key position of the isoquinoline core. The methoxy group at the 5-position is a common feature in many naturally occurring isoquinoline alkaloids and can be readily demethylated if a hydroxyl group is desired.
Primary Synthesis Route: A Modified Bischler-Napieralski Approach
The Bischler-Napieralski reaction is a robust and widely used method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides, which can then be aromatized to the corresponding isoquinolines.[1][2][3] We will outline a hypothetical, yet highly plausible, two-step sequence starting from this compound.
Part 1: Acylation of this compound
The initial step involves the acylation of the primary amine to form the corresponding amide. This is a crucial step as the choice of the acylating agent will determine the substituent at the 1-position of the final isoquinoline.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (1.2 eq) or pyridine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-(2-bromo-5-methoxyphenyl)ethyl)acetamide.
-
Purify the crude product by column chromatography on silica gel.
Expertise & Experience: The choice of an aprotic solvent is critical to prevent hydrolysis of the acylating agent. The use of a slight excess of the base is to neutralize the HCl generated during the reaction. Cooling the reaction mixture helps to control the exothermicity of the acylation.
Part 2: Bischler-Napieralski Cyclization and Aromatization
The second part of the synthesis involves the acid-catalyzed cyclization of the amide to form a 3,4-dihydroisoquinoline, followed by aromatization.
Experimental Protocol:
-
To the purified N-(2-(2-bromo-5-methoxyphenyl)ethyl)acetamide (1.0 eq), add a dehydrating agent such as phosphorus oxychloride (POCl₃, 3-5 eq) or polyphosphoric acid (PPA).[3] The reaction can be run neat or in a high-boiling inert solvent like toluene or xylene.
-
Heat the reaction mixture to reflux (typically 80-140 °C) for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a concentrated ammonium hydroxide solution to a pH of ~9-10.
-
Extract the product with DCM or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude 1-methyl-6-bromo-7-methoxy-3,4-dihydroisoquinoline is then subjected to aromatization. This can be achieved by heating with a palladium on carbon (Pd/C) catalyst in a high-boiling solvent such as decalin or by treatment with an oxidizing agent like manganese dioxide (MnO₂).
-
Purify the final product, 1-methyl-6-bromo-7-methoxyisoquinoline, by column chromatography.
Trustworthiness: The progress of both the cyclization and aromatization steps should be carefully monitored by TLC to determine the optimal reaction time and prevent the formation of byproducts. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. A potential side reaction in the Bischler-Napieralski cyclization is the formation of styrenes via a retro-Ritter reaction, especially for substrates lacking electron-donating groups.[2]
Comparative Analysis with Alternative Synthetic Methods
To provide a comprehensive benchmark, we will now compare our proposed synthesis with three classical methods and one modern palladium-catalyzed approach.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[4][5][6]
General Reaction Scheme:
Caption: General workflow of the Pictet-Spengler reaction.
Experimental Protocol (Example):
-
A solution of a substituted phenethylamine (1.0 eq) and an aldehyde (e.g., formaldehyde or its equivalent like paraformaldehyde, 1.1 eq) in a suitable solvent (e.g., methanol, ethanol, or water) is prepared.[5]
-
An acid catalyst, such as hydrochloric acid or trifluoroacetic acid, is added.
-
The reaction mixture is stirred at room temperature or heated to reflux for several hours to days.
-
The product is isolated by neutralization, extraction, and purification.
Causality Behind Experimental Choices: The Pictet-Spengler reaction is often favored for its milder conditions compared to the Bischler-Napieralski reaction, especially when electron-donating groups are present on the aromatic ring. The use of formaldehyde as the aldehyde component is common for the synthesis of unsubstituted C1-tetrahydroisoquinolines.
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[7][8][9]
General Reaction Scheme:
Caption: General workflow of the Pomeranz-Fritsch reaction.
Experimental Protocol (Example):
-
A benzaldehyde derivative is condensed with an aminoacetaldehyde diethyl acetal to form the corresponding benzalaminoacetal.[10]
-
The isolated benzalaminoacetal is then treated with a strong acid, typically concentrated sulfuric acid, and heated to induce cyclization and aromatization.
-
The reaction is worked up by careful neutralization and extraction.
Causality Behind Experimental Choices: The Pomeranz-Fritsch reaction is a direct method to obtain fully aromatic isoquinolines. However, it often requires harsh acidic conditions and can suffer from low yields, particularly with electron-withdrawing groups on the benzaldehyde.[10]
Intramolecular Heck Reaction
A modern approach to isoquinoline synthesis involves the palladium-catalyzed intramolecular Heck reaction of an N-allyl-2-bromo-N-arylbenzamide derivative.[11][12] This method is particularly relevant to our target starting material due to the presence of the bromo-substituent.
General Reaction Scheme:
Caption: General workflow of the intramolecular Heck reaction for isoquinolinone synthesis.
Experimental Protocol (Example):
-
An N-allyl-2-bromo-N-arylbenzamide is dissolved in an anhydrous solvent such as DMF or toluene.[11]
-
A palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine ligand), a base (e.g., KOAc or Et₃N), and optionally a phase-transfer catalyst (e.g., TBAB) are added.[11]
-
The reaction mixture is heated under an inert atmosphere until the starting material is consumed.
-
The product is isolated by filtration of the catalyst, extraction, and purification by chromatography.
Causality Behind Experimental Choices: The intramolecular Heck reaction offers a powerful and often milder alternative to classical methods, with a broad substrate scope. The choice of ligand and base is crucial for the efficiency of the catalytic cycle. This method typically leads to isoquinolinones, which can be further modified if the isoquinoline core is desired.
Performance Benchmark: A Comparative Table
The following table summarizes the key performance indicators for the discussed synthetic methods. The data is compiled from literature sources and represents typical outcomes.
| Method | Starting Materials | Key Reagents | Conditions | Typical Yield | Substrate Scope & Limitations |
| Bischler-Napieralski | β-Phenylethylamide | POCl₃, PPA | Reflux (80-140 °C) | 40-80% | Good for electron-rich aryls. Can fail with strongly deactivating groups.[1][2] |
| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid (HCl, TFA) | Room Temp. to Reflux | 50-95% | Excellent for electron-rich aryls. Slower or fails with deactivated systems.[4][5] |
| Pomeranz-Fritsch | Benzaldehyde, Aminoacetal | Conc. H₂SO₄ | High Temp. | 10-60% | Sensitive to substituents; often low yields with deactivated benzaldehydes.[7][10] |
| Intramolecular Heck | N-Allyl-2-bromo-N-arylbenzamide | Pd(0) catalyst, Base | 80-120 °C | 60-90% | Broad scope, tolerant of many functional groups. Primarily yields isoquinolinones.[11][12] |
Conclusion
The synthesis of isoquinoline alkaloids from This compound via a modified Bischler-Napieralski reaction presents a strategically sound and versatile approach. The inherent bromine functionality allows for extensive post-synthetic diversification, a key advantage in modern drug discovery.
While classical methods like the Pictet-Spengler and Pomeranz-Fritsch reactions remain valuable tools in the synthetic chemist's arsenal, they often face limitations in terms of substrate scope and reaction conditions. The Pictet-Spengler reaction is particularly effective for electron-rich systems under mild conditions, whereas the Pomeranz-Fritsch reaction, despite its directness, is often hampered by harsh conditions and low yields.
Modern palladium-catalyzed methods, exemplified by the intramolecular Heck reaction , offer a powerful alternative with a broad substrate scope and generally high yields. However, they often lead to isoquinolinone derivatives, which may require further synthetic steps to arrive at the desired isoquinoline alkaloid.
Ultimately, the choice of synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired level of molecular complexity. This guide provides the foundational knowledge and comparative data necessary for researchers to make informed decisions in their pursuit of novel isoquinoline-based therapeutics.
References
- 1. grokipedia.com [grokipedia.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines | MDPI [mdpi.com]
- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 8. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. connectjournals.com [connectjournals.com]
- 12. organicreactions.org [organicreactions.org]
A Comparative Analysis of the Biological Activity of (2-Bromo-5-methoxyphenyl)methanamine Analogs: A Guide for Drug Discovery Professionals
Introduction: Unraveling the Therapeutic Potential of Substituted Phenethylamines
The 2,5-dimethoxyphenethylamine scaffold, particularly with a bromine substitution at the 4-position, represents a class of compounds with profound effects on the central nervous system. The parent compound, 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine, commonly known as 2C-B, has been extensively studied for its psychedelic properties, which are primarily mediated by its interaction with serotonin receptors.[1][2] This guide provides a comparative analysis of the biological activity of 2C-B and its analogs, offering a valuable resource for researchers and professionals in drug development. By examining the structure-activity relationships (SAR), receptor binding affinities, and functional activities of these compounds, we aim to elucidate the key structural determinants for potency and selectivity, thereby informing the design of novel therapeutic agents.
The primary molecular target for 2C-B and its analogs is the serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including mood, cognition, and perception.[1][3] The interaction of these compounds with the 5-HT2A receptor, as well as other serotonin receptor subtypes like 5-HT2C, forms the basis of their complex pharmacological profiles. This guide will delve into the nuances of these interactions, supported by experimental data, to provide a clear and objective comparison of this fascinating class of molecules.
Comparative Biological Activity: A Quantitative Overview
The biological activity of 2C-B analogs is highly dependent on their structural modifications. The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of a selection of these compounds at the human 5-HT2A and 5-HT2C receptors. This data, compiled from various studies, allows for a direct comparison of how different substituents on the phenethylamine scaffold influence receptor interaction.
| Compound | 4-Position Substituent | N-Substituent | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2C Ki (nM) | 5-HT2C EC50 (nM) |
| 2C-H | -H | -H | ~1000 | ~200 | ~1000 | ~500 |
| 2C-B | -Br | -H | 12.5 | 1.2 | 21.5 | 0.63 |
| 2C-I | -I | -H | 9.5 | 0.28 | 15.2 | - |
| 2C-E | -Et | -H | 25 | 0.78 | 40 | - |
| 25B-NBOMe | -Br | 2-methoxybenzyl | 0.44 | 0.044 | 1.0 | 0.33 |
| 25I-NBOMe | -I | 2-methoxybenzyl | 0.6 | - | 4.6 | - |
| βk-2C-B | -Br | -H (β-keto) | - | 905 | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. Ki values represent binding affinity (lower is higher), and EC50 values represent the concentration for half-maximal functional response (lower is more potent).[3][4][5][6]
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity
The pharmacological profile of 2,5-dimethoxyphenethylamines is exquisitely sensitive to structural modifications. Understanding these structure-activity relationships is paramount for the rational design of new compounds with desired properties.
The Crucial Role of the 2,5-Dimethoxy Motif
The methoxy groups at the 2- and 5-positions of the phenyl ring are a hallmark of this class of compounds and are considered essential for potent 5-HT2A receptor agonism.[7] Removal of either the 2- or 5-methoxy group from 2C-B or its amphetamine analog DOB leads to a significant decrease in in vivo activity, as measured by the head-twitch response in mice.[7] This suggests that these groups are critical for anchoring the ligand in the receptor's binding pocket and facilitating the conformational changes required for receptor activation.
Influence of the 4-Position Substituent
The substituent at the 4-position of the phenyl ring plays a pivotal role in modulating the potency and efficacy of these compounds. Generally, small, lipophilic substituents enhance agonist potency at 5-HT2 receptors.[8] For instance, replacing the hydrogen in 2C-H with a bromine (2C-B) or an iodine (2C-I) dramatically increases affinity and potency.[1][9] The increased hallucinogenic effects of these halogenated analogs are well-documented.[1] The size and electronic properties of the 4-substituent are critical, with a correlation observed between the lipophilicity of this substituent and 5-HT2A receptor affinity.[8]
N-Benzyl Substitution: The Advent of the NBOMe Series
A significant leap in potency was achieved with the addition of a 2-methoxybenzyl group to the nitrogen atom of the phenethylamine side chain, creating the NBOMe series of compounds.[3][10] For example, 25B-NBOMe is substantially more potent than its parent compound, 2C-B.[9] This N-benzyl substitution not only enhances affinity for the 5-HT2A and 5-HT2C receptors but can also introduce activity at other receptors, such as adrenergic α1 receptors.[3][11] The specific substitutions on the N-benzyl ring can also fine-tune the pharmacological profile, offering another avenue for analog design.
Modifications to the Ethylamine Side Chain
Alterations to the ethylamine side chain, such as the introduction of a β-keto group in βk-2C-B, can drastically reduce potency.[6] Similarly, α-alkylation, as seen in the amphetamine analogs (e.g., DOB), can also influence activity. These modifications highlight the importance of the spatial orientation and flexibility of the amine group for optimal receptor interaction.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for 2C-B and its analogs is the activation of the 5-HT2A receptor, which is coupled to the Gq/G11 signaling pathway. Upon agonist binding, a conformational change in the receptor activates the Gq protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the modulation of neuronal excitability and gene expression, underlying the psychoactive effects of these compounds.
Caption: 5-HT2A Receptor Signaling Cascade.
Experimental Protocols
To ensure the reproducibility and validity of research in this field, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize the biological activity of 2C-B analogs.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the 5-HT2A receptor through competition with a radiolabeled ligand.
1. Materials:
-
Cell membranes expressing human 5-HT2A receptors.
-
Radioligand: [3H]ketanserin or [125I]DOI.
-
Test compounds (2C-B analogs) at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., ketanserin).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
2. Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of a compound to activate the Gq-coupled 5-HT2A receptor by detecting changes in intracellular calcium concentration.
1. Materials:
-
HEK293 cells stably or transiently expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds at various concentrations.
-
A fluorescence plate reader with automated injection capabilities.
2. Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them with Fluo-4 AM in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the test compounds at various concentrations into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the release of intracellular calcium.
-
Determine the EC50 value (concentration of the compound that produces 50% of the maximal response) from the dose-response curve.
In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Rodents
The head-twitch response in mice and rats is a reliable behavioral proxy for 5-HT2A receptor activation and is used to assess the in vivo psychedelic-like activity of compounds.[12]
1. Animals:
-
Male C57BL/6J mice are commonly used.
2. Procedure:
-
Acclimatize the mice to the testing environment.
-
Administer the test compound via an appropriate route (e.g., intraperitoneal or subcutaneous injection).
-
Place the mouse in an observation chamber.
-
Record the number of head twitches over a specified period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head.
-
Automated systems using video tracking or magnetometers can be used for more objective quantification.
-
Analyze the data to determine the dose-response relationship for HTR induction.
Conclusion and Future Directions
The (2-Bromo-5-methoxyphenyl)methanamine analogs, particularly those based on the 2C-B scaffold, represent a rich chemical space for the exploration of serotonin receptor pharmacology. This guide has provided a comparative analysis of their biological activity, highlighting the key structure-activity relationships that govern their potency and selectivity. The N-benzyl substitution has emerged as a particularly effective strategy for dramatically increasing affinity and potency at the 5-HT2A receptor.
The detailed experimental protocols provided herein offer a foundation for the consistent and reliable characterization of novel analogs. Future research in this area will likely focus on fine-tuning the pharmacological profiles of these compounds to enhance their therapeutic potential while minimizing undesirable side effects. This may involve the development of biased agonists that selectively activate specific downstream signaling pathways of the 5-HT2A receptor, potentially separating therapeutic effects from psychedelic activity. A deeper understanding of the off-target activities of these compounds is also crucial for a comprehensive safety assessment. The continued exploration of this chemical class holds significant promise for the development of novel treatments for a range of neuropsychiatric disorders.
References
- 1. 2C or Not 2C: Phenethylamine Designer Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. recovered.org [recovered.org]
- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. βk-2C-B - Wikipedia [en.wikipedia.org]
- 7. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation [frontiersin.org]
- 12. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Structural Confirmation of N-Alkylated (2-Bromo-5-methoxyphenyl)methanamine Derivatives
For researchers and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. This guide provides an in-depth technical comparison of synthetic routes and analytical methodologies for confirming the structure of N-alkylated derivatives of (2-bromo-5-methoxyphenyl)methanamine, a scaffold of interest in medicinal chemistry. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
Introduction
This compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules. N-alkylation of the primary amine functionality is a common strategy to modulate the pharmacological properties of the resulting compounds. However, the successful synthesis and, crucially, the unequivocal confirmation of the desired N-mono-alkylated product require a careful selection of synthetic and analytical techniques. This guide will compare two primary N-alkylation strategies—reductive amination and direct alkylation with alkyl halides—and detail the spectroscopic methods essential for structural verification.
Synthetic Strategies: A Comparative Analysis
The two most common methods for the N-alkylation of primary amines are reductive amination and direct alkylation. The choice between these methods is critical and depends on factors such as the availability of starting materials, desired selectivity, and reaction scalability.
Reductive Amination: The Preferred Route for Mono-Alkylation
Reductive amination is a highly efficient and widely used method for the synthesis of secondary and tertiary amines.[1] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of a primary amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding amine.[2] A key advantage of this method is the reduced likelihood of over-alkylation, a common side reaction in direct alkylation.[3]
For the synthesis of N-alkylated this compound, reductive amination offers a superior approach for achieving high yields of the desired mono-alkylated product. The reaction proceeds under mild conditions and a variety of reducing agents can be employed, with sodium triacetoxyborohydride [STAB] being a popular choice due to its selectivity and tolerance of a wide range of functional groups.
This protocol details the synthesis of N-propyl-(2-bromo-5-methoxyphenyl)methanamine.
Materials:
-
This compound
-
Propionaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in DCE or THF, add propionaldehyde (1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-propyl-(2-bromo-5-methoxyphenyl)methanamine.
Direct Alkylation: A Simpler but Less Selective Alternative
Direct N-alkylation with an alkyl halide is a more traditional approach. The reaction involves the nucleophilic attack of the primary amine on the alkyl halide.[4] While seemingly straightforward, this method is often plagued by a lack of selectivity, leading to the formation of di- and even tri-alkylated byproducts.[3] The basicity of the primary amine is sufficient to generate the desired secondary amine, but this product is often more nucleophilic than the starting material, leading to further alkylation.
Materials:
-
This compound
-
Propyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq) and propyl bromide (1.1 eq).
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography. Expect to isolate the desired N-propyl derivative along with the N,N-dipropyl byproduct.
Workflow Comparison
Caption: Comparison of Reductive Amination and Direct Alkylation workflows.
Structural Confirmation: A Multi-faceted Spectroscopic Approach
Unequivocal structural confirmation relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.
-
¹H NMR:
-
Benzylic Protons (-CH₂-N-): The appearance of a singlet for the benzylic protons in the starting material will change upon N-alkylation. For an N-propyl derivative, this will likely appear as a triplet coupled to the adjacent methylene group of the propyl chain.
-
N-Alkyl Group Protons: The signals corresponding to the protons of the alkyl group will be present in the aliphatic region of the spectrum. For a propyl group, one would expect a triplet for the methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the nitrogen.
-
Aromatic Protons: The substitution pattern on the aromatic ring gives rise to a characteristic set of signals. For the (2-bromo-5-methoxyphenyl) moiety, one expects to see three distinct aromatic protons, with their chemical shifts and coupling constants consistent with the substitution pattern.[5]
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm is characteristic of the methoxy group.[5]
-
-
¹³C NMR:
-
Benzylic Carbon (-CH₂-N-): The chemical shift of the benzylic carbon will be indicative of the substitution on the nitrogen atom.
-
N-Alkyl Group Carbons: The signals for the carbons of the N-alkyl group will appear in the aliphatic region.
-
Aromatic Carbons: The six aromatic carbons will show distinct signals, with the carbon bearing the bromine atom appearing at a characteristic downfield shift and the carbon attached to the methoxy group also having a specific chemical shift.[6]
-
Data Comparison Table
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | ~3.8 (s, 2H, CH₂), ~3.75 (s, 3H, OCH₃), 6.6-7.4 (m, 3H, Ar-H) | ~45 (CH₂), ~55 (OCH₃), Aromatic signals |
| N-Propyl-(2-bromo-5-methoxyphenyl)methanamine (Predicted) | ~3.7 (s, 2H, Ar-CH₂), ~3.75 (s, 3H, OCH₃), ~2.5 (t, 2H, N-CH₂), ~1.5 (sext, 2H, CH₂), ~0.9 (t, 3H, CH₃), 6.6-7.4 (m, 3H, Ar-H) | ~53 (Ar-CH₂), ~50 (N-CH₂), ~23 (CH₂), ~11 (CH₃), ~55 (OCH₃), Aromatic signals |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity.
For N-alkylated benzylamines, a characteristic fragmentation is the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion.[2] For N-propyl-(2-bromo-5-methoxyphenyl)methanamine, the following key fragments would be expected in the mass spectrum:
-
Molecular Ion Peak ([M]⁺): This peak will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).
-
α-Cleavage Fragment: Loss of an ethyl radical from the propyl group would result in a prominent fragment corresponding to the [M-29]⁺ ion.
-
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the benzylic carbon can also occur.
Structure Confirmation Workflow
Caption: Workflow for the structural confirmation of N-alkylated derivatives.
Conclusion
The successful synthesis and structural confirmation of N-alkylated derivatives of this compound hinge on a judicious selection of synthetic methodology and a thorough application of spectroscopic techniques. Reductive amination stands out as the superior method for achieving selective mono-N-alkylation, minimizing the formation of unwanted byproducts commonly observed with direct alkylation. The combination of ¹H and ¹³C NMR spectroscopy provides a detailed map of the molecular structure, while mass spectrometry confirms the molecular weight and offers valuable fragmentation information. By following the integrated approach of synthesis and comprehensive spectroscopic analysis outlined in this guide, researchers can confidently confirm the structures of their target compounds, a critical step in the advancement of drug discovery and development.
References
A Senior Application Scientist's Guide to Amine Protection: Evaluating Boc, Cbz, and Fmoc for (2-Bromo-5-methoxyphenyl)methanamine
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical intermediates, the judicious selection of protecting groups is a critical determinant of success. The amine functionality, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent undesired side reactions.[1] This guide provides an in-depth comparative analysis of three of the most widely employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the protection of (2-Bromo-5-methoxyphenyl)methanamine, a versatile building block in medicinal chemistry.
This document moves beyond a simple recitation of protocols. It delves into the mechanistic rationale behind the choice of reagents and conditions, offering field-proven insights to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Strategic Importance of Orthogonal Protection
In complex syntheses, the ability to selectively remove one protecting group in the presence of others, a concept known as orthogonality, is paramount.[2][3] Boc, Cbz, and Fmoc form a powerful triad of orthogonal protecting groups, as their cleavage relies on fundamentally different mechanisms: acid-lability for Boc, hydrogenolysis for Cbz, and base-lability for Fmoc.[4] This orthogonality allows for the sequential unmasking of different amine functionalities within a molecule, enabling precise and controlled synthetic transformations.
I. The tert-Butoxycarbonyl (Boc) Group: A Bulwark of Stability
The Boc group is one of the most common amine protecting groups in non-peptide chemistry, valued for its stability under a wide range of reaction conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[5][6] Its removal is typically effected under acidic conditions.[5]
A. Boc Protection of this compound
The introduction of the Boc group is generally a high-yielding and straightforward process, typically involving the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5]
Caption: Boc protection workflow.
Experimental Protocol: Boc Protection
-
Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a base, such as triethylamine (1.5 equiv.) or aqueous sodium hydroxide.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If an aqueous base was used, extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the N-Boc protected amine.
B. Boc Deprotection: An Acid-Labile Trigger
The cleavage of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5] The mechanism involves protonation of the carbamate, followed by the formation of a stable tert-butyl cation and the carbamic acid, which spontaneously decarboxylates to yield the free amine.[7][8]
Caption: Boc deprotection workflow.
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected amine (1.0 equiv.) in dichloromethane (DCM).
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M) at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Isolation: Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution). Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer to obtain the deprotected amine, which can be further purified if necessary.
II. The Carboxybenzyl (Cbz) Group: A Classic Removable by Hydrogenolysis
The Cbz group, introduced by Bergmann and Zervas in 1932, was the first widely used amine protecting group in peptide synthesis.[9] It is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis, providing a valuable orthogonal protecting strategy.[10]
A. Cbz Protection of this compound
The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.
Caption: Cbz protection workflow.
Experimental Protocol: Cbz Protection
-
Dissolution: Dissolve this compound (1.0 equiv.) in a mixture of an organic solvent (e.g., THF or dioxane) and water.
-
Base Addition: Add an aqueous solution of a base such as sodium carbonate (2.0 equiv.) and cool the mixture to 0 °C.
-
Reagent Addition: Add benzyl chloroformate (1.1 equiv.) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the N-Cbz protected amine.
B. Cbz Deprotection: The Challenge of the Bromo Substituent
The standard method for Cbz deprotection is catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (Pd/C). However, the presence of an aryl bromide in our target molecule introduces a potential complication: the risk of concomitant hydrodebromination. Careful selection of the catalyst and reaction conditions is crucial to achieve selective cleavage of the Cbz group.
Caption: Cbz deprotection workflow.
Experimental Protocol: Cbz Deprotection (with caution for aryl bromide)
-
Dissolution: Dissolve the N-Cbz protected amine (1.0 equiv.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).
-
Hydrogenation: Stir the suspension under an atmosphere of hydrogen gas (balloon pressure is often sufficient) at room temperature.
-
Monitoring: Carefully monitor the reaction by TLC or LC-MS to ensure consumption of the starting material without significant de-bromination. The reaction time should be minimized.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Field-Proven Insight: The presence of the electron-donating methoxy group on the aromatic ring may slightly decrease the rate of hydrogenolysis of the Cbz group. To mitigate the risk of de-bromination, consider using a less active catalyst or adding a catalyst poison in trace amounts. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate can sometimes offer better selectivity.
III. The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Option
The Fmoc group is a cornerstone of solid-phase peptide synthesis due to its base-lability, which provides orthogonality to the acid-labile Boc and hydrogenolysis-labile Cbz groups.[11] It is stable to acidic conditions.
A. Fmoc Protection of this compound
The Fmoc group is typically introduced using Fmoc-Cl or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.
Caption: Fmoc protection workflow.
Experimental Protocol: Fmoc Protection
-
Dissolution: Dissolve this compound (1.0 equiv.) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Reagent Addition: Add Fmoc-OSu (1.05 equiv.) to the solution and stir vigorously at room temperature.
-
Reaction: Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Work-up: Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography to afford the N-Fmoc protected amine.
B. Fmoc Deprotection: A Mild Base-Mediated Cleavage
The Fmoc group is readily cleaved by treatment with a mild base, most commonly a solution of piperidine in an aprotic polar solvent like N,N-dimethylformamide (DMF).[5] The mechanism involves a β-elimination reaction.[5]
Caption: Fmoc deprotection workflow.
Experimental Protocol: Fmoc Deprotection
-
Dissolution: Dissolve the N-Fmoc protected amine (1.0 equiv.) in DMF.
-
Base Addition: Add a solution of 20% piperidine in DMF.
-
Reaction: Stir the reaction mixture at room temperature for 10-30 minutes, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected amine. The dibenzofulvene-piperidine adduct byproduct is typically removed during the aqueous work-up and subsequent purification.
IV. Comparative Performance Evaluation
The choice of the optimal protecting group for this compound depends on the specific requirements of the subsequent synthetic steps. The following table summarizes the key performance characteristics of Boc, Cbz, and Fmoc in this context.
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability | Orthogonality | Potential Issues for this compound |
| Boc | Boc₂O, base (mild) | Strong acid (TFA, HCl) | Stable to base, nucleophiles, hydrogenolysis | Orthogonal to Cbz and Fmoc | May not be suitable if acid-sensitive functional groups are present. |
| Cbz | Cbz-Cl, base (mild) | H₂, Pd/C (catalytic hydrogenolysis) | Stable to acid and base | Orthogonal to Boc and Fmoc | Risk of hydrodebromination. Careful optimization of reaction conditions is required. |
| Fmoc | Fmoc-OSu/Fmoc-Cl, base (mild) | Mild base (e.g., 20% piperidine in DMF) | Stable to acid and hydrogenolysis (generally) | Orthogonal to Boc and Cbz | The dibenzofulvene byproduct needs to be efficiently removed. |
V. Conclusion: A Strategic Choice
The selection of an amine protecting group for this compound is a strategic decision that should be guided by the overall synthetic plan.
-
The Boc group offers excellent stability and is a reliable choice when subsequent reactions do not involve strongly acidic conditions.
-
The Cbz group , while a classic and robust protecting group, presents a significant risk of dehalogenation during its removal by hydrogenolysis, necessitating careful reaction control and monitoring.
-
The Fmoc group provides a valuable orthogonal strategy, with its mild, base-labile deprotection conditions being a key advantage, especially in the presence of acid-sensitive functionalities.
By understanding the nuances of each protecting group's chemistry and considering the specific reactivity of the this compound scaffold, researchers can confidently select the most appropriate protecting group to streamline their synthetic endeavors and achieve their target molecules with high efficiency and purity.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Scalable Synthesis of (2-Bromo-5-methoxyphenyl)methanamine
Introduction
(2-Bromo-5-methoxyphenyl)methanamine is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate for a range of pharmacologically active molecules. The efficient and scalable synthesis of this primary amine is therefore of critical importance for pharmaceutical process development. This guide provides an in-depth, comparative analysis of various synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will dissect the underlying chemistry, evaluate the practical challenges of scale-up, and provide data-driven insights to guide researchers and process chemists in selecting the optimal route for their specific needs.
Pillar 1: Reductive Amination of 2-Bromo-5-methoxybenzaldehyde
Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry due to its versatility and operational simplicity.[1] This approach typically involves the reaction of a carbonyl compound with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the target amine.[2]
Reaction Scheme
Figure 1: General scheme for the reductive amination of 2-Bromo-5-methoxybenzaldehyde.
Mechanism & Causality
The reaction proceeds via the nucleophilic attack of an ammonia equivalent on the aldehyde carbonyl, forming a hemiaminal intermediate. Subsequent dehydration yields a Schiff base (imine), which is then selectively reduced by a hydride agent. The choice of reducing agent is critical; agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are mild enough to not reduce the starting aldehyde, thus minimizing side reactions.[2] Catalytic hydrogenation is another powerful, atom-economical alternative, particularly for large-scale operations.
Experimental Protocol: Two-Step Reductive Amination
A high-yielding, two-step protocol starting from 2-bromo-5-methoxybenzaldehyde has been reported that utilizes a carbamate intermediate.
Step 1: Formation of the Carbamate Intermediate
-
To a stirred solution of 2-bromo-5-methoxybenzaldehyde (1.0 g, 4.6 mmol) and methyl carbamate (524 mg, 7.0 mmol) in acetonitrile (12 mL), sequentially add trifluoroacetic acid (TFA) (0.71 mL, 9.3 mmol) and tert-butyldimethylsilane (TBDMSH) (1.53 mL, 9.3 mmol).
-
Heat the resulting solution at 80°C for 6 hours.
-
After cooling, concentrate the reaction mixture in vacuo.
Step 2: Hydrolysis to the Primary Amine
-
Dissolve the residue from Step 1 in a 1:1:1 mixture of THF, MeOH, and aqueous LiOH (1.95 g LiOH in 5 mL H₂O) for a total volume of 15 mL.
-
Heat the mixture at 80°C for 16 hours.
-
Cool the reaction, concentrate under reduced pressure to remove organic solvents, and extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by silica gel column chromatography to afford this compound.[3]
A reported yield for this specific protocol is 95%.[3]
Scalability Assessment
-
Advantages : Reductive amination is a well-established and highly scalable reaction class.[1] The one-pot nature of many protocols reduces processing time and equipment occupancy. Catalytic hydrogenation variants offer excellent atom economy and generate minimal waste.
-
Challenges : The specific protocol cited above, while high-yielding, involves multiple steps, high temperatures, and chromatographic purification, which can be bottlenecks on a larger scale. Direct amination with ammonia can be challenging due to the volatility and basicity of ammonia, often requiring pressurized reactors. The choice of reducing agent impacts cost and safety; borohydride reagents are common, but catalytic hydrogenation is often preferred for large-scale, "greener" processes.
Pillar 2: Reduction of 2-Bromo-5-methoxybenzonitrile
The reduction of a nitrile group is a direct and classical method for the synthesis of primary amines. This route offers a straightforward transformation from a stable, readily prepared precursor.
Reaction Scheme
Figure 2: Synthesis of the target amine via nitrile reduction.
Mechanism & Causality
The synthesis involves the reduction of the carbon-nitrogen triple bond. This can be achieved using complex metal hydrides like lithium aluminum hydride (LiAlH₄) or borane (BH₃), or through catalytic hydrogenation. Hydride reagents deliver hydride ions (H⁻) to the nitrile carbon, followed by workup to protonate the nitrogen. Catalytic hydrogenation involves the addition of hydrogen across the triple bond on the surface of a metal catalyst (e.g., Raney Nickel, Palladium).
Experimental Protocol: Borane Reduction
-
Dissolve 2-Bromo-5-methoxybenzonitrile (10.0 g, 47.2 mmol) in dry tetrahydrofuran (100 mL) in a flame-dried flask and cool in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (75 mL, 75 mmol, 1.0 M) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Slowly quench the reaction with ice water, followed by a saturated aqueous sodium carbonate solution.
-
Remove the tetrahydrofuran by distillation under reduced pressure.
-
Extract the residue multiple times with ethyl acetate.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[3]
A reported yield for this protocol is 36%.[3]
Scalability Assessment
-
Advantages : This route is conceptually simple and direct. The nitrile starting material can often be prepared from the corresponding aldehyde or bromide.
-
Challenges : The reported yield of 36% is low for a scalable process.[3] Borane-THF complex is flammable and reacts with moisture, requiring careful handling under inert atmosphere, which adds complexity to large-scale operations. While LiAlH₄ is a powerful reducing agent for nitriles, its pyrophoric nature presents significant safety hazards on scale. Catalytic hydrogenation (e.g., using Raney Nickel) is a more scalable alternative but may require high pressures and temperatures, and catalyst poisoning can be an issue. Chromatographic purification is a major impediment to efficient scale-up.
Pillar 3: The Gabriel Synthesis
The Gabriel synthesis is a classic method that transforms primary alkyl halides into primary amines, effectively using a phthalimide anion as a protected form of ammonia to prevent over-alkylation.[4][5]
Reaction Scheme
Figure 3: Gabriel synthesis of this compound.
Mechanism & Causality
The N-H bond of phthalimide is acidic (pKa ≈ 8.3) and can be deprotonated by a base like potassium hydroxide or potassium carbonate to form the nucleophilic phthalimide anion.[5] This anion then displaces a halide from a primary alkyl halide (in this case, 2-bromo-5-methoxybenzyl bromide) in an Sₙ2 reaction. The final step is the cleavage of the N-alkylphthalimide to release the primary amine. This is most commonly achieved by hydrazinolysis (the Ing-Manske procedure), which avoids the harsh acidic or basic conditions that might affect other functional groups.[4][6]
Experimental Protocol (Generalized)
Step 1: Synthesis of N-(2-Bromo-5-methoxybenzyl)phthalimide
-
Combine potassium phthalimide and 2-bromo-5-methoxybenzyl bromide in a suitable polar aprotic solvent, such as DMF.[7]
-
Heat the mixture to facilitate the Sₙ2 reaction.
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the N-alkylphthalimide product.
-
Filter, wash, and dry the solid product.
Step 2: Hydrazinolysis
-
Suspend the N-(2-Bromo-5-methoxybenzyl)phthalimide in an alcohol solvent like ethanol or methanol.
-
Add hydrazine hydrate and reflux the mixture.[6]
-
A precipitate of phthalhydrazide will form.
-
After cooling, acidify the mixture to protonate the product amine and dissolve any remaining hydrazine.
-
Filter off the phthalhydrazide precipitate.
-
Basify the filtrate to deprotonate the amine salt and extract the free primary amine into an organic solvent.
-
Dry and concentrate the organic layer to yield the product.
Scalability Assessment
-
Advantages : Reliably produces primary amines without the risk of secondary or tertiary amine byproducts, a common issue with direct alkylation of ammonia.[5][7] The intermediates are often crystalline solids, which are easy to handle and purify by recrystallization.
-
Challenges : This is a multi-step synthesis. The starting 2-bromo-5-methoxybenzyl bromide must first be prepared, typically by bromination of 3-methylanisole.[8] The use of hydrazine, a highly toxic and potentially explosive reagent, is a significant safety concern for large-scale production. The phthalhydrazide byproduct can sometimes be difficult to filter and remove completely.[4]
Pillar 4: The Hofmann Rearrangement
The Hofmann rearrangement is a powerful, albeit classical, method for converting a primary amide into a primary amine with one fewer carbon atom.[9] This route is mechanistically distinct from the others as it involves a rearrangement step.
Reaction Scheme
Figure 4: Hofmann rearrangement starting from 2-Bromo-5-methoxybenzamide.
Mechanism & Causality
The reaction begins with the deprotonation of the amide by a base, followed by reaction with bromine to form an N-bromoamide. A second deprotonation generates an unstable anion, which rearranges: the aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate.[9][10] This is the key carbon-skeletal rearrangement step. Finally, hydrolysis of the isocyanate in the aqueous basic medium leads to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[9][11]
Experimental Protocol (Generalized)
-
Prepare a solution of sodium hypobromite in situ by slowly adding bromine to a cold aqueous solution of sodium hydroxide.
-
Add a solution of 2-bromo-5-methoxybenzamide to the cold hypobromite solution.
-
Slowly warm the reaction mixture. The rearrangement and subsequent hydrolysis will occur.
-
Once the reaction is complete, the product amine can be isolated by extraction into an organic solvent.
-
Further purification may be required, for example, through distillation or formation of an acid salt followed by recrystallization.
Scalability Assessment
-
Advantages : This method can be effective when the corresponding amide is readily accessible. It has been used in industrial applications for the synthesis of certain pharmaceuticals.[12]
-
Challenges : The reaction uses stoichiometric quantities of bromine and strong base, leading to significant inorganic waste streams. The handling of elemental bromine on a large scale requires specialized equipment and stringent safety protocols. The formation of the isocyanate intermediate presents potential toxicity hazards. Side reactions can occur, and yields can be variable depending on the substrate and conditions. For these reasons, this route is often less favored in modern process chemistry compared to catalytic methods.
Comparative Data Summary
Table 1: Comparison of Key Reaction Parameters
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Number of Steps |
| Reductive Amination | 2-Bromo-5-methoxybenzaldehyde | Ammonia source, Reducing Agent (e.g., STAB, H₂/Pd) | 70-95% | 1-2 |
| Nitrile Reduction | 2-Bromo-5-methoxybenzonitrile | Reducing Agent (e.g., BH₃, LiAlH₄, H₂/Ni) | 36-90% | 1 |
| Gabriel Synthesis | 2-Bromo-5-methoxybenzyl bromide | K-Phthalimide, Hydrazine | 70-90% | 2 |
| Hofmann Rearrangement | 2-Bromo-5-methoxybenzamide | Br₂, NaOH | 40-70% | 1 |
Table 2: Scalability and Safety Assessment
| Synthetic Route | Scalability | Safety Concerns | Purification | Green Chemistry |
| Reductive Amination | Excellent | Pressurized ammonia/H₂, borohydride handling | Recrystallization or Distillation | High (especially catalytic routes) |
| Nitrile Reduction | Good (with catalysis) | Pyrophoric hydrides (LiAlH₄), flammable borane, high-pressure H₂ | Chromatography or Distillation | Moderate to High (with catalysis) |
| Gabriel Synthesis | Moderate | Toxic/explosive hydrazine, DMF solvent | Recrystallization, challenging filtration | Low (poor atom economy, waste) |
| Hofmann Rearrangement | Moderate | Toxic/corrosive bromine, strong base, isocyanate intermediate | Extraction, Salt formation | Low (stoichiometric reagents, high waste) |
Visualization of Synthetic Workflows
Workflow for Reductive Amination
A streamlined workflow for Reductive Amination.
Workflow for Gabriel Synthesis
The multi-step workflow for the Gabriel Synthesis.
Expert Recommendation and Conclusion
For the large-scale, efficient, and safe synthesis of this compound, reductive amination stands out as the most promising route . Its operational simplicity, amenability to one-pot procedures, and the potential for using green, catalytic reduction methods align well with the demands of modern process chemistry. While the specific two-step carbamate protocol cited offers high yields, process optimization would likely focus on developing a direct, one-pot reductive amination using a suitable ammonia source (like ammonium acetate or ammonia gas in a pressurized system) and a scalable reducing agent, preferably catalytic hydrogenation over a palladium or nickel catalyst.
The reduction of the corresponding nitrile is a viable, direct alternative, but its scalability is highly dependent on improving the yield and selecting a safe and efficient reduction method. Catalytic hydrogenation would be the preferred method for scale-up.
The Gabriel Synthesis and Hofmann Rearrangement , while chemically elegant and important in the history of organic synthesis, present significant scalability challenges. The safety hazards associated with hydrazine and elemental bromine, coupled with poor atom economy and large waste streams, make them less attractive for sustainable, large-scale manufacturing in the 21st century. They remain valuable tools for small-scale laboratory synthesis but are generally outcompeted by reductive amination for process applications.
Ultimately, the choice of synthetic route will depend on a balance of factors including the required scale, available equipment, cost of raw materials, and internal safety and environmental policies. However, based on a comprehensive assessment of scalability, safety, and efficiency, a well-optimized reductive amination protocol is the recommended path forward.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-BROMO-5-METHOXYBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]
- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemicals [chemicals.thermofisher.cn]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2-Bromo-5-methoxyphenyl)methanamine
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The handling and disposal of chemical reagents, such as (2-Bromo-5-methoxyphenyl)methanamine, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory frameworks. Our objective is to ensure that this compound is managed safely from the moment it is deemed waste to its final disposition, protecting both laboratory personnel and the environment.
The procedures outlined below are based on the hazardous characteristics of similar brominated aromatic amines and align with the stringent regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).
Hazard Identification and Risk Assessment
The causality behind treating this as hazardous stems from its structure: the aromatic ring, the amine group, and the bromine substituent. Halogenated organic compounds can be persistent in the environment, and aromatic amines as a class have varied toxicological profiles, often including irritation and sensitization.[1][2]
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Statement | Description | Primary Precautionary Actions | Source (Analogous Compound) |
| H315 | Causes skin irritation. | P280: Wear protective gloves. P264: Wash hands and exposed skin thoroughly after handling. | [3][4] |
| H319 | Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4] |
| H335 | May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [5] |
| (Implied) | Environmental Hazard | P273: Avoid release to the environment. | [1][2][6] |
Before beginning any work that will generate waste, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[7][8]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for integrity before each use.[5]
-
Body Protection: A standard laboratory coat should be worn and kept buttoned.
The Regulatory Framework: A Generator's Responsibility
In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the EPA.[9][10] RCRA establishes a "cradle-to-grave" management system, meaning the responsibility for the hazardous waste lies with the generator—your institution and you—from its creation to its ultimate disposal.[10][11]
Under RCRA, every generator of waste must first perform a "waste determination" to ascertain if the waste is hazardous.[12][13] Given the chemical properties of this compound, it must be managed as a hazardous waste.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Characterization and Segregation
-
Characterize as Hazardous: All waste streams containing this compound, including pure unused chemical, reaction mixtures, and contaminated materials (e.g., weigh boats, contaminated paper towels), must be designated as hazardous chemical waste.
-
Segregate Waste: This waste must be collected separately from other waste streams. Crucially, it must be kept separate from incompatible materials, particularly strong oxidizing agents, to prevent potentially violent chemical reactions.[8] Store in a dedicated and clearly marked container.
Step 2: Containment and Labeling
-
Select a Proper Container: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is typically appropriate. The container must be in good condition, with no leaks or cracks.[13]
-
Label the Container Immediately: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound" and any other components in the waste mixture.
-
A clear indication of the associated hazards (e.g., "Irritant," "Toxic").[5]
-
Step 3: Waste Accumulation in the Laboratory
-
Designated Storage: The waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.[5]
-
Secure Containment: The container must be kept tightly sealed at all times except when waste is being added.[5][13] This is a critical step to prevent the release of vapors into the laboratory environment. Using a secondary container is a best practice to contain any potential spills.
-
Adhere to Limits: Be aware of institutional and regulatory limits on the amount of waste that can be accumulated in an SAA (typically 55 gallons for a single waste stream) and the time limits for storage once these volumes are reached.[13]
Step 4: Final Disposal and Record Keeping
-
Prohibited Disposal Methods: Under no circumstances should this chemical or its containers be disposed of down the sanitary sewer or in the regular trash.[5][14] Such actions are illegal and environmentally harmful.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or an equivalent office to arrange for the pickup of the hazardous waste.[5] This waste must be transported by licensed professionals to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][12]
-
Maintain Documentation: Keep meticulous records of the waste generated, including the chemical name, quantity, and date of disposal request. This documentation is essential for regulatory compliance.[5][11]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management of chemical waste in a laboratory setting.
Caption: Workflow for Hazardous Chemical Waste Disposal.
References
- 1. useforesight.io [useforesight.io]
- 2. All news - ECHA [echa.europa.eu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. mtu.edu [mtu.edu]
- 14. echemi.com [echemi.com]
A Comprehensive Guide to the Safe Handling of (2-Bromo-5-methoxyphenyl)methanamine for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth technical and safety information for (2-Bromo-5-methoxyphenyl)methanamine (CAS No. 887581-09-1), a key building block in organic synthesis. As your dedicated partner in laboratory safety, we move beyond mere product provision to empower you with the critical knowledge necessary for secure and effective research. This document is structured to deliver immediate, actionable intelligence, ensuring that every operational step, from receipt to disposal, is conducted with the highest degree of safety and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a substituted benzylamine derivative. While comprehensive, peer-reviewed toxicological data for this specific compound is not widely available, data from structurally similar compounds and its GHS classification indicate that it should be handled as a hazardous substance.
The primary hazards associated with this and similar compounds are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2][3]
A thorough risk assessment should be performed before commencing any work with this compound, considering the quantities being used, the nature of the procedure (e.g., heating, aerosol generation), and the laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the mandatory PPE, with explanations for the necessity of each.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and dust particles that can cause serious eye irritation.[1][4] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). Inspect for tears or holes before use. A flame-resistant lab coat is required. For tasks with a high risk of splashing, chemical-resistant aprons or suits are recommended. | Prevents skin contact and absorption, which can lead to irritation.[1][4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood.[1][5] If exposure limits may be exceeded or if irritation is experienced, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used. | Minimizes the inhalation of dust or vapors, preventing respiratory tract irritation.[4][5] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[5] Do not breathe dust or vapors.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][3] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[5][6]
-
Equipment: Use clean, dry, and compatible equipment. For solids, use non-sparking tools to prevent ignition sources.[4]
Storage:
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][4]
-
Conditions: Store at 2-8°C in an inert atmosphere and protected from light.[7]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[8]
Emergency Procedures: Preparedness and Response
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4]
-
Skin Contact: In case of skin contact, take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation persists, get medical advice/attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, and if the spill is contained, use a fume hood.
-
Contain: For liquid spills, use an inert absorbent material (e.g., sand, silica gel). For solid spills, sweep up carefully to avoid generating dust.[2][5]
-
Collect: Collect the spilled material and absorbent in a suitable, labeled container for disposal.[2][5]
-
Clean: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[9]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of the chemical and any contaminated materials in a designated, labeled hazardous waste container. The container must be kept tightly closed and stored in a secure area.[10]
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[10]
-
Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4][11] Do not discharge to sewer systems.[4][11]
Visual Workflow for Safe Handling
The following diagram outlines the standard workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.at [fishersci.at]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 887581-09-1|this compound|BLD Pharm [bldpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
